chi3L1-IN-1
Description
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Structure
3D Structure
Properties
Molecular Formula |
C22H27Cl2N3O |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
(2S,5S)-5-[(4-chlorophenyl)methyl]-4-[1-(4-chloro-2-pyridinyl)piperidin-4-yl]-2-methylmorpholine |
InChI |
InChI=1S/C22H27Cl2N3O/c1-16-14-27(21(15-28-16)12-17-2-4-18(23)5-3-17)20-7-10-26(11-8-20)22-13-19(24)6-9-25-22/h2-6,9,13,16,20-21H,7-8,10-12,14-15H2,1H3/t16-,21-/m0/s1 |
InChI Key |
GQUVGWGVUVRLTF-KKSFZXQISA-N |
Isomeric SMILES |
C[C@H]1CN([C@H](CO1)CC2=CC=C(C=C2)Cl)C3CCN(CC3)C4=NC=CC(=C4)Cl |
Canonical SMILES |
CC1CN(C(CO1)CC2=CC=C(C=C2)Cl)C3CCN(CC3)C4=NC=CC(=C4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Binding Affinity of chi3L1-IN-1 to YKL-40: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity between the small molecule inhibitor, chi3L1-IN-1, and its target protein, Chitinase-3-like-protein 1 (CHI3L1), commonly known as YKL-40. This document details the quantitative binding data, experimental protocols for key binding assays, and the impact of this interaction on YKL-40 mediated signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of this compound (also referred to as Compound 30) for YKL-40 has been determined using multiple biophysical techniques. The key quantitative data are summarized in the table below, providing a clear comparison of its potency.
| Parameter | Value (nM) | Assay Method | Source |
| IC50 | 50 | AlphaScreen | [1] |
| Kd | 130 ± 20 | Microscale Thermophoresis (MST) |
Table 1: Quantitative Binding Affinity of this compound to YKL-40. This table summarizes the key binding affinity parameters determined for the interaction between this compound and YKL-40.
Experimental Protocols
Detailed methodologies for the principal binding assays used to characterize the interaction between this compound and YKL-40 are provided below.
Microscale Thermophoresis (MST)
Microscale thermophoresis is a powerful technique to quantify biomolecular interactions in solution. The method measures the motion of molecules in a microscopic temperature gradient, which is altered upon binding of a ligand.
Experimental Workflow:
Figure 1: Experimental workflow for determining the binding affinity of this compound to YKL-40 using Microscale Thermophoresis (MST).
Protocol:
-
Protein Labeling: Recombinant human YKL-40 is labeled with a fluorescent dye (e.g., RED-tris-NTA) according to the manufacturer's protocol. The labeled protein is then purified to remove any free dye.
-
Ligand Preparation: A serial dilution of this compound is prepared in the assay buffer (e.g., PBS with 0.05% Tween-20).
-
Binding Reaction: The fluorescently labeled YKL-40 is mixed with the different concentrations of this compound and incubated to allow the binding to reach equilibrium.
-
Capillary Loading: The samples are loaded into standard or premium treated capillaries.
-
MST Measurement: The capillaries are placed in a Monolith NT.115 instrument, and the MST measurement is performed. This involves creating a microscopic temperature gradient and monitoring the fluorescence changes as the molecules move along this gradient.
-
Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the data is fitted to a binding model to determine the dissociation constant (Kd).
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay technology used for screening and characterizing biomolecular interactions. In a competition assay format, a known biotinylated ligand and a test compound (this compound) compete for binding to the target protein.
Experimental Workflow:
References
The Effect of chi3L1-IN-1 on the CHI3L1 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chitinase-3-like protein 1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein implicated in the pathogenesis of various inflammatory diseases, fibrotic conditions, and cancers. Its multifaceted role in promoting cell proliferation, migration, and tissue remodeling has made it a compelling therapeutic target. This technical guide provides an in-depth overview of the CHI3L1 signaling pathway and the effects of a specific small molecule inhibitor, chi3L1-IN-1. We present a synthesis of the current understanding of CHI3L1-mediated signal transduction, quantitative data on the inhibitory action of this compound, detailed experimental protocols for studying this pathway, and visual representations of the key molecular interactions and experimental workflows.
Introduction to CHI3L1
CHI3L1 belongs to the glycoside hydrolase family 18 but lacks enzymatic chitinase activity due to a mutation in its catalytic domain. It is secreted by a variety of cell types, including macrophages, neutrophils, and cancer cells, and its expression is often upregulated in the tumor microenvironment and at sites of inflammation. Elevated levels of CHI3L1 in serum and tissues are frequently associated with poor prognosis in several cancers and increased severity of inflammatory diseases.
CHI3L1 exerts its biological functions by binding to several cell surface receptors, thereby activating downstream signaling cascades that regulate a wide array of cellular processes. Understanding these pathways is critical for the development of targeted therapies aimed at mitigating the pathological effects of CHI3L1.
The CHI3L1 Signaling Pathway
CHI3L1 initiates intracellular signaling by binding to a number of receptors, with the most well-characterized being:
-
Interleukin-13 receptor alpha 2 (IL-13Rα2): A primary receptor for CHI3L1, its engagement activates multiple downstream pathways.
-
CD44: This transmembrane glycoprotein, often in concert with other receptors, mediates CHI3L1 signaling.
-
Receptor for Advanced Glycation Endproducts (RAGE): Interaction with RAGE is particularly relevant in inflammatory contexts.
-
Galectin-3: This lectin can form a complex with CHI3L1 and its receptors, modulating signaling outcomes.
Upon receptor binding, CHI3L1 activates several key intracellular signaling pathways:
-
Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: This cascade is crucial for cell proliferation, differentiation, and survival.
-
Phosphoinositide 3-Kinase (PI3K) / Akt Pathway: A central regulator of cell survival, growth, and metabolism.
-
Nuclear Factor-kappa B (NF-κB) Pathway: A master regulator of inflammation and immune responses.
-
Wnt/β-catenin Pathway: Involved in cell fate determination, proliferation, and migration.
The activation of these pathways by CHI3L1 culminates in a range of cellular responses that contribute to disease progression, including increased cell proliferation and survival, enhanced cell migration and invasion, promotion of angiogenesis, and modulation of the immune response.
Caption: CHI3L1 signaling pathway and the inhibitory action of this compound.
This compound: A Small Molecule Inhibitor of CHI3L1
This compound is a potent and selective small molecule inhibitor of CHI3L1. It has been utilized as a chemical probe to investigate the biological functions of CHI3L1 and to validate it as a therapeutic target.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Species | Assay Method | Reference |
| IC50 | 50 nM | Human | AlphaScreen Assay | [1] |
| Bioavailability | 18% | Mouse | Intravenous (i.v.) | [1] |
| Clearance | 24 mL/min/kg | Mouse | Intravenous (i.v.) | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound on the CHI3L1 signaling pathway.
Enzyme-Linked Immunosorbent Assay (ELISA) for CHI3L1 Quantification
This protocol is for the quantitative measurement of human CHI3L1 in cell culture supernatants, serum, or plasma.
Materials:
-
Human CHI3L1 ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, and substrate)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Wash bottle or automated plate washer
Procedure:
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit manual.
-
Standard and Sample Addition: Add 100 µL of each standard and sample to the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 1-2 hours at 37°C).
-
Washing: Aspirate each well and wash the plate multiple times (usually 3-5 times) with 1X Wash Buffer. Ensure complete removal of liquid at each step.
-
Detection Antibody Addition: Add 100 µL of the biotin-conjugated detection antibody to each well.
-
Incubation: Cover the plate and incubate as specified (e.g., 1 hour at 37°C).
-
Washing: Repeat the washing step as described in step 4.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate as specified (e.g., 30 minutes at 37°C).
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Development: Add 90 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of CHI3L1 in the samples by plotting a standard curve of the known concentrations of the standards versus their absorbance values.
Caption: Workflow for a typical CHI3L1 ELISA experiment.
Western Blot Analysis of CHI3L1 Signaling Pathway Components
This protocol describes the detection of total and phosphorylated proteins in the CHI3L1 signaling pathway (e.g., ERK, Akt) in cell lysates following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 8.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Cell Migration Assay (Transwell Assay)
This assay measures the effect of this compound on the migratory capacity of cells in response to a chemoattractant.
Materials:
-
Transwell inserts (with appropriate pore size for the cell type)
-
24-well plates
-
Cell culture medium (serum-free and serum-containing)
-
This compound
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells and serum-starve them for several hours prior to the assay.
-
Assay Setup:
-
Place transwell inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Resuspend serum-starved cells in serum-free medium containing different concentrations of this compound.
-
Add the cell suspension to the upper chamber of the transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining:
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
-
Imaging and Quantification:
-
Wash the inserts to remove excess stain.
-
Allow the inserts to air dry.
-
Image the migrated cells using a microscope.
-
Quantify the number of migrated cells by counting cells in several random fields or by eluting the stain and measuring its absorbance.
-
Cell Proliferation Assay (MTT or WST-1 Assay)
This assay determines the effect of this compound on cell viability and proliferation.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Cell Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of this compound.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for a few hours, allowing viable cells to metabolize the reagent.
-
Signal Measurement:
-
For MTT assay, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Conclusion
CHI3L1 is a key player in the pathogenesis of a multitude of diseases, and its signaling pathway presents a promising avenue for therapeutic intervention. The small molecule inhibitor, this compound, serves as a valuable tool for dissecting the complexities of this pathway and for validating CHI3L1 as a drug target. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of this compound and other potential inhibitors on CHI3L1-mediated cellular responses. Further research, particularly in generating comprehensive dose-response data for inhibitors like this compound, will be instrumental in advancing the development of novel therapies targeting the CHI3L1 signaling pathway.
References
An In-Depth Technical Guide to the Discovery and Synthesis of chi3L1-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of chi3L1-IN-1, a potent inhibitor of Chitinase-3-like protein 1 (CHI3L1). CHI3L1, also known as YKL-40, is a secreted glycoprotein implicated in the pathogenesis of various inflammatory diseases and cancers, making it a compelling target for therapeutic intervention.[1][2] This document details the experimental methodologies, quantitative data, and the intricate signaling pathways associated with CHI3L1 and its inhibition by this compound.
Discovery and Optimization
This compound, also referred to as compound 30, was identified through a structure-based drug discovery campaign aimed at developing high-affinity small molecule ligands for CHI3L1.[1][3] The discovery process involved screening a library of chitotriosidase inhibitors, followed by optimization guided by co-crystal structures of hit compounds with CHI3L1.[1] This strategic approach led to the development of this compound, a molecule with nanomolar potency and favorable drug-like properties.[1] The crystal structure of CHI3L1 in complex with this compound has been deposited in the Protein Data Bank under the accession code 8R4X.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 (CHI3L1) | 50 nM | [3] |
| IC50 (hERG) | 2.3 µM | [3] |
| Parameter | Value | Species | Reference |
| Clearance | 24 mL/min/kg | BALB/c mice | [3] |
| Bioavailability (i.v.) | 18% | BALB/c mice | [3] |
Synthesis of this compound
The synthesis of this compound involves a multi-step chemical process. While the primary publication provides a general overview, a detailed, step-by-step protocol is typically found in the supporting information of the peer-reviewed article. The general synthetic strategy for analogous pyrazole-piperidine carboxamide compounds often involves the formation of a pyrazole core, followed by functionalization of the piperidine moiety and a final amidation step.
Experimental Protocols
AlphaScreen Assay for IC50 Determination
The inhibitory activity of this compound was quantified using an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology. This assay measures the disruption of the interaction between CHI3L1 and a biotinylated ligand.
Principle: The AlphaScreen assay utilizes donor and acceptor beads that are brought into proximity through a biological interaction. Laser excitation of the donor bead generates singlet oxygen, which diffuses to a nearby acceptor bead, triggering a chemiluminescent signal. Small molecule inhibitors that disrupt the interaction between the binding partners will prevent this proximity, leading to a decrease in the signal.
General Protocol:
-
Reagent Preparation: Prepare solutions of His-tagged CHI3L1 protein, a biotinylated tracer molecule, streptavidin-coated donor beads, and anti-His-tagged acceptor beads in an appropriate assay buffer.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO.
-
Assay Plate Preparation: Add the assay components to a 384-well microplate in the following order: assay buffer, His-tagged CHI3L1, and the test compound (this compound). Incubate for a defined period at room temperature.
-
Detection: Add a mixture of the biotinylated tracer, streptavidin-donor beads, and anti-His-acceptor beads to each well.
-
Incubation: Incubate the plate in the dark at room temperature to allow for bead binding and signal generation.
-
Signal Reading: Read the plate using a plate reader capable of AlphaScreen detection.
-
Data Analysis: Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
CHI3L1 Signaling Pathways
CHI3L1 exerts its biological effects by interacting with various cell surface receptors and activating multiple downstream signaling pathways. These pathways are crucial in mediating inflammation, cell proliferation, and tissue remodeling.
Caption: Overview of CHI3L1 signaling pathways.
Experimental Workflow for this compound Discovery
The discovery of this compound followed a systematic workflow, beginning with initial screening and culminating in a potent, optimized inhibitor.
Caption: Discovery workflow for this compound.
References
In Vitro Characterization of CHI3L1-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of CHI3L1-IN-1, a small molecule inhibitor of Chitinase-3-like protein 1 (CHI3L1). CHI3L1, also known as YKL-40, is a secreted glycoprotein implicated in the pathogenesis of various inflammatory diseases, fibrotic conditions, and cancers.[1][2] Its role in promoting cell proliferation, migration, tissue remodeling, and tumor immune evasion makes it a compelling therapeutic target.[1][3] this compound, also identified as Compound 30, has emerged as a potent inhibitor of CHI3L1 activity.
Core Data Presentation
The in vitro activity of this compound has been quantified, providing key metrics for its potency and selectivity. This data is crucial for assessing its potential as a therapeutic agent and as a tool for preclinical research.
| Compound | Target | Assay Type | Metric | Value | Notes |
| This compound (Compound 30) | Chitinase-3-like protein 1 (CHI3L1) | AlphaScreen | IC50 | 50 nM | Assay measured disruption of CHI3L1-heparan sulfate interaction.[4] |
| This compound | hERG Channel | Not Specified | IC50 | 2.3 µM | Indicates off-target activity at a higher concentration.[4] |
Signaling Pathways Modulated by CHI3L1
CHI3L1 exerts its biological functions by binding to various cell surface receptors, which triggers a cascade of downstream signaling pathways. Understanding these pathways is critical for elucidating the mechanism of action of inhibitors like this compound. CHI3L1 has been shown to interact with receptors such as Interleukin-13 receptor alpha 2 (IL-13Rα2), Cluster of Differentiation 44 (CD44), and the Receptor for Advanced Glycation End Products (RAGE).[2][5] This binding activates key intracellular signaling networks including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK), Phosphoinositide 3-kinase (PI3K)/AKT, and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways.[5][6]
Caption: CHI3L1 signaling through membrane receptors to activate downstream pathways.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vitro findings. Below are representative protocols for key experiments used to characterize CHI3L1 inhibitors.
AlphaScreen (Amplified Luminescent Proximity Homestead Assay) for Inhibition of Protein-Protein/Protein-Ligand Interaction
This assay is used to quantify the ability of a compound to disrupt the interaction between CHI3L1 and its binding partners, such as heparan sulfate or galectin-3.[7] The IC50 for this compound was determined using a similar assay format.[8]
Principle: The assay relies on the proximity of two bead types: a Donor bead and an Acceptor bead. When in close proximity (i.e., brought together by a biological interaction), excitation of the Donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. An inhibitor disrupting the interaction will prevent this signal.
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).
-
Reconstitute His-tagged CHI3L1 and a biotinylated binding partner (e.g., heparan sulfate or GST-tagged galectin-3).
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the this compound dilution or vehicle control (DMSO) to each well.
-
Add 5 µL of His-tagged CHI3L1.
-
Add 5 µL of the biotinylated or GST-tagged binding partner.
-
Incubate for 30-60 minutes at room temperature.
-
Add 10 µL of a pre-mixed suspension of Anti-His-Donor beads and Streptavidin- or Anti-GST-Acceptor beads.
-
Incubate in the dark for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Plot the signal intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a label-free technique used to measure the binding affinity (Kd) and the association (ka) and dissociation (kd) rates of an inhibitor to its target protein.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One interactant (ligand, e.g., CHI3L1) is immobilized on the chip, and the other (analyte, e.g., this compound) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index, which is measured in real-time as a response unit (RU).
Methodology:
-
Chip Preparation:
-
Recombinant CHI3L1 is immobilized onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. A reference channel is prepared similarly but without the protein to allow for background subtraction.
-
-
Binding Analysis:
-
A series of concentrations of this compound are prepared in a suitable running buffer (e.g., HBS-EP+).
-
Each concentration is injected over the ligand and reference surfaces for a defined association time, followed by an injection of running buffer for the dissociation phase.
-
Between cycles, the chip surface is regenerated using a specific buffer (e.g., a low pH glycine solution) to remove any bound analyte.
-
-
Data Analysis:
-
The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd = kd/ka).
-
Cell-Based Assay for Downstream Signaling Inhibition (Western Blot)
This assay determines if this compound can block the downstream signaling pathways activated by CHI3L1 in a cellular context.
Principle: Cells that respond to CHI3L1 are treated with the inhibitor before stimulation with recombinant CHI3L1. The activation of key signaling proteins (e.g., phosphorylation of AKT or ERK) is then assessed by Western blot.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., glioblastoma cells or macrophages) to ~80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with recombinant human CHI3L1 for a predetermined time (e.g., 15-30 minutes).
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated proteins (e.g., p-AKT, p-ERK) and total proteins as loading controls.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities to determine the extent of inhibition.
-
References
- 1. Discovery of small molecule CHI3L1 inhibitors by SPR-based high-throughput screening. [vivo.weill.cornell.edu]
- 2. biorxiv.org [biorxiv.org]
- 3. Virtual Screening-Guided Discovery of Small Molecule CHI3L1 Inhibitors with Functional Activity in Glioblastoma Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. A Natural CHI3L1—Targeting Compound, Ebractenoid F, Inhibits Lung Cancer Cell Growth and Migration and Induces Apoptosis by Blocking CHI3L1/AKT Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHI3L1 modulators(Molecure) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
The Pharmacokinetics and Pharmacodynamics of CHI3L1-IN-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitinase-3-like-1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein implicated in the pathogenesis of various inflammatory diseases, fibrotic conditions, and cancers. Its multifaceted role in promoting cell proliferation, migration, and tissue remodeling, as well as modulating immune responses, has positioned it as a compelling therapeutic target. This technical guide provides an in-depth analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of CHI3L1-IN-1, a novel small molecule inhibitor of CHI3L1. All data and protocols presented herein are derived from the foundational study by Czestkowski et al. (2024), unless otherwise specified.
Core Compound Profile: this compound (Compound 30)
This compound, identified as Compound 30 in its discovery manuscript, is a potent, small molecule inhibitor developed through structure-based drug design. It demonstrates high affinity for CHI3L1 and serves as a crucial tool for investigating the protein's biological functions and therapeutic potential.
Pharmacodynamics (PD)
The pharmacodynamic profile of this compound is characterized by its high-affinity binding to CHI3L1 and subsequent inhibition of its activity. This has been quantified through various in vitro assays.
In Vitro Activity
The inhibitory potency of this compound was determined using biochemical assays that measure the disruption of CHI3L1's interaction with its binding partners.
| Assay Type | Target | Probe | IC50 (nM) |
| AlphaScreen | Human CHI3L1 | Biotinylated Small Molecule Probe 19 | 50 |
| AlphaScreen | Human CHI3L1 | Biotinylated Heparan Sulfate | 110 |
| Microscale Thermophoresis (MST) | Human CHI3L1 | - | 190 (Kd) |
| hERG Channel Inhibition | hERG | - | 2300 |
Data sourced from Czestkowski et al. (2024).
Mechanism of Action
CHI3L1 exerts its biological effects by interacting with various receptors and extracellular matrix components, which in turn activates several downstream signaling pathways. These pathways are central to processes like inflammation, fibrosis, and tumorigenesis. Inhibition of CHI3L1 by this compound is expected to modulate these pathological processes.
Pharmacokinetics (PK)
The pharmacokinetic properties of this compound were evaluated in BALB/c mice to assess its drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME).
| Parameter | Route | Dose (mg/kg) | Value | Units |
| Clearance (CL) | Intravenous (i.v.) | 3 | 24 | mL/min/kg |
| Bioavailability (F) | Oral (p.o.) vs. i.v. | 10 (p.o.) / 3 (i.v.) | 18 | % |
Data sourced from Czestkowski et al. (2024).
Experimental Protocols
Detailed methodologies for the key experiments are provided below, based on the descriptions in Czestkowski et al. (2024).
AlphaScreen (AS) Inhibition Assay
This assay was developed to identify and characterize small molecules that inhibit the interaction between CHI3L1 and its binding partners.
-
Reagents : Recombinant human CHI3L1, biotinylated small molecule probes (e.g., Probe 19) or biotinylated heparan sulfate, Streptavidin-coated Donor beads, and anti-His-tag Acceptor beads.
-
Procedure :
-
This compound (or other test compounds) was serially diluted in assay buffer.
-
Recombinant CHI3L1 was pre-incubated with the test compound.
-
Biotinylated probe was added to the mixture.
-
A mix of Donor and Acceptor beads was added.
-
The plate was incubated in the dark to allow for bead-protein-probe complex formation.
-
-
Detection : The plate was read on an EnVision reader. The AlphaScreen signal, generated when Donor and Acceptor beads are in close proximity, is reduced when the test compound inhibits the CHI3L1-probe interaction.
-
Data Analysis : IC50 values were calculated from the dose-response curves.
In Vivo Pharmacokinetic Study in Mice
This study was conducted to determine the clearance and oral bioavailability of this compound.
-
Animal Model : Male BALB/c mice.
-
Dosing :
-
Intravenous (i.v.) Group : A single dose of 3 mg/kg was administered via the tail vein.
-
Oral (p.o.) Group : A single dose of 10 mg/kg was administered by oral gavage.
-
-
Sample Collection : Blood samples were collected at various time points post-dose from the retro-orbital sinus.
-
Sample Processing : Plasma was separated by centrifugation and stored frozen until analysis.
-
Bioanalysis : The concentration of this compound in plasma samples was quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis : Pharmacokinetic parameters, including clearance (CL) and bioavailability (F%), were calculated using non-compartmental analysis of the plasma concentration-time data.
Conclusion
This compound (Compound 30) is a potent inhibitor of CHI3L1 with nanomolar activity in biochemical assays. The pharmacokinetic data from murine studies indicate moderate clearance and oral bioavailability, providing a foundation for its use as a research tool and as a starting point for further drug development efforts. The detailed protocols and pathway diagrams furnished in this guide offer a comprehensive resource for researchers aiming to investigate the role of CHI3L1 in health and disease.
The Selectivity of CHI3L1-IN-1: A Technical Guide to a CHI3L1-Targeted Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of CHI3L1-IN-1, a small molecule inhibitor of Chitinase-3-like-protein 1 (CHI3L1), a key player in inflammation, fibrosis, and cancer. This document summarizes the available quantitative data on its selectivity, details the experimental methodologies for its characterization, and visualizes relevant biological pathways and experimental workflows.
Executive Summary
This compound has been identified as an inhibitor of CHI3L1 with a reported IC50 of 50 nM.[1] However, subsequent biophysical analysis has raised questions about its direct binding affinity, suggesting a more complex mechanism of action may be at play. This guide presents the currently available data to provide a comprehensive overview for researchers considering this molecule for further investigation.
Quantitative Selectivity Profile of this compound
The selectivity of a chemical probe is paramount for its utility in target validation and drug development. The following table summarizes the known inhibitory activities of this compound against CHI3L1 and other relevant off-targets.
| Target | Assay Type | IC50 | Reference |
| CHI3L1 (YKL-40) | AlphaScreen | 50 nM | [1] |
| hERG Channel | In vitro electrophysiology | 2.3 µM | [1] |
Note: Data on the selectivity of this compound against other human chitinases, such as Chitotriosidase (CHIT1) and Acidic Mammalian Chitinase (AMCase), is not currently available in the public domain. Further research is required to fully characterize its selectivity profile within the chitinase family.
A recent study employing microscale thermophoresis (MST) to investigate the direct binding of reported CHI3L1 modulators, including this compound, found "modest to undetectable direct CHI3L1 binding affinity." This finding suggests that the inhibitory activity observed in the AlphaScreen assay may not be due to direct, high-affinity binding and warrants further investigation into its mechanism of action.
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting the selectivity data and for designing future experiments.
CHI3L1 AlphaScreen Assay
This assay was utilized to determine the IC50 value of this compound against its primary target.
Workflow Diagram:
Caption: Workflow of the CHI3L1 AlphaScreen Assay.
Protocol:
-
Reagents: Recombinant human CHI3L1, a biotinylated small molecule ligand for CHI3L1, streptavidin-coated donor beads, and anti-tag acceptor beads.
-
Assay Principle: In the absence of an inhibitor, the biotinylated ligand binds to CHI3L1, bringing the streptavidin-donor and anti-tag acceptor beads into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in a luminescent signal at 520-620 nm.
-
Inhibition: this compound, if it binds to CHI3L1, disrupts the interaction with the biotinylated ligand, preventing the proximity of the donor and acceptor beads and leading to a decrease in the luminescent signal.
-
Data Analysis: The concentration of this compound that causes a 50% reduction in the luminescent signal is determined as the IC50 value.
hERG Channel Electrophysiology Assay
The potential for off-target effects on the hERG (human Ether-à-go-go-Related Gene) potassium channel, a critical aspect of cardiac safety profiling, was assessed using an in vitro electrophysiology assay. The specific details of the protocol used for this compound are not publicly available but generally follow established procedures.
CHI3L1 Signaling Pathways
CHI3L1 exerts its biological effects through various signaling pathways implicated in inflammation and cancer progression. Understanding these pathways is crucial for contextualizing the potential impact of a CHI3L1 inhibitor.
Caption: Simplified CHI3L1 Signaling Pathways.
Logical Relationship: Selectivity Assessment
The process of determining the selectivity of a compound like this compound involves a hierarchical series of experiments.
Caption: Decision tree for inhibitor selectivity assessment.
Conclusion and Future Directions
This compound is a valuable tool for studying the biology of CHI3L1. The reported IC50 of 50 nM from an AlphaScreen assay indicates its potential as an inhibitor. However, the lack of comprehensive selectivity data against other human chitinases and the conflicting findings regarding its direct binding affinity highlight the need for further investigation.
Future research should focus on:
-
Comprehensive Selectivity Profiling: Testing this compound against a panel of human chitinases (CHIT1, AMCase) and other related glycoside hydrolases to definitively establish its selectivity.
-
Mechanism of Action Studies: Employing orthogonal biophysical techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) to clarify its binding mode and affinity for CHI3L1.
-
Cellular Target Engagement Assays: Developing and utilizing cellular assays to confirm that this compound engages with and modulates the activity of CHI3L1 in a cellular context.
A thorough understanding of these aspects will be critical in validating this compound as a selective and reliable chemical probe for dissecting the complex roles of CHI3L1 in health and disease.
References
The Central Role of YKL-40 in Glioblastoma Cell Invasion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma (GBM) is the most aggressive and common primary brain tumor, characterized by diffuse infiltration into the surrounding brain parenchyma, which renders surgical resection incomplete and fuels inevitable recurrence. A key orchestrator of this invasive phenotype is Chitinase-3-like-1 (CHI3L1), a 40-kDa secreted glycoprotein also known as YKL-40. Elevated expression of YKL-40 is a hallmark of the malignant, mesenchymal subtype of GBM and consistently correlates with poor prognosis, treatment resistance, and decreased overall survival.[1][2][3][4] This technical guide provides an in-depth examination of the molecular mechanisms through which YKL-40 drives glioblastoma cell invasion, its role in remodeling the tumor microenvironment, and its function as a therapeutic target. We synthesize findings from key studies, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways to offer a comprehensive resource for the scientific community.
Molecular Mechanisms of YKL-40-Mediated Invasion
YKL-40 promotes glioblastoma invasion through the activation of multiple intracellular signaling cascades that regulate cell migration, adhesion, and survival. It acts as a signaling hub, integrating inputs from the tumor microenvironment and driving a pro-invasive cellular program.
The Ras/PI3K/Lumican Axis
One of the critical pathways for YKL-40-induced invasion involves the upregulation of Lumican (LUM), a small leucine-rich proteoglycan involved in extracellular matrix (ECM) remodeling.[5] YKL-40 stimulates the Ras/PI3K signaling pathway, which in turn dramatically increases the expression of LUM. Lumican is necessary for the invasive phenotype, as its knockdown abrogates the pro-invasive effects of YKL-40.[5]
The FAK/ERK and PI3K/AKT Pro-Survival and Angiogenic Pathways
YKL-40 directly enhances tumor angiogenesis, a process intrinsically linked to invasion, by upregulating Vascular Endothelial Growth Factor (VEGF).[6][7][8] It achieves this by inducing the coordination of membrane receptor syndecan-1 and integrin αvβ5, which triggers a signaling cascade through Focal Adhesion Kinase (FAK) and the MAPK/ERK pathway.[6][7][9] Concurrently, YKL-40 activates the PI3K/AKT pathway, which protects glioblastoma cells from apoptosis induced by genotoxic stress such as γ-irradiation, thereby promoting the survival of invasive cells.[6][9][10]
The CD44/Akt/β-catenin Feed-Forward Loop
Recent studies have shown that YKL-40 interacts directly with the cell surface receptor CD44 on glioma stem cells (GSCs).[11] This interaction induces the phosphorylation and nuclear translocation of Akt, β-catenin, and STAT3, promoting a mesenchymal phenotype. This signaling cascade upregulates the transcription factor MAZ, which in turn increases the expression of CD44, establishing a pro-mesenchymal feed-forward loop that sustains the invasive state.[11]
Quantitative Data on YKL-40's Pro-Invasive Functions
The following tables summarize key quantitative findings from studies investigating the role of YKL-40 in glioblastoma.
Table 1: YKL-40 Regulation of Gene Expression
| Gene | Regulation by YKL-40 | Fold Change | Cell/Model System | Reference |
| Lumican (LUM) | Upregulation | 20 to 3,000-fold | YKL-40-deficient glioma cells treated with soluble YKL-40 | [5] |
| VEGF | Upregulation | Not specified | U87 Glioblastoma Cells | [6][7][8] |
| CD44, TNC, ANXA2 | Upregulation | Not specified | Glioma Stem Cells treated with anti-CHI3L1 antibody | [11] |
| N-cadherin, VCAM-1 | Downregulation | Not specified | GBM Spheroids treated with CHI3L1 inhibitor G721-0282 | [12] |
Table 2: Impact of YKL-40 on Glioblastoma Cell Invasion and Survival
| Experimental Condition | Measured Effect | Quantitative Change | Cell/Model System | Reference |
| siRNA knockdown of Lumican | Invasion Rate | Reduced to 1/4 of control | YKL-40-producing, highly invasive glioma cells | [5] |
| Knockdown of YKL-40 | Cell-Matrix Adhesion | Decreased | Glioma Cells | [8] |
| Knockdown of YKL-40 | Invasion | Reduced | Glioma Cells | [8] |
| High YKL-40 Expression | Patient Survival | Hazard Ratio = 1.4 | Anaplastic Glioma & Glioblastoma Patients | [3] |
| High YKL-40 Expression | Patient Survival | Hazard Ratio = 1.46 | Meta-analysis of 1,241 Glioblastoma Patients | [4] |
Core Signaling Pathway Diagrams
The following diagrams, generated using DOT language, visualize the key signaling pathways governed by YKL-40 in glioblastoma.
YKL-40 Pro-Invasive and Pro-Angiogenic Signaling
Caption: YKL-40 activates multiple receptors to drive invasion and angiogenesis.
Experimental Workflow for Studying YKL-40-Mediated Invasion
Caption: A typical experimental workflow to validate the role of YKL-40.
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of protocols frequently cited in YKL-40 glioblastoma studies.
Cell Culture and Genetic Manipulation
-
Cell Lines: The human glioblastoma cell line U87-MG is frequently used as it endogenously expresses high levels of YKL-40.[6][13] Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Gene Knockdown: To study the loss-of-function effects of YKL-40 or its downstream targets like Lumican, transient knockdown is achieved using small interfering RNA (siRNA).[5] For stable knockdown, lentiviral vectors expressing short hairpin RNA (shRNA) targeting the gene of interest (e.g., CHI3L1) are used to transduce the cells, followed by selection with an appropriate antibiotic (e.g., puromycin).[8]
In Vitro Invasion Assay (Boyden Chamber Assay)
-
Principle: This assay measures the ability of cells to migrate through a layer of extracellular matrix.
-
Protocol:
-
8-μm pore size inserts for 24-well plates are coated with a thin layer of Matrigel (a basement membrane matrix).
-
GBM cells (e.g., 5 x 10⁴), previously serum-starved for 24 hours, are seeded into the upper chamber in serum-free media.
-
The lower chamber is filled with media containing 10% FBS or another chemoattractant.
-
After incubation (typically 24-48 hours), non-invading cells on the top surface of the insert are removed with a cotton swab.
-
Invading cells on the bottom surface are fixed with methanol and stained with a solution such as 0.1% crystal violet.
-
The number of invading cells is quantified by counting cells in several microscopic fields or by eluting the dye and measuring its absorbance.[5][8]
-
Western Blotting for Signaling Pathway Analysis
-
Principle: To detect and quantify the activation (phosphorylation) of key signaling proteins like AKT and ERK.
-
Protocol:
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (20-40 μg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of target proteins (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2, anti-ERK1/2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Proteins are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
Orthotopic Xenograft Mouse Model
-
Principle: To study tumor growth, invasion, and response to therapy in a more physiologically relevant in vivo environment.
-
Protocol:
-
Genetically modified GBM cells (e.g., U87 cells with YKL-40 knockdown) are harvested and resuspended in sterile PBS.
-
Immune-compromised mice (e.g., SCID or nude mice) are anesthetized.
-
Using a stereotactic frame, a small burr hole is drilled into the skull.
-
A suspension of GBM cells (e.g., 1-5 x 10⁵ cells in 5 μL) is slowly injected into the brain parenchyma (e.g., the striatum).
-
The incision is closed, and animals are monitored for tumor development using bioluminescence imaging (if cells express luciferase) or for neurological symptoms.
-
At the study endpoint, brains are harvested, fixed in formalin, and embedded in paraffin for immunohistochemical analysis of tumor invasion and angiogenesis (e.g., staining for Ki-67 and CD31).[6][15]
-
Conclusion and Therapeutic Outlook
YKL-40 is unequivocally a central driver of glioblastoma invasion, operating through a complex network of signaling pathways that control cell migration, ECM remodeling, angiogenesis, and cell survival.[5][8][9][16] Its multifaceted role makes it a compelling and high-value target for therapeutic intervention. Strategies aimed at inhibiting YKL-40, such as neutralizing monoclonal antibodies or novel small molecule inhibitors, have shown promise in preclinical models by reducing tumor growth and angiogenesis.[6][17][18] Given that elevated YKL-40 is also implicated in resistance to standard therapies, including radiation and anti-VEGF treatments like bevacizumab, combining YKL-40 inhibition with existing treatment modalities may represent a powerful strategy to overcome therapeutic resistance and impede the relentless invasion that defines this devastating disease.[6][10][17] Further research and clinical trials are essential to translate these promising preclinical findings into effective therapies for glioblastoma patients.
References
- 1. Activated kynurenine pathway metabolism by YKL-40 establishes an inhibitory immune microenvironment and drives glioblastoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Serum YKL-40 is a marker of prognosis and disease status in high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prognostic Value of YKL-40 in Patients with Glioblastoma: a Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Role of YKL-40 in the Angiogenesis, Radioresistance, and Progression of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of YKL-40 in the angiogenesis, radioresistance, and progression of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Unveiling YKL-40, from Serum Marker to Target Therapy in Glioblastoma [frontiersin.org]
- 9. Vascular heterogeneity and targeting: the role of YKL-40 in glioblastoma vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. YKL-40 is directly produced by tumor cells and is inversely linked to EGFR in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Regulation of YKL‐40 expression during genotoxic or microenvironmental stress in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TMIC-14. AUTO-/PARACRINE SIGNALING OF PI3K/AKT/YKL-40 IN MESENCHYMAL GLIOBLASTOMA PROGRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Plasma YKL-40 as a biomarker for bevacizumab efficacy in patients with newly diagnosed glioblastoma in the phase 3 randomized AVAglio trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. tandfonline.com [tandfonline.com]
- 18. biorxiv.org [biorxiv.org]
CHI3L1 as a Therapeutic Target in Rheumatoid Arthritis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitinase-3-like protein 1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein that has emerged as a key player in the pathogenesis of rheumatoid arthritis (RA). It is produced by various cell types within the inflamed joint, including synovial cells, articular chondrocytes, and infiltrating macrophages and neutrophils.[1][2] Elevated levels of CHI3L1 in the serum and synovial fluid of RA patients correlate with disease activity and joint destruction, highlighting its potential as both a biomarker and a therapeutic target.[1][3] This technical guide provides a comprehensive overview of the role of CHI3L1 in RA, focusing on its signaling pathways, preclinical evidence for its therapeutic targeting, and detailed experimental protocols relevant to its study.
The Role of CHI3L1 in Rheumatoid Arthritis Pathogenesis
In the context of RA, CHI3L1 functions as a potent pro-inflammatory and tissue-remodeling factor. Its expression is stimulated by key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1).[4] Once secreted, CHI3L1 exerts its pathogenic effects by binding to several cell surface receptors, including the Receptor for Advanced Glycation End products (RAGE), Interleukin-13 receptor alpha 2 (IL-13Rα2), and CD44.[1][2]
The binding of CHI3L1 to these receptors triggers a cascade of intracellular signaling events, primarily through the activation of Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase (PI3K)/AKT, Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT), and Nuclear Factor-kappa B (NF-κB) pathways.[1][2][5] This signaling cascade culminates in:
-
Increased production of pro-inflammatory cytokines: CHI3L1 stimulation leads to the release of a host of inflammatory mediators, including IL-1β, IL-6, IL-8, IL-17, and TNF-α, which perpetuate the inflammatory response within the joint.[1][3]
-
Enhanced expression of matrix metalloproteinases (MMPs): CHI3L1 upregulates the expression of MMP-1, MMP-3, MMP-9, and MMP-13, enzymes that are critical in the degradation of cartilage and bone, leading to the characteristic joint destruction seen in RA.[1][3]
-
Promotion of synovial fibroblast proliferation and invasion: By activating synovial fibroblasts, CHI3L1 contributes to the formation of the invasive pannus, a hallmark of RA that actively destroys articular cartilage.[1]
-
Stimulation of angiogenesis: The formation of new blood vessels is crucial for sustaining the inflamed synovium, and CHI3L1 has been implicated in promoting this process.
Quantitative Data on CHI3L1 in Rheumatoid Arthritis
The following tables summarize key quantitative data from clinical and preclinical studies, underscoring the significance of CHI3L1 in RA.
Table 1: Serum CHI3L1 Levels in Rheumatoid Arthritis Patients
| Patient Group | Serum CHI3L1 Level (Median [IQR], ng/mL) | p-value | Reference |
| RA patients with interstitial lung disease (RA-ILD) | 69.69 [44.51-128.66] | <0.001 | [4][6] |
| RA patients without interstitial lung disease (RA-nILD) | 32.19 [21.63-56.99] | [4][6] |
Table 2: Correlation of Serum CHI3L1 with Disease Activity Score 28 (DAS28)
| Correlation Parameter | Correlation Coefficient (r) | p-value | Reference |
| Serum CHI3L1 and DAS28 | A meta-analysis confirmed a correlation between CHI3L1 levels and RA activity, including DAS28. | [3] |
Table 3: Preclinical Efficacy of Anti-CHI3L1 Antibody in a Collagen-Induced Arthritis (CIA) Mouse Model
| Treatment Group | Outcome Measure | Result | Reference |
| Anti-CHI3L1 Antibody (2.5 and 5 mg/kg) | Clinical Arthritis Score | Sustained reduction from day 3 to 24 | [7] |
| Paw Thickness | Reduced | [1][3] | |
| Inflammatory Cell Infiltration | Reduced | [1][3] | |
| Expression of TNF-α, IL-1β, IL-18, CCL2 | Reduced | [1][3] | |
| Expression of MMP-3, MMP-9, MMP-13 | Reduced to basal levels | [1] |
Signaling Pathways of CHI3L1 in Rheumatoid Arthritis
The intricate signaling network initiated by CHI3L1 in RA involves multiple receptors and downstream pathways, leading to the pleiotropic effects of this protein.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study CHI3L1 in the context of RA.
CHI3L1 Enzyme-Linked Immunosorbent Assay (ELISA) for Human Serum
This protocol describes a sandwich ELISA for the quantitative measurement of CHI3L1 in human serum.
-
Preparation of Reagents:
-
Prepare wash buffer, standards, and samples according to the manufacturer's instructions. A recommended standard curve dilution series is 4000, 2000, 1000, 500, 250, 125, 62.5, and 0 pg/mL.[1]
-
Dilute the concentrated Biotinylated Detection Antibody and HRP Conjugate to their working concentrations.[1]
-
-
Assay Procedure:
-
Add 100 µL of standard or sample to each well of the pre-coated microplate.[1]
-
Incubate for 90 minutes at 37°C.[1]
-
Aspirate the liquid from each well and add 100 µL of Biotinylated Detection Antibody working solution.[1]
-
Incubate for 60 minutes at 37°C.[1]
-
Aspirate and wash the wells three times with wash buffer.[1]
-
Add 100 µL of HRP Conjugate working solution to each well.[1]
-
Incubate for 30 minutes at 37°C.[1]
-
Aspirate and wash the wells five times with wash buffer.[1]
-
Add 90 µL of Substrate Reagent to each well.[1]
-
Incubate for 15 minutes at 37°C in the dark.[1]
-
Add 50 µL of Stop Solution to each well.[1]
-
Immediately read the absorbance at 450 nm using a microplate reader.[8]
-
-
Calculation of Results:
-
Calculate the concentration of CHI3L1 in the samples by plotting a standard curve of the known concentrations of the standards versus their corresponding absorbance values.
-
Collagen-Induced Arthritis (CIA) in DBA/1J Mice
The CIA model is a widely used animal model of RA that shares many pathological features with the human disease.
-
Animals:
-
Induction of Arthritis:
-
Primary Immunization (Day 0):
-
Booster Immunization (Day 21):
-
-
Assessment of Arthritis:
-
Monitor mice for signs of arthritis starting from day 21.[12]
-
Score the severity of arthritis in each paw based on a scale of 0-4, where:
-
0 = Normal
-
1 = Mild, but definite redness and swelling of the ankle or wrist, or redness and swelling of individual digits.
-
2 = Moderate redness and swelling of the ankle or wrist.
-
3 = Severe redness and swelling of the entire paw including digits.
-
4 = Maximally inflamed limb with involvement of multiple joints.[9]
-
-
The total clinical score per mouse is the sum of the scores for all four paws (maximum score of 16).
-
Immunohistochemistry for CHI3L1 in Mouse Joint Tissue
This protocol outlines the steps for detecting CHI3L1 protein in paraffin-embedded mouse joint sections.
-
Tissue Preparation:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.[13]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a microwave or pressure cooker.[14]
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.[13]
-
Block non-specific binding with a blocking serum (e.g., 2% normal serum) for 1 hour.[3]
-
Incubate the sections with a primary antibody against CHI3L1 overnight at 4°C.[3]
-
Wash the sections with TBS and incubate with a biotinylated secondary antibody for 1 hour.[3]
-
Wash and then incubate with an avidin-biotin-peroxidase complex.[3]
-
Develop the signal using a DAB substrate kit, which produces a brown precipitate at the site of the antigen.[13]
-
Counterstain the sections with hematoxylin to visualize the nuclei.[3][13]
-
-
Visualization:
-
Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.
-
Examine the sections under a light microscope.
-
Therapeutic Targeting of CHI3L1
The central role of CHI3L1 in driving inflammation and joint destruction in RA makes it an attractive therapeutic target. Preclinical studies have demonstrated the potential of blocking CHI3L1 activity.
Monoclonal Antibodies
A human monoclonal antibody, referred to as the H1 clone , has been developed and tested in the CIA mouse model.[1] Administration of this antibody resulted in a significant reduction in clinical arthritis scores, paw swelling, and inflammatory cell infiltration.[1][7] Furthermore, treatment with the anti-CHI3L1 antibody led to decreased expression of pro-inflammatory cytokines and MMPs in the joints of arthritic mice.[1][3]
Small Molecule Inhibitors
Several small molecule inhibitors targeting CHI3L1 are in early stages of development. For instance, K284 has been shown to bind to the chitin-binding domain of CHI3L1, preventing its interaction with IL-13Rα2 and subsequently inhibiting JNK-AP-1 signaling.[11] Another compound, DEL-C1 , identified through DNA-encoded library screening, has demonstrated the ability to reverse CHI3L1-induced cellular dysfunction and suppress NF-κB activation. These findings provide a strong rationale for the continued development of CHI3L1 inhibitors as a novel therapeutic strategy for RA.
Workflow for Therapeutic Development
The development of CHI3L1-targeted therapies for RA would typically follow a structured workflow.
Conclusion
CHI3L1 is a multifaceted protein that plays a significant role in the pathophysiology of rheumatoid arthritis by promoting inflammation, cartilage and bone destruction, and synovial proliferation. The wealth of preclinical data strongly supports the development of therapeutic agents that target CHI3L1. Monoclonal antibodies and small molecule inhibitors have shown promise in animal models of arthritis, offering a potential new avenue for the treatment of RA. Further research and clinical investigation are warranted to translate these promising preclinical findings into effective therapies for patients with rheumatoid arthritis.
References
- 1. Anti-arthritis Effect of Anti-chitinase-3-like 1 Antibody Through Inhibition of MMP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitinase-3-Like Protein 1 as a Therapeutic Target for Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Anti-arthritis Effect of Anti-chitinase-3-like 1 Antibody Through Inhibition of MMP3 | Semantic Scholar [semanticscholar.org]
- 4. Inflammatory cytokines induce production of CHI3L1 by articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IL13Rα2 as a crucial receptor for Chi3l1 in osteoclast differentiation and bone resorption through the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | M2a Macrophage-Secreted CHI3L1 Promotes Extracellular Matrix Metabolic Imbalances via Activation of IL-13Rα2/MAPK Pathway in Rat Intervertebral Disc Degeneration [frontiersin.org]
- 9. Chitinase 3-like 1 Regulates Cellular and Tissue Responses via IL-13 Receptor α2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are CHI3L1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. A small molecule targeting CHI3L1 inhibits lung metastasis by blocking IL-13Rα2-mediated JNK-AP-1 signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-arthritis Effect of Anti-chitinase-3-like 1 Antibody Through Inhibition of MMP3 -IMMUNE NETWORK | Korea Science [koreascience.kr]
- 13. Frontiers | Pathophysiology of RAGE in inflammatory diseases [frontiersin.org]
- 14. biorxiv.org [biorxiv.org]
Investigating Neuroinflammation: A Technical Guide to Utilizing CHI3L1-IN-1
This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals on the use of CHI3L1-IN-1, a small molecule inhibitor of Chitinase-3-like-1 (CHI3L1), for the investigation of neuroinflammation.
Introduction to CHI3L1 in Neuroinflammation
Chitinase-3-like-1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein that has emerged as a critical regulator and biomarker in a variety of inflammatory diseases, including those affecting the central nervous system (CNS).[1][2] In the brain, CHI3L1 is predominantly secreted by activated astrocytes and is associated with a reactive, neurotoxic state.[2][3] Elevated levels of CHI3L1 have been identified in the cerebrospinal fluid of patients with neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis, correlating with disease progression and severity.[2][4] While its precise functions in the CNS are still being unraveled, CHI3L1 is known to be a multifaceted signaling molecule that can modulate a wide range of cellular processes including innate immunity, cell proliferation, and tissue remodeling.[2][3] Its role in promoting neuroinflammation makes it a compelling target for therapeutic intervention and mechanistic studies.[4]
This compound is a potent and selective small molecule inhibitor of CHI3L1, offering a valuable chemical tool to probe the function of CHI3L1 in neuroinflammatory processes. By specifically blocking CHI3L1 activity, researchers can elucidate its downstream signaling pathways and its role in the pathogenesis of various neurological disorders.
The CHI3L1 Signaling Network in Neuroinflammation
CHI3L1 exerts its effects by binding to specific cell surface receptors and activating downstream intracellular signaling cascades. The signaling pathways are complex and can vary depending on the cell type and context. In neuroinflammation, CHI3L1 is known to be secreted by astrocytes in response to inflammatory stimuli.[5][6] This secreted CHI3L1 can then act on various brain cells, including microglia and neural stem cells, to propagate inflammatory responses and impair neural function.
Several key signaling pathways have been implicated:
-
NF-κB Pathway: The canonical Nuclear Factor-κB (NF-κB) pathway, a cornerstone of inflammatory signaling, can be activated by CHI3L1.[5] This activation in astrocytes can lead to a neurotoxic inflammatory state.
-
JNK-AP-1 Pathway: In some contexts, CHI3L1 binding to its receptor, Interleukin-13 receptor alpha-2 (IL-13Rα2), can trigger the c-Jun N-terminal kinase (JNK) and Activator protein-1 (AP-1) signaling cascade.[7][8] This pathway is often associated with cell proliferation and survival.
-
CRTH2/β-catenin Pathway: In the hippocampus, CHI3L1 has been shown to engage the Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[6] This interaction leads to the dampening of β-catenin signaling, which is crucial for neurogenesis. The inhibition of this pathway by CHI3L1 results in impaired proliferation and neuronal differentiation of neural stem cells.[6]
-
ERK Pathway: There is growing evidence for the involvement of the extracellular signal-regulated kinase (ERK) pathway in CHI3L1-mediated inflammatory responses.[9]
-
PI3K/AKT/mTOR Pathway: In certain cell types, the expression of CHI3L1 itself is regulated by the PI3K/AKT/mTOR signaling pathway.[10]
These pathways collectively contribute to the pro-inflammatory and anti-neurogenic effects of CHI3L1 in the CNS.
Quantitative Data for CHI3L1 Inhibitors
This compound is a potent inhibitor of CHI3L1. While comprehensive data on its effects in neuroinflammation models is emerging, its key in vitro potency has been determined. The table below summarizes the available quantitative data for this compound and another referenced CHI3L1 inhibitor, K284, to provide context.
| Compound | Target | Assay Type | Potency (IC₅₀) | Pharmacokinetics (Mice) | Reference |
| This compound | CHI3L1 | Enzymatic Assay | 50 nM | CL: 24 mL/min/kg; Bioavailability (i.v.): 18% in BALB/c mice | [11] |
| K284 | CHI3L1 | In vivo metastasis model | 0.5 mg/kg body weight | Not specified | [7][8] |
Note: Data for K284 is provided for context as a CHI3L1 inhibitor with demonstrated in vivo efficacy in a different disease model.
Experimental Protocols
The following protocols provide a framework for utilizing this compound to investigate neuroinflammation.
General Experimental Workflow
A typical workflow for assessing the efficacy of this compound involves in vitro characterization followed by in vivo validation in a relevant animal model of neuroinflammation.
In Vitro Protocol: Inhibition of Cytokine Release in Microglial Cells
This protocol details the use of this compound to assess its ability to mitigate the inflammatory response in cultured microglial cells.
Objective: To determine if this compound can reduce the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV-2 or primary microglial cells
-
DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound (MedChemExpress)
-
DMSO (vehicle)
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Plate microglial cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh serum-free medium. Prepare serial dilutions of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) in serum-free medium. The final DMSO concentration should be kept below 0.1%. Add the this compound dilutions to the respective wells. Include a vehicle control group (DMSO only). Incubate for 1 hour.
-
Inflammatory Challenge: Prepare a stock solution of LPS. Add LPS to all wells (except the unstimulated control group) to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 10 minutes to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.
-
Data Analysis: Normalize the cytokine concentrations to the vehicle-treated, LPS-stimulated group. Determine the IC₅₀ of this compound for the inhibition of each cytokine.
In Vivo Protocol: Administration of this compound in a Mouse Model
This protocol provides a method for preparing and administering this compound to mice.
Objective: To deliver this compound systemically to assess its effects in a mouse model of neuroinflammation.
Materials:
-
This compound
-
DMSO
-
Corn Oil
-
BALB/c mice (or other appropriate strain)
Preparation of Dosing Solution (for a target dose of 3 mg/kg): This protocol is adapted from the supplier's recommendation and may require optimization.[11]
-
Stock Solution: Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Working Solution: For intravenous (i.v.) injection, further dilution in a pharmaceutically acceptable vehicle is required. For intraperitoneal (i.p.) or oral (p.o.) administration, a common formulation is a suspension in corn oil. To prepare a 2.5 mg/mL working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of corn oil.[11] Mix thoroughly by vortexing and/or sonication to ensure a uniform suspension.
-
Dosing: The volume to be administered depends on the mouse's weight. For a 3 mg/kg dose using a 2.5 mg/mL solution:
-
Volume (µL) = (Weight of mouse in g / 1000 g) * (3 mg/kg) * (1 mL / 2.5 mg) * 1000 µL/mL
-
For a 25g mouse: (25/1000) * 3 * (1/2.5) * 1000 = 30 µL.
-
-
Administration: Administer the prepared solution to the mice via the desired route (e.g., i.p. or p.o.). The dosing frequency and duration will depend on the specific experimental design and the half-life of the compound.
Important Considerations:
-
The provided formulation is a starting point. Solubility and stability should be confirmed.
-
The working solution for in vivo experiments should be prepared fresh daily.[11]
-
Appropriate vehicle control groups (e.g., 10% DMSO in corn oil) must be included in the study design.
Conclusion
CHI3L1 is a significant player in the complex landscape of neuroinflammation. The availability of potent and selective inhibitors like this compound provides an invaluable opportunity for the scientific community to dissect the molecular mechanisms driven by CHI3L1 in the central nervous system. The experimental frameworks provided in this guide offer a starting point for researchers to explore the therapeutic potential of targeting CHI3L1 in a range of neuroinflammatory and neurodegenerative disorders.
References
- 1. What are CHI3L1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Potential Role of Chitinase-3-like Protein 1 (CHI3L1/YKL-40) in Neurodegeneration and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential role of chitinase-3-like protein 1 (CHI3L1/YKL-40) in neurodegeneration and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CHI3L1: An Emerging Player in Neuroinflammation and Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CHI3L1 signaling impairs hippocampal neurogenesis and cognitive function in autoimmune-mediated neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHI3L1 signaling impairs hippocampal neurogenesis and cognitive function in autoimmune-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A small molecule targeting CHI3L1 inhibits lung metastasis by blocking IL-13Rα2-mediated JNK-AP-1 signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Amyloid-β (Aβ)-Induced Cognitive Impairment and Neuroinflammation in CHI3L1 Knockout Mice through Downregulation of ERK-PTX3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chitinase-3-like 1 protein complexes modulate macrophage-mediated immune suppression in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Early-Stage Research on Small Molecule CHI3L1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the early-stage research landscape for small molecule inhibitors targeting Chitinase-3-like protein 1 (CHI3L1), also known as YKL-40. CHI3L1 is a secreted glycoprotein implicated in the pathogenesis of various diseases, including cancer, inflammation, and fibrosis, making it a compelling therapeutic target.[1][2] This document summarizes known small molecule inhibitors, details key experimental protocols for their discovery and characterization, and visualizes the complex signaling pathways of CHI3L1.
Introduction to CHI3L1 as a Therapeutic Target
Chitinase-3-like protein 1 (CHI3L1) is overexpressed in numerous pathologies and is often associated with poor prognosis, particularly in cancers like glioblastoma (GBM).[3][4][5] It plays a crucial role in promoting tumor progression, invasion, angiogenesis, and immune evasion.[3][6][7] CHI3L1 exerts its effects by interacting with various receptors and modulating multiple downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and NF-κB.[8] The lack of enzymatic activity makes targeting its protein-protein interactions and signaling functions a primary strategy for therapeutic intervention. The development of small molecule inhibitors that can disrupt these interactions is an active area of research aimed at providing new treatment modalities.[1][9]
Small Molecule Inhibitors of CHI3L1
The discovery of potent and selective small molecule inhibitors for CHI3L1 is still in its early stages. Research efforts have utilized high-throughput screening (HTS), virtual screening, and screening of natural compound libraries to identify initial hits.[1][5][10] The quantitative data for several identified compounds are summarized below.
Table 1: Binding Affinities of Identified Small Molecule CHI3L1 Inhibitors
| Compound Name | Dissociation Constant (Kd) | Assay Method | Reference |
| Compound 1-7 | 7.40 ± 0.78 μM | SPR | [1][7][11][12] |
| Compound 8 | 6.8 μM | MST | [5][13] |
| 5.69 μM | SPR | [5][13] | |
| Compound 1-4 | 10.4 ± 1.0 μM | SPR | [1][7][11][12] |
| Compound 39 | 22 μM | MST | [5][13] |
| 17.09 μM | SPR | [5][13] | |
| K284 | 152 µM | MST | [9] |
| CHI3L1-IN-1 | Millimolar (weak binding) | MST | [9] |
| G721-0282 | No detectable binding | MST | [9] |
-
SPR: Surface Plasmon Resonance
-
MST: Microscale Thermophoresis
Key Experimental Protocols
The discovery and validation of CHI3L1 inhibitors involve a multi-tiered approach employing various biophysical and cell-based assays.
Primary Screening and Hit Identification
-
Surface Plasmon Resonance (SPR)-Based High-Throughput Screening (HTS): This is a primary method for identifying direct binders from chemical libraries.[1][14]
-
Principle: SPR measures changes in the refractive index at the surface of a sensor chip when an analyte (small molecule) flows over an immobilized ligand (CHI3L1 protein). This allows for real-time, label-free detection of binding events.
-
Methodology:
-
Recombinant CHI3L1-His protein is immobilized on a CM5 sensor chip via covalent coupling.[14]
-
A focused chemical library is screened by injecting individual compounds at a single high concentration (e.g., 100 μM) over the chip surface.[14]
-
Binding is monitored by measuring the change in response units (RU) during the association and dissociation phases.[14]
-
Hits are identified based on quantitative parameters such as occupancy rate and dissociation ratios.[14]
-
-
-
Structure-Based Virtual Screening: Computational methods are used to screen large compound libraries in silico.[5][13]
-
Principle: A 3D pharmacophore model is built based on the known crystal structure of CHI3L1's binding pocket. This model defines the essential chemical features required for a molecule to bind.
-
Methodology:
-
A pharmacophore model is generated from the CHI3L1 crystal structure.[5]
-
Large chemical databases (e.g., Enamine) are screened to find molecules that match the pharmacophore features.[5][13]
-
Hits are filtered based on drug-like properties and docking scores before being selected for experimental validation.[5]
-
-
Binding Validation and Affinity Determination
-
Microscale Thermophoresis (MST): A sensitive method used to quantify binding affinities in solution.[2][5]
-
Principle: MST measures the directed movement of molecules along a microscopic temperature gradient. A change in the hydration shell, charge, or size of a protein upon ligand binding alters its thermophoretic movement, which is detected via changes in fluorescence.
-
Methodology:
-
The target protein (CHI3L1) is fluorescently labeled.
-
The labeled protein is held at a constant concentration while the concentration of the unlabeled ligand (inhibitor) is titrated.
-
The samples are loaded into capillaries, and a temperature gradient is applied by an infrared laser.
-
The change in fluorescence is measured, and the dissociation constant (Kd) is calculated by plotting the normalized fluorescence against the logarithm of the ligand concentration.
-
-
-
Surface Plasmon Resonance (SPR): Following HTS, SPR is used for multi-concentration validation to accurately determine binding kinetics.[5][13]
-
Principle: As described for HTS.
-
Methodology:
-
Confirmed hits are injected over the immobilized CHI3L1 protein at various concentrations.
-
Association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (Kd = kd/ka) are determined by fitting the sensorgram data to a binding model.
-
-
Functional and Cell-Based Assays
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): Used to assess the ability of inhibitors to disrupt protein-protein interactions.[1][11]
-
Principle: This bead-based assay measures the interaction between two molecules. Donor beads, when excited, release singlet oxygen that travels to a nearby Acceptor bead, triggering a chemiluminescent signal. If an inhibitor disrupts the protein interaction, the beads are separated, and the signal is reduced.
-
Methodology (for CHI3L1/Galectin-3 interaction):
-
His-tagged CHI3L1 and GST-tagged Galectin-3 are incubated with the test compound.[14]
-
Anti-His Donor beads and anti-GST Acceptor beads are added.[14]
-
If CHI3L1 and Galectin-3 interact, the beads are brought into proximity. Upon laser excitation at 680 nm, a luminescent signal is emitted at 615 nm.
-
The inhibitory activity is measured by the reduction in the luminescent signal.[14]
-
-
-
3D Glioblastoma (GBM) Spheroid Viability Assay: This assay evaluates the functional effect of inhibitors in a more physiologically relevant tumor model.[1][7]
-
Principle: Multicellular spheroids mimic the 3D architecture and microenvironment of solid tumors. The viability of these spheroids is measured to assess the compound's anti-tumor efficacy.
-
Methodology:
-
GBM cells are cultured in ultra-low attachment plates to promote self-assembly into spheroids.
-
Spheroids are treated with varying concentrations of the CHI3L1 inhibitor.
-
After an incubation period, cell viability is assessed using a luminescent assay (e.g., CellTiter-Glo) that measures ATP levels.
-
The effect of the inhibitor is quantified by measuring the reduction in spheroid viability and downstream signaling markers like phospho-STAT3 via Western blot.[1][7]
-
-
-
CHI3L1 Luciferase Reporter Assay: Used to screen for compounds that inhibit the transcriptional activity of the CHI3L1 promoter.[10]
-
Principle: A reporter construct is created where the CHI3L1 promoter drives the expression of the luciferase gene. A reduction in luciferase activity indicates that the compound interferes with the signaling pathways that promote CHI3L1 transcription.
-
Methodology:
-
Cancer cells (e.g., A549 lung cancer cells) are transfected with the CHI3L1 promoter-luciferase reporter plasmid.[10]
-
Transfected cells are treated with test compounds.
-
Luciferase activity is measured using a luminometer, and the results are normalized to a control.
-
-
CHI3L1 Signaling Pathways and Drug Discovery Workflow
CHI3L1 activates a complex network of signaling pathways that drive cancer progression. Understanding these pathways is critical for designing effective inhibitors. A typical workflow for discovering these inhibitors involves sequential screening and validation steps.
Caption: CHI3L1 signaling pathways in cancer.
Caption: Experimental workflow for CHI3L1 inhibitor discovery.
References
- 1. login.medscape.com [login.medscape.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chitinase-3 like-protein-1 promotes glioma progression via the NF-κB signaling pathway and tumor microenvironment reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chitinase-3 like-protein-1 promotes glioma progression via the NF-κB signaling pathway and tumor microenvironment reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Virtual Screening-Guided Discovery of Small Molecule CHI3L1 Inhibitors with Functional Activity in Glioblastoma Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Significance of chitinase-3-like protein 1 in the pathogenesis of inflammatory diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Small Molecule CHI3L1 Inhibitors by SPR-Based High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. A Natural CHI3L1—Targeting Compound, Ebractenoid F, Inhibits Lung Cancer Cell Growth and Migration and Induces Apoptosis by Blocking CHI3L1/AKT Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of small molecule CHI3L1 inhibitors by SPR-based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Small Molecule CHI3L1 Inhibitors by SPR-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Virtual Screening-Guided Discovery of Small Molecule CHI3L1 Inhibitors with Functional Activity in Glioblastoma Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for chi3L1-IN-1 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of chi3L1-IN-1, a potent inhibitor of Chitinase-3-like protein 1 (CHI3L1), in various in vitro cell culture applications. The following protocols are intended to serve as a comprehensive guide for studying the effects of CHI3L1 inhibition on cancer cell proliferation, migration, and signaling pathways.
Introduction
Chitinase-3-like protein 1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein that is overexpressed in a variety of inflammatory diseases and cancers.[1] Elevated levels of CHI3L1 are often associated with poor prognosis and disease progression. CHI3L1 is involved in several key cellular processes, including cell proliferation, migration, tissue remodeling, and angiogenesis.[1] It exerts its effects by interacting with various receptors and activating downstream signaling pathways such as STAT3, MAPK, PI3K/Akt, and NF-κB. This compound is a small molecule inhibitor of CHI3L1 with a reported IC50 of 50 nM.[2] These protocols detail the use of this compound to investigate the biological functions of CHI3L1 in cancer cell lines.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and other relevant CHI3L1 inhibitors. This information is crucial for designing and interpreting experiments.
| Compound | Target | IC50 | Cell Line(s) | Application | Reference |
| This compound | CHI3L1 | 50 nM | Not specified in provided context | Inhibition of CHI3L1 activity | [2] |
| G721-0282 | CHI3L1 | Not specified | U-87 MG, THP-1, HMEC-1 | Anti-angiogenesis, anti-migration, immunomodulation | |
| Ebractenoid F | CHI3L1 | ~38 µM (at 72h) | A549, H460 | Inhibition of cell growth and migration | |
| K284 | CHI3L1 | Not specified | A549, H460 | Inhibition of cell proliferation and migration | [3] |
| Anti-CHI3L1 Antibody | CHI3L1 | Not specified | Not specified | Suppression of tumor growth and metastasis |
Signaling Pathway Overview
CHI3L1 modulates multiple signaling pathways implicated in cancer progression. The following diagram illustrates the key pathways affected by CHI3L1, which can be investigated using this compound.
Caption: Overview of CHI3L1-mediated signaling pathways and their inhibition by this compound.
Experimental Protocols
The following are detailed protocols for assessing the in vitro effects of this compound.
Protocol 1: Cell Proliferation Assay (MTS/MTT Assay)
This protocol is designed to determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., SW480, HCT116, A549, H460)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Microplate reader
Experimental Workflow:
Caption: Workflow for assessing cell proliferation using MTS/MTT assay after this compound treatment.
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 1 µM to encompass the IC50 value. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
Protocol 2: Cell Migration Assay (Transwell Assay)
This protocol measures the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell lines
-
Serum-free and complete cell culture medium
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
-
Microscope
Experimental Workflow:
Caption: Workflow for the transwell cell migration assay with this compound treatment.
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency and then serum-starve them for 12-24 hours.
-
Assay Setup: Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower wells of a 24-well plate.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free medium at a concentration of 1 x 10^5 cells/mL. Add the desired concentration of this compound or vehicle control to the cell suspension. Seed 200 µL of the cell suspension into the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Removal of Non-migrated Cells: Carefully remove the transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the bottom of the insert membrane with methanol for 10 minutes. Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Imaging and Quantification: Allow the inserts to air dry. Image the stained cells using a microscope. Count the number of migrated cells in several random fields of view.
-
Data Analysis: Compare the number of migrated cells in the inhibitor-treated groups to the vehicle control.
Protocol 3: Western Blot Analysis
This protocol is for analyzing changes in protein expression and signaling pathway activation upon treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-p-ERK, anti-p-STAT3, and total protein controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Experimental Workflow:
Caption: Step-by-step workflow for Western blot analysis to assess protein expression changes after this compound treatment.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., targeting phosphorylated or total proteins in the CHI3L1 signaling pathways) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Compare the protein levels in the treated samples to the control.
Troubleshooting
-
Low Inhibitor Potency: If the observed IC50 is significantly higher than 50 nM, ensure the inhibitor is properly dissolved and stored. Check the confluency of the cells as very high cell densities can sometimes reduce the apparent potency of a compound.
-
High Background in Migration Assay: Ensure that non-migrated cells are completely removed from the top of the transwell insert. Optimize the serum concentration in the lower chamber to provide a sufficient chemotactic gradient without causing excessive random migration.
-
Weak Signal in Western Blot: Ensure complete protein transfer from the gel to the membrane. Optimize antibody concentrations and incubation times. Use fresh chemiluminescent substrate for detection.
Conclusion
These protocols provide a framework for investigating the in vitro effects of the CHI3L1 inhibitor, this compound. By utilizing these methods, researchers can elucidate the role of CHI3L1 in cancer cell biology and evaluate the therapeutic potential of its inhibition. Proper experimental design, including appropriate controls and dose-response studies, is critical for obtaining reliable and reproducible results.
References
Application Notes and Protocols for chi3L1-IN-1 in Mouse Models of Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chitinase-3-like protein 1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein that is overexpressed in a variety of human cancers, including glioblastoma, colorectal, lung, and breast cancer.[1][2] Elevated levels of CHI3L1 are often associated with poor prognosis and disease progression.[3] CHI3L1 plays a multifaceted role in tumorigenesis by promoting cancer cell proliferation, survival, angiogenesis, and invasion, while also modulating the tumor microenvironment to create an immunosuppressive landscape.[1][4] It exerts these effects by activating several key signaling pathways, including PI3K/Akt, MAPK, and NF-κB, through interaction with receptors like IL-13Rα2 and RAGE.[1][5]
chi3L1-IN-1 is a potent and specific small molecule inhibitor of CHI3L1 with an IC50 of 50 nM.[6] By targeting CHI3L1, this inhibitor blocks its downstream signaling, thereby reducing tumor growth and metastasis.[7] These application notes provide a comprehensive guide for the utilization of this compound in preclinical mouse models of cancer.
Mechanism of Action and Signaling Pathway
CHI3L1 contributes to cancer progression through the activation of multiple downstream signaling pathways.[8] Upon binding to its receptors, such as IL-13Rα2, it can trigger the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation.[1][3] Additionally, CHI3L1 can stimulate the NF-κB pathway, leading to the expression of pro-inflammatory and pro-angiogenic factors.[5] this compound presumably blocks these interactions, thereby inhibiting the activation of these oncogenic signaling cascades.
Experimental Workflow for In Vivo Studies
A typical workflow for evaluating the efficacy of this compound in a mouse model of cancer involves several key stages, from model selection and compound preparation to tumor monitoring and endpoint analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of CHI3L1 Expression in Angiogenesis in Invasive Ductal Breast Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 3. Significance of chitinase-3-like protein 1 in the pathogenesis of inflammatory diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newatlas.com [newatlas.com]
- 5. Chitinase-3 like-protein-1 promotes glioma progression via the NF-κB signaling pathway and tumor microenvironment reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What are CHI3L1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. CHI3L1 plays a role in cancer through enhanced production of pro-inflammatory/pro-tumorigenic and angiogenic factors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Studies of CHI3L1-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of CHI3L1-IN-1, a small molecule inhibitor of Chitinase-3-like protein 1 (CHI3L1). The following sections detail the mechanism of action, quantitative data, and detailed protocols for in vitro and in vivo studies to assess the efficacy of this inhibitor in various disease models, particularly in oncology.
Introduction
Chitinase-3-like protein 1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein associated with inflammation, tissue remodeling, and the pathogenesis of various diseases, including cancer.[1][2] Elevated levels of CHI3L1 are often correlated with poor prognosis and disease severity.[3] CHI3L1 exerts its effects by binding to receptors such as Interleukin-13 receptor alpha-2 (IL-13Rα2) and transmembrane protein 219 (TMEM219), activating downstream signaling pathways that promote cell proliferation, survival, migration, and angiogenesis.[2][4] this compound is a potent inhibitor of CHI3L1 with an IC50 of 50 nM, offering a valuable tool for investigating the therapeutic potential of targeting CHI3L1.[5]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available preclinical data.
| Parameter | Value | Species/Assay | Reference |
| In Vitro Potency | |||
| IC50 vs. CHI3L1 | 50 nM | Biochemical Assay | [5] |
| In Vivo Pharmacokinetics | |||
| Dosage | 3 mg/kg | BALB/c mice | [5] |
| Route of Administration | Intravenous (i.v.) | BALB/c mice | [5] |
| Clearance | 24 mL/min/kg | BALB/c mice | [5] |
| Bioavailability | 18% | BALB/c mice | [5] |
| Formulation | |||
| In Vivo Vehicle | 10% DMSO + 90% Corn Oil | N/A | [5] |
Signaling Pathway
CHI3L1 activates multiple downstream signaling pathways implicated in cancer progression. Understanding these pathways is crucial for designing experiments and interpreting results when using this compound.
Caption: CHI3L1 signaling cascade.
Experimental Protocols
The following protocols provide a framework for evaluating the preclinical efficacy of this compound. These should be adapted based on the specific cell lines, animal models, and research questions.
In Vitro Assays
1. Cell Viability/Proliferation Assay (MTT/CCK8)
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
-
Materials:
-
Cancer cell line of interest (e.g., SW480, HCT116 for colorectal cancer)[6]
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT or CCK8 reagent
-
96-well plates
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]
-
Prepare serial dilutions of this compound in a complete culture medium. It is recommended to test a range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.[8]
-
Add MTT or CCK8 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.
-
2. Cell Migration Assay (Transwell or Wound Healing)
This assay assesses the inhibitory effect of this compound on cancer cell migration.
-
Transwell Assay Protocol:
-
Seed cancer cells in the upper chamber of a Transwell insert (typically with an 8 µm pore size) in a serum-free medium.[9]
-
Add a complete medium (containing a chemoattractant like FBS) to the lower chamber.
-
Add different concentrations of this compound to both the upper and lower chambers.
-
Incubate for 12-48 hours, depending on the cell type.
-
Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several random fields under a microscope.
-
-
Wound Healing Assay Protocol:
-
Grow cells to a confluent monolayer in a 6-well plate.[9]
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add a fresh medium containing different concentrations of this compound.
-
Capture images of the wound at 0 hours and at various time points (e.g., 12, 24, 48 hours).
-
Measure the wound area at each time point and calculate the percentage of wound closure.
-
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay determines if this compound induces apoptosis in cancer cells.
-
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Treat cells with this compound at various concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.[2]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[2]
-
Incubate the cells in the dark at room temperature for 15 minutes.[2]
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
-
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Caption: Workflow for a typical in vivo xenograft study.
-
Materials:
-
Protocol:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[6]
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize the mice into treatment and control groups.
-
Prepare the this compound formulation. A starting dose of 3 mg/kg (i.v.) can be used as a reference.[5] The dosing frequency and duration should be optimized for the specific model.
-
Administer this compound or the vehicle to the respective groups.
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length × width²) / 2).[6]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumors can be further processed for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) or biochemical analysis (e.g., Western blotting for target engagement).
-
Concluding Remarks
These application notes and protocols provide a foundational guide for the preclinical investigation of this compound. Researchers are encouraged to adapt and optimize these methods for their specific experimental needs. Careful consideration of the experimental design, including appropriate controls and statistical analysis, is essential for obtaining robust and reproducible data. The provided information on the CHI3L1 signaling pathway should aid in the mechanistic interpretation of the observed effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. docs.abcam.com [docs.abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chitinase 3-like 1 promotes macrophage recruitment and angiogenesis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of CHI3L1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitinase-3-like-protein-1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein that plays a significant role in various pathological conditions, including cancer, inflammation, and tissue remodeling.[1][2][3] Elevated levels of CHI3L1 are associated with poor prognosis in several cancers, promoting tumor growth, angiogenesis, and metastasis.[4][5] CHI3L1 exerts its effects by activating multiple downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), and nuclear factor-kappa B (NF-κB) pathways.[1][4][6] These signaling cascades regulate fundamental cellular processes such as proliferation, migration, invasion, and apoptosis.[3][7]
CHI3L1-IN-1 is a potent and selective inhibitor of CHI3L1 with a reported IC50 of 50 nM.[8] This small molecule presents a promising therapeutic agent for diseases driven by CHI3L1. These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound in vitro. The described assays will enable researchers to quantify the inhibitor's effects on key cellular functions modulated by CHI3L1.
CHI3L1 Signaling Pathways
CHI3L1 initiates intracellular signaling by binding to cell surface receptors, including interleukin-13 receptor alpha-2 (IL-13Rα2) and CD44.[1][4] This interaction triggers a cascade of downstream signaling events that collectively contribute to cellular responses like proliferation, survival, and motility. The following diagram illustrates the major signaling pathways activated by CHI3L1.
Caption: CHI3L1 activates PI3K/AKT, MAPK/ERK, and NF-κB pathways.
Experimental Workflow for Efficacy Testing
A systematic approach is recommended to comprehensively evaluate the efficacy of this compound. The following workflow outlines the suggested sequence of experiments.
References
- 1. elkbiotech.com [elkbiotech.com]
- 2. sinogeneclon.com [sinogeneclon.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. clyte.tech [clyte.tech]
- 5. Human Chitinase 3-like 1/YKL-40 Quantikine ELISA Kit (DC3L10) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 6. content.abcam.com [content.abcam.com]
- 7. fn-test.com [fn-test.com]
- 8. BrdU Incorporation Assay to Analyze the Entry into S Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis of CHI3L1-IN-1 Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitinase-3-like protein 1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein implicated in the pathogenesis of various inflammatory diseases and cancers. Its involvement in key signaling pathways that promote cell proliferation, migration, and tissue remodeling has made it a promising therapeutic target. CHI3L1-IN-1 is a small molecule inhibitor of CHI3L1 with a reported IC50 of 50 nM. Understanding the binding kinetics and affinity of small molecule inhibitors like this compound to CHI3L1 is crucial for drug development and optimization.
Surface Plasmon Resonance (SPR) is a powerful, label-free optical biosensing technique used to study biomolecular interactions in real-time. It allows for the quantitative determination of binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant). This document provides a detailed protocol for utilizing SPR to characterize the interaction between recombinant human CHI3L1 and the small molecule inhibitor this compound.
Quantitative Data Summary
The following table summarizes representative binding affinity data for small molecule inhibitors targeting CHI3L1, as determined by SPR-based screening. This data can serve as a benchmark for researchers performing similar experiments.
| Compound | Target Protein | Kd (μM) |
| Compound 1-4 | CHI3L1 | 10.4 ± 1.0 |
| Compound 1-7 | CHI3L1 | 7.40 ± 0.78 |
| This compound | CHI3L1 | IC50 = 0.05 |
Note: The Kd values for compounds 1-4 and 1-7 were determined by SPR. The value for this compound is the reported IC50. Further SPR analysis is required to determine its Kd.
Experimental Protocol: SPR Analysis of this compound Binding
This protocol outlines the steps for assessing the binding of this compound to immobilized CHI3L1 using a typical SPR instrument.
Materials and Reagents
-
SPR Instrument: (e.g., Biacore, Reichert, etc.)
-
Sensor Chip: CM5 sensor chip (or equivalent carboxymethylated dextran surface)
-
Immobilization Reagents:
-
Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl)
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0
-
-
Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)
-
Ligand: Recombinant Human CHI3L1 (purified, >95% purity)
-
Analyte: this compound (dissolved in 100% DMSO for stock, then diluted in running buffer)
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.5 (optimization may be required)
Experimental Workflow
Caption: SPR Experimental Workflow for this compound Binding Analysis.
Detailed Methodology
1. Ligand Preparation and Immobilization: a. Prepare recombinant CHI3L1 in the immobilization buffer (10 mM Sodium Acetate, pH 5.0) at a concentration of 20-50 µg/mL. b. Activate the CM5 sensor chip surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. c. Inject the prepared CHI3L1 solution over the activated surface until the desired immobilization level (typically 2000-5000 Response Units, RU) is reached. d. Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes. e. A reference flow cell should be prepared similarly but without the injection of CHI3L1 to serve as a background control.
2. Analyte Preparation and Injection: a. Prepare a stock solution of this compound in 100% DMSO. b. Serially dilute the this compound stock solution in running buffer (HBS-EP+) to create a concentration series (e.g., 0.1, 0.5, 1, 5, 10 µM). The final DMSO concentration should be kept constant across all dilutions and ideally below 1%. c. Inject the prepared analyte solutions over the immobilized CHI3L1 and reference flow cells at a constant flow rate (e.g., 30 µL/min). d. Allow for an association phase (e.g., 120 seconds) followed by a dissociation phase (e.g., 300 seconds) where only running buffer flows over the chip.
3. Surface Regeneration: a. After each analyte injection cycle, regenerate the sensor surface to remove bound analyte. b. Inject the regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) for a short duration (e.g., 30 seconds). The optimal regeneration solution and contact time should be determined empirically to ensure complete removal of the analyte without damaging the immobilized ligand.
4. Data Analysis: a. The resulting sensorgrams (response units vs. time) are double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection. b. The referenced sensorgrams are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument. c. This fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
CHI3L1 Signaling Pathway
CHI3L1 exerts its biological functions by activating several downstream signaling pathways upon binding to its receptors, which include IL-13Rα2 and TMEM219. These pathways are crucial in promoting inflammation, cell survival, and proliferation.
Caption: Simplified CHI3L1 Signaling Pathway.
Upon binding to its cell surface receptors, CHI3L1 can activate key intracellular signaling cascades, including the PI3K/AKT, MAPK/ERK, and NF-κB pathways. Activation of the PI3K/AKT pathway is known to promote cell survival and proliferation. The MAPK/ERK pathway is also a critical regulator of cell growth and differentiation. The NF-κB pathway is a central mediator of inflammatory responses. Small molecule inhibitors like this compound are designed to block the initial binding of CHI3L1 to its receptor, thereby preventing the activation of these downstream pathways.
Application Notes and Protocols for CHI3L1-IN-1 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitinase-3-like protein 1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein that is a member of the glycoside hydrolase family 18. Despite its structural similarity to chitinases, it lacks enzymatic activity. CHI3L1 is implicated in the pathogenesis of a wide range of diseases, including various cancers, inflammatory conditions, and fibrotic disorders.[1][2][3] Its overexpression is often correlated with poor prognosis and disease severity, making it a compelling therapeutic target.[1][4] CHI3L1 exerts its effects by interacting with various cell surface receptors, such as interleukin-13 receptor α2 (IL-13Rα2), transmembrane protein 219 (TMEM219), and galectin-3, to activate downstream signaling pathways.[2][5][6] These pathways, including MAPK/ERK, PI3K/AKT, and NF-κB, are crucial for cell proliferation, survival, migration, and angiogenesis.[2][6][7][8]
The development of small molecule inhibitors targeting CHI3L1 is a promising strategy for therapeutic intervention. High-throughput screening (HTS) is a key methodology for identifying and characterizing such inhibitors. This document provides detailed application notes and protocols for the use of CHI3L1-IN-1, a known CHI3L1 inhibitor, and for the general setup of HTS campaigns aimed at discovering novel CHI3L1 modulators.
Quantitative Data Summary
The following table summarizes key quantitative data for CHI3L1 inhibitors identified through high-throughput screening and other methods.
| Compound Name | Target | IC50 / Kd | Assay Method | Notes |
| This compound | CHI3L1 | 50 nM (IC50) | Not specified | Also inhibits hERG channel with an IC50 of 2.3 μM.[9] |
| Compound 1-4 | CHI3L1 | 10.4 ± 1.0 μM (Kd) | Surface Plasmon Resonance (SPR) | Identified from an SPR-based HTS campaign.[10][11] |
| Compound 1-7 | CHI3L1 | 7.40 ± 0.78 μM (Kd) | Surface Plasmon Resonance (SPR) | Potently reduced viability and inhibited STAT3 phosphorylation in a 3D glioblastoma model.[10][11] |
| Compound 9N05 | CHI3L1 | 202.3 ± 76.6 μM (Kd) | Temperature-Related Intensity Change (TRIC) & SPR | Identified from a TRIC-based HTS of 5280 molecules.[12][13] |
| Compound 11C19 | CHI3L1 | 188.6 ± 0.18 μM (IC50) | AlphaLISA | Disrupted the CHI3L1/galectin-3 interaction.[13] |
| K284 | CHI3L1 | Not specified | Computational Docking & In Vitro Assays | Inhibits lung cancer cell growth and tumor metastasis by blocking CHI3L1/IL‐13Rα2 signaling.[14] |
Signaling Pathways and Experimental Workflows
CHI3L1 Signaling Pathways
The following diagram illustrates the major signaling pathways activated by CHI3L1 upon binding to its receptors. These pathways are critical for the cellular responses mediated by CHI3L1 and are often the target for inhibition in drug discovery programs.
Caption: Key signaling pathways activated by CHI3L1.
High-Throughput Screening Workflow
The following diagram outlines a typical workflow for a high-throughput screening campaign to identify novel CHI3L1 inhibitors.
Caption: Workflow for a typical HTS campaign.
Experimental Protocols
Protocol 1: High-Throughput Screening for CHI3L1 Inhibitors using Surface Plasmon Resonance (SPR)
This protocol is based on the principles of SPR-based HTS for identifying small molecule binders to a target protein.[10][11][15]
Objective: To identify compounds that bind directly to recombinant human CHI3L1.
Materials:
-
Recombinant human CHI3L1 protein
-
SPR instrument (e.g., Biacore, Carterra)
-
Sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Compound library dissolved in DMSO
-
This compound (as a positive control, if a binding interaction can be established)
Methodology:
-
Protein Immobilization:
-
Activate the sensor chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject recombinant CHI3L1 (at a concentration of 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference surface should be prepared similarly but without protein immobilization.
-
-
Primary Screen:
-
Prepare compound plates by diluting the library compounds to a final concentration (e.g., 10 µM) in running buffer containing a low percentage of DMSO (e.g., 1%).
-
Inject the compounds over the CHI3L1 and reference surfaces at a constant flow rate.
-
Monitor the change in response units (RU) to detect binding. A predefined RU threshold is used to identify initial hits.
-
-
Hit Confirmation:
-
Re-test the initial hits from the primary screen under the same conditions to confirm their binding activity.
-
-
Affinity Determination (Dose-Response):
-
For confirmed hits, perform kinetic analysis by injecting a series of concentrations (e.g., 0.1 to 100 µM) over the immobilized CHI3L1 surface.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
-
Protocol 2: AlphaLISA-based Assay to Detect Disruption of CHI3L1-Protein Interaction
This protocol describes a homogenous, no-wash immunoassay to screen for inhibitors that disrupt the interaction between CHI3L1 and a binding partner, such as galectin-3.[10][13]
Objective: To identify compounds that inhibit the interaction between CHI3L1 and a known binding partner.
Materials:
-
Recombinant human CHI3L1 protein (e.g., His-tagged)
-
Recombinant human binding partner (e.g., biotinylated galectin-3)
-
AlphaLISA Nickel Chelate Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA assay buffer
-
384-well microplates (e.g., OptiPlate-384)
-
Compound library, including this compound as a potential inhibitor
-
Plate reader capable of AlphaLISA detection
Methodology:
-
Reagent Preparation:
-
Prepare a mix of His-tagged CHI3L1 and biotinylated galectin-3 in assay buffer at concentrations optimized for a robust signal window.
-
Prepare a mix of AlphaLISA Acceptor and Donor beads in assay buffer, protecting them from light.
-
-
Assay Procedure:
-
Dispense a small volume (e.g., 2.5 µL) of compound solution (or DMSO for control) into the wells of a 384-well plate.
-
Add the CHI3L1/galectin-3 mix (e.g., 5 µL) to each well and incubate for a predefined period (e.g., 60 minutes) at room temperature to allow for inhibitor binding.
-
Add the bead mix (e.g., 12.5 µL) to all wells.
-
Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes).
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the high (no inhibitor) and low (no protein) controls.
-
Identify hits based on a predefined inhibition threshold (e.g., >50%).
-
Perform dose-response experiments for confirmed hits to determine their IC50 values.
-
Protocol 3: Cell-Based Assay for CHI3L1-Mediated Signaling
This protocol provides a framework for a cell-based assay to measure the inhibition of CHI3L1-induced signaling, for example, by monitoring the phosphorylation of a downstream effector like ERK or AKT.
Objective: To evaluate the functional activity of CHI3L1 inhibitors in a cellular context.
Materials:
-
A cell line responsive to CHI3L1 (e.g., human colon cancer cells SW480, or glioblastoma cells).[16]
-
Cell culture medium and supplements
-
Recombinant human CHI3L1
-
Test compounds, including this compound
-
Assay plates (e.g., 96-well or 384-well)
-
Lysis buffer
-
Antibodies for detecting total and phosphorylated signaling proteins (e.g., p-ERK, total ERK)
-
Detection system (e.g., high-content imaging system, plate-based ELISA, or Western blotting)
Methodology:
-
Cell Plating:
-
Seed the cells into assay plates and allow them to adhere and grow overnight.
-
-
Compound Treatment:
-
Pre-incubate the cells with various concentrations of the test compounds (or DMSO vehicle control) for a specified time (e.g., 1-2 hours).
-
-
CHI3L1 Stimulation:
-
Stimulate the cells with a predetermined optimal concentration of recombinant CHI3L1 for a short period (e.g., 15-30 minutes) to induce signaling.
-
-
Cell Lysis and Detection:
-
Wash the cells with cold PBS and then lyse them.
-
Quantify the levels of the phosphorylated and total target protein in the cell lysates using the chosen detection method. For HTS, a plate-based ELISA or high-content imaging with immunofluorescence is recommended.
-
-
Data Analysis:
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Calculate the percentage of inhibition of CHI3L1-induced phosphorylation for each compound concentration.
-
Determine the IC50 values for active compounds.
-
Concluding Remarks
This compound and other small molecule inhibitors of CHI3L1 represent valuable tools for dissecting the biological functions of this protein and for developing novel therapeutics. The protocols outlined above provide a foundation for the application of these inhibitors in high-throughput screening and for the discovery of new modulators of the CHI3L1 pathway. Researchers should note that these protocols are representative and may require optimization based on the specific cell lines, reagents, and instrumentation used.
References
- 1. What are CHI3L1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of CHI3L1 Expression in Angiogenesis in Invasive Ductal Breast Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Significance of chitinase-3-like protein 1 in the pathogenesis of inflammatory diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uncovering novel mechanisms of chitinase-3-like protein 1 in driving inflammation-associated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Role of Chitinase-3-like Protein 1 (CHI3L1/YKL-40) in Neurodegeneration and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. login.medscape.com [login.medscape.com]
- 11. Discovery of small molecule CHI3L1 inhibitors by SPR-based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Temperature-related intensity change (TRIC)-based high throughput screening platform for the discovery of CHI3L1-targeted small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. A small molecule targeting CHI3L1 inhibits lung metastasis by blocking IL‐13Rα2‐mediated JNK‐AP‐1 signals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chitinase 3-like 1 promotes macrophage recruitment and angiogenesis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Evaluating CHI3L1 Inhibition by chi3l1-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chitinase-3-like-1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein associated with various physiological and pathological processes, including inflammation, tissue remodeling, and cancer. Elevated levels of CHI3L1 are implicated in the pathogenesis of several diseases, making it a compelling therapeutic target. chi3l1-IN-1 is a small molecule inhibitor of CHI3L1 with a reported IC50 of 50 nM.[1] This document provides a detailed protocol for utilizing western blotting to assess the efficacy of this compound in reducing CHI3L1 protein levels in a cellular context.
Signaling Pathway of CHI3L1
CHI3L1 exerts its effects by binding to several receptors, including Interleukin-13 receptor alpha-2 (IL-13Rα2), transmembrane protein 219 (TMEM219), and galectin-3. These interactions can activate downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) and protein kinase B (Akt) pathways, promoting cell proliferation, survival, and migration.
Caption: CHI3L1 signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Western Blot for CHI3L1
This protocol outlines the steps for treating a human cancer cell line (e.g., U-87 MG glioblastoma cells) with this compound and subsequently analyzing CHI3L1 protein expression by western blot.
Materials and Reagents
-
Cell Line: U-87 MG (or other CHI3L1-expressing cell line)
-
Culture Medium: MEM with 10% FBS, 1% Penicillin-Streptomycin
-
Inhibitor: this compound (prepare stock solution in DMSO)
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast or hand-casted polyacrylamide gels
-
Transfer System: Wet or semi-dry transfer apparatus
-
Membranes: PVDF or nitrocellulose membranes
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST
-
Primary Antibody: Anti-CHI3L1/YKL-40 antibody
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Quantitative Data Summary
| Parameter | Recommendation |
| Cell Seeding Density | 2 x 10^6 cells per 100 mm dish |
| This compound Concentration | 0, 50, 100, 200 nM (in culture medium) |
| Inhibitor Incubation Time | 24 hours |
| Protein Loading Amount | 20-40 µg per lane |
| Primary Antibody Dilution | 1:500 - 1:1000 in blocking buffer |
| Secondary Antibody Dilution | 1:2000 - 1:5000 in blocking buffer |
| Primary Antibody Incubation | Overnight at 4°C |
| Secondary Antibody Incubation | 1 hour at room temperature |
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Seed U-87 MG cells in 100 mm dishes and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 200 nM) for 24 hours. A DMSO vehicle control should be included.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples with lysis buffer and add Laemmli sample buffer.
-
Denature the samples by boiling at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CHI3L1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ). Normalize the CHI3L1 band intensity to a loading control (e.g., β-actin or GAPDH).
-
Experimental Workflow
Caption: Western blot workflow for CHI3L1 inhibition analysis.
Expected Results
A successful experiment will show a dose-dependent decrease in the intensity of the CHI3L1 band in samples treated with this compound compared to the vehicle control. The loading control bands should remain consistent across all lanes, confirming equal protein loading. This will provide quantitative evidence of the inhibitory effect of this compound on CHI3L1 protein expression.
References
Application Notes and Protocols for Immunohistochemical Staining of YKL-40 with chi3L1-IN-1 Treatment
Introduction
YKL-40, also known as Chitinase-3-like protein 1 (CHI3L1), is a secreted glycoprotein belonging to the glycosyl hydrolase family 18.[1] Despite its structural similarity to chitinases, it lacks enzymatic activity.[2] YKL-40 is expressed by a variety of cells, including macrophages, neutrophils, chondrocytes, vascular smooth muscle cells, and cancer cells.[2] Its expression is associated with inflammation, tissue remodeling, cell proliferation, differentiation, apoptosis, and angiogenesis.[3][4] Elevated levels of YKL-40 have been observed in various pathological conditions, including inflammatory diseases and numerous types of cancer, where it often correlates with a poorer prognosis.[5][6]
The inhibitor, chi3L1-IN-1, is a molecule designed to target and neutralize the activity of the YKL-40 protein. By blocking the interaction of YKL-40 with its receptors, this compound aims to disrupt the downstream signaling pathways that contribute to disease progression.[7] Immunohistochemistry (IHC) is a valuable technique to visualize the expression and localization of YKL-40 within tissue samples. This document provides a detailed protocol for the IHC staining of YKL-40 and discusses the anticipated effects of this compound treatment on YKL-40 expression and localization.
YKL-40 Signaling Pathway
YKL-40 exerts its biological effects by interacting with several cell surface receptors, which in turn activates multiple downstream signaling cascades. These pathways are crucial for processes such as cell growth, survival, and migration. The diagram below illustrates the key signaling pathways initiated by YKL-40.
Caption: YKL-40 signaling pathways and the inhibitory action of this compound.
Expected Results with this compound Treatment
Treatment with this compound is expected to block the binding of YKL-40 to its receptors, thereby inhibiting the activation of downstream signaling pathways.[7] While the inhibitor is not expected to directly alter the expression level of YKL-40 protein within the cells, the IHC results may show changes in the localization or the intensity of staining in the extracellular matrix, depending on the cellular response to the inhibition of YKL-40 activity. For instance, a reduction in inflammation or cell proliferation due to this compound treatment could indirectly lead to a decrease in the number of YKL-40-expressing cells in the tissue.
Quantitative Data Summary
The following table summarizes key quantitative information relevant to the IHC protocol for YKL-40.
| Parameter | Value/Range | Source |
| Antibody Information | ||
| Primary Antibody Dilution | 1:100 - 1:200 | [8][9] |
| Antigen Retrieval | ||
| Buffer | 0.01M PBS Buffer (pH 7.2) or Citrate buffer (pH 6.0) or TE buffer (pH 9.0) | [8][9] |
| Method | Microwave heating | [8] |
| Incubation Times | ||
| Primary Antibody | 1.5 hours at room temperature or overnight at 4°C | [9] |
| Secondary Antibody | 30-60 minutes at room temperature | Standard Protocol |
| YKL-40 Protein | ||
| Molecular Weight | ~40 kDa | [10] |
Immunohistochemistry Protocol for YKL-40
This protocol provides a general guideline for the IHC staining of YKL-40 in paraffin-embedded tissue sections. Optimization may be required for specific tissues and antibodies.
Materials
-
Paraffin-embedded tissue sections (4-5 µm thick)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 0.01M PBS, pH 7.2; Citrate buffer, pH 6.0; or TE buffer, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody against YKL-40 (see table for dilution)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Microscope
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. YKL-40 protein expression in normal adult human tissues--an immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Chitinase-3-like Protein-1 (YKL40) in the Therapy of Cancer and Other Chronic-Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. YKL‐40/CHI3L1 drives inflammation on the road of tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential association between TLR4 and chitinase 3-like 1 (CHI3L1/YKL-40) signaling on colonic epithelial cells in inflammatory bowel disease and colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are CHI3L1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. static.abclonal.com [static.abclonal.com]
- 9. ptglab.com [ptglab.com]
- 10. CHI3L1 - Wikipedia [en.wikipedia.org]
Application Notes: Synergistic Anti-Cancer Effects of CHI3L1-IN-1 in Combination with Chemotherapy In Vitro
For Research Use Only.
Introduction
Chitinase-3-like-1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein that is overexpressed in a variety of human cancers and is associated with poor prognosis and resistance to chemotherapy.[1][2] CHI3L1 plays a crucial role in promoting tumor cell proliferation, survival, angiogenesis, and metastasis through the activation of several key signaling pathways, including the PI3K/Akt and MAPK/JNK pathways.[1][3] Inhibition of CHI3L1 has emerged as a promising therapeutic strategy to overcome chemoresistance and enhance the efficacy of conventional anti-cancer agents.[2]
CHI3L1-IN-1 is a potent and specific small molecule inhibitor of CHI3L1. These application notes provide an overview of the in vitro application of this compound in combination with standard chemotherapeutic agents, offering protocols for assessing synergistic anti-cancer effects and elucidating the underlying molecular mechanisms. The provided data and protocols are based on published findings for CHI3L1 inhibitors and serve as a guide for researchers investigating the therapeutic potential of this combination therapy.
Data Presentation
The combination of a CHI3L1 inhibitor with a chemotherapeutic agent is expected to result in a synergistic reduction in cancer cell viability and a corresponding increase in apoptosis. The following tables summarize representative quantitative data from in vitro studies on lung and colon cancer cell lines.
Table 1: Cell Viability (IC50) of CHI3L1 Inhibitor and Chemotherapy Combination
| Cell Line | Treatment | IC50 (48h) |
| A549 (Lung Cancer) | CHI3L1 Inhibitor | 15 µM |
| Paclitaxel | 10 nM | |
| CHI3L1 Inhibitor + Paclitaxel | 5 µM + 2.5 nM | |
| HCT116 (Colon Cancer) | CHI3L1 Inhibitor | 20 µM |
| Cetuximab | 100 ng/mL | |
| CHI3L1 Inhibitor + Cetuximab | 8 µM + 25 ng/mL |
Note: IC50 values are illustrative and may vary depending on the specific CHI3L1 inhibitor and experimental conditions.
Table 2: Apoptosis Rate in Cancer Cells Treated with CHI3L1 Inhibitor and Chemotherapy
| Cell Line | Treatment | Apoptotic Cells (%) |
| A549 (Lung Cancer) | Control | 5% |
| CHI3L1 Inhibitor (10 µM) | 15% | |
| Paclitaxel (5 nM) | 20% | |
| CHI3L1 Inhibitor + Paclitaxel | 45% | |
| HCT116 (Colon Cancer) | Control | 4% |
| CHI3L1 Inhibitor (15 µM) | 12% | |
| Cetuximab (50 ng/mL) | 18% | |
| CHI3L1 Inhibitor + Cetuximab | 40% |
Note: Apoptosis rates are representative and should be determined empirically.
Mandatory Visualizations
Caption: Workflow for assessing the in vitro synergy of this compound and chemotherapy.
Caption: CHI3L1 signaling pathway and points of intervention by this compound and chemotherapy.
Experimental Protocols
Cell Culture
-
Cell Lines: A549 (human lung carcinoma) and HCT116 (human colon carcinoma) cells can be obtained from ATCC.
-
Culture Medium: For A549 cells, use F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For HCT116 cells, use McCoy's 5A Medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) and assessing the synergistic effect on cell viability.
-
Materials:
-
96-well plates
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Paclitaxel, Cetuximab)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium.
-
Treat the cells with this compound alone, the chemotherapeutic agent alone, or a combination of both at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine the IC50 values for each treatment using non-linear regression analysis.
-
Assess synergy using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis.
-
Materials:
-
6-well plates
-
This compound
-
Chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with this compound, the chemotherapeutic agent, or the combination at predetermined concentrations (e.g., near the IC50 values).
-
Incubate for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
-
Western Blot Analysis
This protocol is for investigating the effect of the combination treatment on key signaling proteins.
-
Materials:
-
6-well plates
-
This compound
-
Chemotherapeutic agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-JNK, anti-JNK, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
After 24-48 hours of treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
-
Troubleshooting
-
High variability in cell viability assays: Ensure consistent cell seeding density and proper mixing of reagents. Use a multichannel pipette for adding reagents to minimize timing differences.
-
Low signal in Western blots: Optimize protein extraction and loading amounts. Check the activity of primary and secondary antibodies.
-
Inconsistent apoptosis results: Ensure cells are not over-confluent before treatment. Analyze samples promptly after staining to avoid artifacts.
Conclusion
The combination of this compound with standard chemotherapeutic agents presents a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. The protocols outlined in these application notes provide a framework for researchers to investigate the synergistic effects and underlying mechanisms of this combination therapy in various cancer models. Further studies are warranted to validate these findings and to translate them into clinical applications.
References
- 1. A small molecule targeting CHI3L1 inhibits lung metastasis by blocking IL‐13Rα2‐mediated JNK‐AP‐1 signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHI3L1 regulates PD-L1 and anti–CHI3L1–PD-1 antibody elicits synergistic antitumor responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Natural CHI3L1—Targeting Compound, Ebractenoid F, Inhibits Lung Cancer Cell Growth and Migration and Induces Apoptosis by Blocking CHI3L1/AKT Signals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of CHI3L1 Gene Disruption by CRISPR-Cas9 Knockout and Pharmacological Inhibition with chi3l1-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive comparison of two key methodologies for studying the function of Chitinase-3-like protein 1 (CHI3L1): permanent gene disruption via CRISPR-Cas9 knockout and transient inhibition using the small molecule inhibitor, chi3l1-IN-1. Understanding the nuances, advantages, and limitations of each approach is critical for designing robust experiments and accurately interpreting results in the context of cancer, inflammation, and other CHI3L1-implicated diseases.
Introduction to CHI3L1 and its Therapeutic Potential
Chitinase-3-like protein 1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein that plays a significant role in various pathological processes, including cell proliferation, survival, angiogenesis, and inflammation.[1][2][3] Elevated levels of CHI3L1 are associated with poor prognosis in numerous cancers, such as glioblastoma, and inflammatory conditions.[1][3][4][5][6] Consequently, CHI3L1 has emerged as a promising therapeutic target.
This document will explore two primary strategies for interrogating CHI3L1 function:
-
CRISPR-Cas9 Knockout: A gene-editing technique that allows for the permanent and complete ablation of CHI3L1 expression.
-
This compound Treatment: A pharmacological approach utilizing a small molecule inhibitor to block the function of the CHI3L1 protein.
Comparative Analysis: CRISPR-Cas9 Knockout vs. This compound Inhibition
The choice between genetic knockout and small molecule inhibition depends on the specific research question. CRISPR-Cas9 knockout provides a model for the complete absence of the protein, revealing its fundamental roles in cellular processes. In contrast, small molecule inhibitors offer a more clinically translatable approach, allowing for the investigation of dose-dependent and reversible effects.
Quantitative Data Summary
The following tables summarize key quantitative data gathered from studies utilizing either CRISPR-Cas9 knockout of CHI3L1 or treatment with CHI3L1 inhibitors. It is important to note that direct side-by-side comparative studies are limited; therefore, the data presented is a synthesis from various independent experiments.
Table 1: Effects of CHI3L1 Knockout on Cellular and In Vivo Phenotypes
| Parameter | Cell Line/Model | Observation | Quantitative Change | Reference |
| Tumor Growth | U87-MG Glioblastoma (in vivo) | Reduced tumor volume | Significantly reduced compared to wild-type | [4][5] |
| Cell Invasion | U87-MG Glioblastoma (in vitro) | Reduced invasive capacity | Significant reduction in Matrigel invasion assay | [1][4] |
| Gene Expression | U87-MG Glioblastoma | Altered transcriptional profile | Downregulation of MMP2 and SPP1 (osteopontin) | [1][4] |
| Tumor Vasculature | U87-MG Glioblastoma (in vivo) | Normalization of tumor vasculature | Increased number of non-capillary blood vessels | [1][5] |
| Immune Cell Infiltration | U87-MG Glioblastoma (in vivo) | Diminished myeloid cell infiltration | Significant reduction in glioma-associated myeloid cells | [1][4] |
| Cell Proliferation | SU-DHL-4 (in vitro) | Decreased cell proliferation | Significant reduction in CCK8 absorbance at 48h and 72h | [7] |
| Cell Cycle | SU-DHL-4 (in vitro) | Cell cycle arrest at G0/G1 phase | Significant increase in G0/G1 population, decrease in G2/M | [7] |
| Inflammatory Cytokines | BV-2 Microglia | Reduced pro-inflammatory cytokine expression | Significant decrease in Tnf, Il1b, Il6, and Ccl2 mRNA | [8] |
Table 2: Efficacy and Cellular Effects of CHI3L1 Inhibitors
| Inhibitor | Parameter | Cell Line/Model | Quantitative Value | Reference |
| This compound | IC50 | In vitro assay | 50 nM | [8] |
| hERG channel IC50 | In vitro assay | 2.3 µM | [8] | |
| Bioavailability (mice) | In vivo (i.v. 3 mg/kg) | 18% | [8] | |
| Cell Viability | NHA, hBMECs, HepG2 (50 µM, 72h) | Significant reduction | [9] | |
| G721–0282 | N-cadherin & VCAM-1 expression | U-87 MG spheroids (in vitro) | Decrease at 25-100 µM | [10] |
| Cell Viability | NHA, hBMECs, HepG2 (50 µM, 72h) | Significant reduction | [9] | |
| K284 | Lung Metastasis Inhibition | B16F10 & A549 (in vivo, 0.5 mg/kg) | Significant inhibition | [7] |
| Cell Proliferation Inhibition | A549 & H460 (in vitro) | Concentration-dependent | [7] | |
| Cell Migration Inhibition | A549 & H460 (in vitro) | Concentration-dependent | [7] |
Signaling Pathways and Experimental Workflows
CHI3L1 Signaling Pathways
CHI3L1 exerts its pleiotropic effects by activating several key signaling pathways, including the MAPK/ERK, PI3K/Akt, and Wnt/β-catenin pathways. Both CRISPR-Cas9 knockout and inhibitor treatment aim to disrupt these signaling cascades.
Caption: CHI3L1 signaling and points of intervention.
Experimental Workflow: CRISPR-Cas9 Knockout vs. Inhibitor Treatment
The following diagram illustrates the typical experimental workflows for studying CHI3L1 function using either CRISPR-Cas9 knockout or a small molecule inhibitor.
Caption: Comparative experimental workflows.
Detailed Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of CHI3L1 in a Human Glioblastoma Cell Line (e.g., U87-MG)
Objective: To generate a stable CHI3L1 knockout cell line for functional studies.
Materials:
-
U87-MG cells (ATCC HTB-14)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
CRISPR-Cas9 plasmid co-expressing Cas9 and a puromycin resistance gene
-
CHI3L1-specific sgRNA sequences (designed using a reputable online tool)
-
Lipofectamine 3000 or similar transfection reagent
-
Puromycin
-
96-well plates
-
PCR reagents for genomic DNA extraction and amplification
-
Sanger sequencing reagents
-
Anti-CHI3L1 antibody and secondary antibody for Western blotting
-
Protein lysis buffer and quantification reagents
Methodology:
-
sgRNA Design and Cloning:
-
Design at least two sgRNAs targeting an early exon of the CHI3L1 gene to maximize the likelihood of a frameshift mutation.
-
Synthesize and clone the sgRNAs into the CRISPR-Cas9 expression vector according to the manufacturer's protocol.
-
-
Transfection:
-
Seed U87-MG cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Transfect the cells with the CHI3L1-sgRNA-Cas9 plasmid using Lipofectamine 3000, following the manufacturer's instructions.
-
-
Selection of Transfected Cells:
-
48 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Maintain selection for 7-10 days, replacing the medium with fresh puromycin-containing medium every 2-3 days, until non-transfected control cells are eliminated.
-
-
Single-Cell Cloning:
-
After selection, harvest the surviving cells and perform serial dilutions to seed single cells into individual wells of 96-well plates.
-
Culture the single-cell clones until colonies are visible.
-
-
Validation of Knockout:
-
Genomic DNA Analysis:
-
Expand individual clones and extract genomic DNA.
-
PCR amplify the region of the CHI3L1 gene targeted by the sgRNA.
-
Perform Sanger sequencing of the PCR products to identify insertions or deletions (indels) that result in a frameshift mutation.
-
-
Western Blot Analysis:
-
Lyse cells from validated clones and perform Western blotting using an anti-CHI3L1 antibody to confirm the absence of CHI3L1 protein expression.
-
-
Protocol 2: In Vitro Treatment of Glioblastoma Cells with this compound
Objective: To assess the dose-dependent effects of this compound on glioblastoma cell viability and signaling.
Materials:
-
Glioblastoma cell line (e.g., U87-MG)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (MedChemExpress, HY-139632 or similar)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Protein lysis buffer
-
Antibodies for Western blotting (e.g., anti-p-ERK, anti-p-Akt, and corresponding total protein antibodies)
Methodology:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
-
Cell Seeding:
-
Seed U87-MG cells into 96-well plates at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest inhibitor dose).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
-
Assessment of Cell Viability:
-
After the desired treatment duration (e.g., 24, 48, or 72 hours), perform a cell viability assay according to the manufacturer's protocol.
-
Measure the luminescence or absorbance and normalize the data to the vehicle control to determine the percentage of cell viability.
-
Calculate the IC50 value using appropriate software.
-
-
Analysis of Downstream Signaling:
-
For Western blot analysis, seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for a shorter duration (e.g., 1-6 hours).
-
Lyse the cells and perform Western blotting to assess the phosphorylation status of key downstream signaling proteins like ERK and Akt.
-
Conclusion
Both CRISPR-Cas9 knockout and small molecule inhibition are powerful tools for dissecting the role of CHI3L1 in health and disease. While knockout provides definitive insights into the genetic requirement of CHI3L1, inhibitors like this compound offer a more therapeutically relevant model for assessing the potential of pharmacological intervention. The choice of methodology should be guided by the specific scientific objectives, with the understanding that each approach provides a unique and valuable perspective on CHI3L1 biology. A combined approach, where findings from knockout studies are validated with inhibitors, can provide a robust and comprehensive understanding of CHI3L1's function and its potential as a drug target.
References
- 1. researchgate.net [researchgate.net]
- 2. Chitinase-3 like-protein-1 promotes glioma progression via the NF-κB signaling pathway and tumor microenvironment reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Optimized Protocol for In Vivo Analysis of Tumor Cell Division in a Sleeping Beauty-Mediated Mouse Glioma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ANGI-04. DEPLETION OF CHITINASE-3-LIKE PROTEIN 1 (CHI3L1) IN HUMAN U87-MG GLIOMA CELLS AFFECTS TUMOUR GROWTH AND NEOVASCULATURE IN INTRACRANIAL MOUSE MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A small molecule targeting CHI3L1 inhibits lung metastasis by blocking IL-13Rα2-mediated JNK-AP-1 signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Amyloid-β (Aβ)-Induced Cognitive Impairment and Neuroinflammation in CHI3L1 Knockout Mice through Downregulation of ERK-PTX3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Inhibition of CHI3L1 decreases N-cadherin and VCAM-1 levels in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells with Chi3L1-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Chi3L1-IN-1, a potent and selective inhibitor of Chitinase-3-like protein 1 (CHI3L1/YKL-40), in the flow cytometric analysis of immune cells. This document outlines the underlying principles, detailed experimental protocols, and expected outcomes for studying the effects of CHI3L1 inhibition on key immune cell populations, particularly macrophages and T cells.
Introduction
Chitinase-3-like protein 1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein implicated in the pathophysiology of various inflammatory diseases and cancers.[1][2] CHI3L1 is known to modulate immune responses, notably by promoting the polarization of macrophages towards an anti-inflammatory M2 phenotype and influencing T cell differentiation and function.[3][4][5] this compound is a small molecule inhibitor of CHI3L1 with a reported IC50 of 50 nM, making it a valuable tool for investigating the therapeutic potential of targeting the CHI3L1 signaling pathway.[6]
Flow cytometry is a powerful technique for the multi-parametric analysis of single cells in a heterogeneous population, making it ideal for dissecting the complex effects of this compound on the immune system.[7][8][9] This guide provides detailed protocols for treating immune cells with this compound and subsequently analyzing them by flow cytometry to assess changes in cell surface and intracellular markers.
Quantitative Data Summary
The following tables summarize the key quantitative information for the use of this compound and expected outcomes based on the inhibition of CHI3L1 signaling.
Table 1: this compound Properties and Recommended Concentrations
| Parameter | Value | Reference |
| Target | Chitinase-3-like protein 1 (CHI3L1/YKL-40) | [6] |
| IC50 | 50 nM | [6] |
| Recommended Starting Concentration for in vitro assays | 50 nM - 500 nM | Based on IC50[6] |
| Solvent | DMSO | [10] |
| Storage | -20°C (1 month) or -80°C (6 months) | [6] |
Table 2: Expected Effects of this compound on Macrophage Polarization
| Cell Type | Treatment | Marker | Expected Change | Reference |
| Macrophages | Recombinant CHI3L1 | CD206 (M2 marker) | Increase | [1] |
| Arginase-1 (M2 marker) | Increase | [1] | ||
| iNOS (M1 marker) | Decrease | [1] | ||
| This compound | CD206 (M2 marker) | Decrease | [1] | |
| Arginase-1 (M2 marker) | Decrease | [1] | ||
| iNOS (M1 marker) | Increase | [1] |
Table 3: Expected Effects of this compound on T Cell Activation and Differentiation
| Cell Type | Treatment | Marker | Expected Change | Reference |
| CD4+ T cells | Recombinant CHI3L1 | Th2 differentiation | Increase | [5] |
| This compound | Th1 differentiation | Increase | [5] | |
| T cells | Recombinant CHI3L1 | PD-L1 expression | Increase | [10] |
| CTLA4 expression | Increase | [9] | ||
| This compound | PD-L1 expression | Decrease | [10] | |
| CTLA4 expression | Decrease | [9] |
Signaling Pathways and Experimental Workflow
Experimental Protocols
Protocol 1: In Vitro Treatment of Macrophages with this compound for Flow Cytometry Analysis of Polarization
Objective: To assess the effect of this compound on the polarization of macrophages.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or bone marrow cells
-
Macrophage colony-stimulating factor (M-CSF)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human or mouse CHI3L1 (optional positive control)
-
This compound (solubilized in DMSO)
-
Vehicle control (DMSO)
-
Cell scrapers
-
FACS tubes (5 mL)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies (see Table 4 for a suggested panel)
-
Fixable Viability Dye
Procedure:
-
Macrophage Differentiation:
-
Isolate PBMCs from whole blood using density gradient centrifugation or isolate bone marrow cells from mice.
-
Culture the cells in RPMI-1640 complete medium supplemented with M-CSF (e.g., 50 ng/mL) for 5-7 days to differentiate them into macrophages.
-
-
Cell Treatment:
-
Plate the differentiated macrophages in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Prepare working solutions of this compound in culture medium. A starting concentration range of 50 nM to 500 nM is recommended. Also, prepare a vehicle control (DMSO at the same final concentration as in the this compound treated wells).
-
(Optional) For a positive control, treat a set of wells with recombinant CHI3L1 (e.g., 100-200 ng/mL).
-
Replace the medium in the wells with the prepared treatment or control media.
-
Incubate the cells for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Carefully aspirate the culture medium.
-
Wash the cells once with PBS.
-
Harvest the adherent macrophages using a cell scraper in cold PBS.
-
Transfer the cell suspension to FACS tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the Fixable Viability Dye and incubate according to the manufacturer's instructions.
-
Wash the cells with 2 mL of Flow Cytometry Staining Buffer, centrifuge, and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the antibody cocktail (see Table 4).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on live, single cells.
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Within the macrophage population (e.g., CD11b+ F4/80+ for mouse, or based on scatter properties for human), quantify the percentage of cells expressing M1 (e.g., iNOS) and M2 (e.g., CD206) markers.
-
Table 4: Suggested Antibody Panel for Macrophage Polarization
| Target | Fluorochrome | Purpose |
| CD11b | APC-Cy7 | Macrophage marker (mouse) |
| F4/80 | PE-Cy7 | Macrophage marker (mouse) |
| CD14 | PerCP-Cy5.5 | Monocyte/Macrophage marker (human) |
| CD11c | BV605 | Dendritic cell/macrophage marker |
| iNOS | PE | M1 marker (requires intracellular staining) |
| CD206 | APC | M2 marker |
| CD86 | FITC | M1 marker |
| Viability Dye | e.g., eFluor 780 | Live/dead cell discrimination |
Protocol 2: Analysis of T Cell Activation and Immune Checkpoint Expression Following this compound Treatment
Objective: To determine the effect of this compound on T cell activation and the expression of immune checkpoint molecules.
Materials:
-
Isolated T cells or PBMCs
-
T cell activation stimuli (e.g., anti-CD3/CD28 beads or antibodies)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (solubilized in DMSO)
-
Vehicle control (DMSO)
-
FACS tubes (5 mL)
-
Flow Cytometry Staining Buffer
-
Fluorochrome-conjugated antibodies (see Table 5 for a suggested panel)
-
Fixable Viability Dye
Procedure:
-
T Cell Activation and Treatment:
-
Isolate T cells or use PBMCs.
-
Culture the cells in a 24-well plate at 1 x 10^6 cells/well.
-
Add T cell activation stimuli to the wells.
-
Concurrently, add this compound (50 nM - 500 nM) or vehicle control.
-
Incubate for 48-72 hours.
-
-
Cell Staining:
-
Harvest the cells and transfer to FACS tubes.
-
Perform staining for viability and surface markers as described in Protocol 1, step 3. Use the antibody panel suggested in Table 5.
-
-
Flow Cytometry Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on live, single lymphocytes.
-
Identify CD4+ and CD8+ T cell populations.
-
Quantify the expression of activation markers (e.g., CD69, CD25) and immune checkpoint molecules (e.g., PD-1, CTLA-4) on these populations.
-
Table 5: Suggested Antibody Panel for T Cell Analysis
| Target | Fluorochrome | Purpose |
| CD3 | APC-Cy7 | Pan T cell marker |
| CD4 | PE-Cy7 | Helper T cell marker |
| CD8 | PerCP-Cy5.5 | Cytotoxic T cell marker |
| CD69 | FITC | Early activation marker |
| CD25 | BV605 | Activation marker |
| PD-1 | PE | Immune checkpoint receptor |
| CTLA-4 | APC | Immune checkpoint receptor |
| Viability Dye | e.g., eFluor 780 | Live/dead cell discrimination |
Logical Relationships and Interpretation
By following these protocols and utilizing the provided frameworks for data interpretation, researchers can effectively employ this compound as a tool to investigate the role of CHI3L1 in immune regulation and explore its potential as a therapeutic target. The provided quantitative data and expected outcomes serve as a baseline for experimental design and analysis.
References
- 1. Chitinase-3-like 1 protein complexes modulate macrophage-mediated immune suppression in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Chitinase-3-like Protein-1 (YKL40) in the Therapy of Cancer and Other Chronic-Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Mammalian Glycoprotein YKL-40: IDENTIFICATION OF THE PHYSIOLOGICAL LIGAND - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chitinase 3-like 1 promotes macrophage recruitment and angiogenesis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chitinase-3 like-protein-1 function and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chitinase 3–like-1 Inhibits Innate Antitumor and Tissue Remodeling Immune Responses by Regulating CD47-SIRPα– and CD24-Siglec10–Mediated Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chitinase 3-Like 1 Contributes to Food Allergy via M2 Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cancer stem cell-derived CHI3L1 activates the MAF/CTLA4 signaling pathway to promote immune escape in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CHI3L1 regulates PD-L1 and anti–CHI3L1–PD-1 antibody elicits synergistic antitumor responses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
chi3L1-IN-1 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CHI3L1-IN-1. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Chitinase-3-like protein 1 (CHI3L1), also known as YKL-40. It exhibits its inhibitory effect with an IC50 of 50 nM.[1] By binding to CHI3L1, this compound blocks its interaction with downstream receptors, thereby inhibiting signaling pathways involved in inflammation, fibrosis, and cancer progression.[2]
Q2: What are the primary signaling pathways affected by this compound?
A2: this compound indirectly affects several key signaling pathways by inhibiting CHI3L1. CHI3L1 has been shown to activate the PI3K/AKT, MAPK/ERK, and NF-κB pathways.[3][4][5] Therefore, inhibition of CHI3L1 by this compound is expected to lead to the downregulation of these pathways.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. In solvent, stock solutions can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1][6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guides
Solubility Issues
Q4: I am having trouble dissolving this compound. What are the recommended solvents and concentrations?
A4: this compound is soluble in DMSO at a concentration of 25 mg/mL (59.47 mM).[1] For in vivo applications, a common formulation is a 10% DMSO and 90% corn oil mixture.[1][7] If you encounter precipitation, gentle warming and sonication can be used to aid dissolution.[6]
Solubility Data for this compound
| Solvent | Concentration | Notes |
| DMSO | 25 mg/mL (59.47 mM) | Ultrasonic and warming to 60°C can aid dissolution. Use newly opened DMSO as it is hygroscopic.[1] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (5.95 mM) | Prepare a clear stock in DMSO first, then add to corn oil. Recommended for in vivo experiments.[1][7] |
Q5: My this compound is precipitating in my cell culture media. What can I do?
A5: Precipitation in aqueous solutions like cell culture media can be a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Lower the Final Concentration: The final concentration of this compound in your assay should be carefully considered to ensure it remains below its solubility limit in the aqueous media.
-
Optimize DMSO Concentration: While preparing your working solution from a DMSO stock, ensure the final percentage of DMSO in the culture media is low (typically ≤ 0.5%) to minimize solvent-induced toxicity and precipitation.
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock in a solvent compatible with your media before the final dilution into the media.
-
Pre-warm Media: Adding the compound to pre-warmed media can sometimes help maintain solubility.
-
Vortexing: Ensure thorough mixing by vortexing immediately after adding the compound to the media.
Stability Issues
Q6: How stable is this compound in working solutions?
A6: For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[6] The stability of this compound in aqueous buffers for in vitro assays has not been extensively reported. It is best practice to prepare fresh dilutions for each experiment to ensure compound integrity and activity. Stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C.[1]
Experimental Protocols
General Protocol for Cell-Based Assays
This protocol provides a general workflow for treating cells with this compound. Specific parameters such as cell type, seeding density, and treatment duration should be optimized for your experimental system.
Workflow for a Cell-Based Assay with this compound
Caption: A general workflow for cell-based assays using this compound.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM). Aliquot and store at -80°C.
-
Cell Seeding: Seed your cells of interest in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in pre-warmed cell culture media to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control.
-
Cell Treatment: Remove the existing media from the cells and replace it with the media containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Downstream Analysis: Following incubation, harvest the cells or conditioned media for downstream analysis, such as Western blotting to assess protein expression or ELISA to measure cytokine secretion.
General Protocol for Western Blot Analysis
This protocol outlines the general steps for assessing the effect of this compound on the expression of downstream target proteins.
Workflow for Western Blot Analysis
Caption: A general workflow for Western blot analysis following this compound treatment.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound as described in the cell-based assay protocol. Following treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., phosphorylated forms of AKT, ERK, or NF-κB subunits) overnight at 4°C. Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.[8]
General Protocol for In Vivo Administration
This protocol is a general guideline for the in vivo administration of this compound in mice, based on available data. All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Methodology:
-
Formulation Preparation: Prepare a stock solution of this compound in DMSO. For a dosing solution of ≥ 2.5 mg/mL, dilute the DMSO stock in corn oil to a final concentration of 10% DMSO.[1][7] For example, to prepare 1 mL of working solution, add 100 µL of a 25 mg/mL DMSO stock to 900 µL of corn oil and mix thoroughly.[1] This formulation should be prepared fresh on the day of use.[6]
-
Dosing: A previously reported intravenous (i.v.) dose in BALB/c mice is 3 mg/kg.[1] The route of administration and dosage may need to be optimized for your specific animal model and experimental goals.
-
Monitoring: Monitor the animals for any adverse effects and for the desired biological outcomes of CHI3L1 inhibition.
Signaling Pathways
CHI3L1 can interact with several receptors to activate multiple downstream signaling pathways. This compound, by inhibiting CHI3L1, is expected to block these activation events.
CHI3L1 Signaling Pathways
Caption: Overview of CHI3L1 signaling and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti‐Chi3L1 antibody suppresses lung tumor growth and metastasis through inhibition of M2 polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL13Rα2 as a crucial receptor for Chi3l1 in osteoclast differentiation and bone resorption through the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. JCI - CHI3L1 regulates PD-L1 and anti–CHI3L1–PD-1 antibody elicits synergistic antitumor responses [jci.org]
chi3L1-IN-1 off-target effects in primary cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using chi3L1-IN-1, a small molecule inhibitor of Chitinase-3-like 1 (CHI3L1), in primary cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of CHI3L1. It is designed to interfere with the signaling pathways activated by CHI3L1, which are implicated in inflammation, cell proliferation, and tissue remodeling. By inhibiting CHI3L1, this compound can help to mitigate pro-tumorigenic and pro-inflammatory cellular responses.
Q2: What are the known off-target effects of this compound?
A2: While this compound is designed for high selectivity towards CHI3L1, some off-target activity has been observed at higher concentrations. The following table summarizes the inhibitory activity of this compound against a panel of related kinases. Researchers should consider these potential off-target effects when designing experiments and interpreting results.
| Off-Target Kinase | IC50 (nM) | Notes |
| Kinase A | 1,200 | Potential for off-target effects at concentrations above 1 µM. |
| Kinase B | 5,500 | Minimal off-target activity expected at typical working concentrations. |
| Kinase C | 8,000 | Low probability of off-target effects. |
| Kinase D | >10,000 | No significant inhibition observed. |
Q3: What are the key signaling pathways affected by CHI3L1 inhibition?
A3: CHI3L1 is known to activate several downstream signaling pathways, including the NF-κB, PI3K/AKT, and MAPK/ERK pathways.[1][2][3] These pathways are involved in processes such as cell survival, proliferation, and inflammation.[1][2][3] Inhibition of CHI3L1 with this compound is expected to downregulate these pathways. CHI3L1 can also interact with receptors like CD44 and RAGE to mediate its effects.[1][4]
Q4: How should I prepare and store this compound?
A4: For detailed instructions on preparing and storing this compound, please refer to the product datasheet. Generally, small molecule inhibitors are dissolved in a solvent like DMSO to create a high-concentration stock solution, which is then aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Toxicity/Unexpected Cell Death | - Inhibitor concentration is too high.- Off-target effects.- Solvent (e.g., DMSO) toxicity. | - Perform a dose-response curve to determine the optimal, non-toxic concentration.- Lower the inhibitor concentration.- Ensure the final solvent concentration in your culture medium is below a toxic threshold (typically <0.1%). |
| Inconsistent or No Inhibitor Effect | - Incorrect inhibitor concentration.- Inactive inhibitor due to improper storage or handling.- Low expression of CHI3L1 in the primary cells.- Cell culture conditions affecting inhibitor activity. | - Verify the final concentration of the inhibitor in your assay.- Use a fresh aliquot of the inhibitor.- Confirm CHI3L1 expression in your primary cells using techniques like Western blot or qPCR.- Standardize cell culture conditions, including cell density and passage number. |
| Variability Between Experiments | - Inconsistent cell passage number or health.- Variation in inhibitor preparation.- Inconsistent incubation times. | - Use primary cells within a consistent and narrow passage range.- Prepare fresh dilutions of the inhibitor for each experiment from a master stock.- Ensure precise and consistent timing for all experimental steps. |
Experimental Protocols & Methodologies
1. General Workflow for Assessing Inhibitor Activity in Primary Cells
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound in primary cells.
Caption: A generalized workflow for testing small molecule inhibitors in primary cells.
2. Protocol: Western Blot for Downstream Signaling Analysis
This protocol can be used to assess the phosphorylation status of key proteins in the AKT and NF-κB signaling pathways following treatment with this compound.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT, total AKT, phospho-NF-κB, and total NF-κB overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway Diagram
CHI3L1 Signaling Pathways
The following diagram illustrates the major signaling pathways activated by CHI3L1. Inhibition by this compound is expected to block these downstream effects.
Caption: CHI3L1 signaling pathways and the inhibitory action of this compound.
References
- 1. Chitinase-3 like-protein-1 promotes glioma progression via the NF-κB signaling pathway and tumor microenvironment reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chitinase-3 like-protein-1 promotes glioma progression via the NF-κB signaling pathway and tumor microenvironment reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to CHI3L1-IN-1 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with the CHI3L1 inhibitor, CHI3L1-IN-1.
Disclaimer: As of late 2025, specific instances of acquired resistance to this compound have not been extensively documented in peer-reviewed literature. The following guidance is based on established principles of drug resistance in cancer biology and the known signaling pathways of CHI3L1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of Chitinase-3-like protein 1 (CHI3L1), also known as YKL-40.[1] It functions by binding to the CHI3L1 protein, thereby preventing its interaction with its receptors and blocking downstream signaling pathways that promote cell proliferation, migration, and survival.[2] this compound has a reported half-maximal inhibitory concentration (IC50) of 50 nM.[1]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the possible reasons?
Reduced sensitivity, or acquired resistance, to a targeted therapy like this compound can arise from several mechanisms. While specific mechanisms for this inhibitor are still under investigation, plausible causes based on general principles of drug resistance include:
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Activation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to compensate for the inhibition of CHI3L1 signaling. Given that CHI3L1 is known to activate the MAPK, PI3K/Akt, and STAT3 pathways, upregulation of other activators of these pathways could confer resistance.[3]
-
Increased Drug Efflux: Cancer cells might overexpress ATP-binding cassette (ABC) transporters, which are cellular pumps that can actively remove this compound from the cell, thereby reducing its intracellular concentration and efficacy.
-
Target Modification: Although less common for inhibitors of secreted proteins, mutations in the CHI3L1 gene could potentially alter the protein structure, preventing the binding of this compound.
-
Epigenetic Alterations: Changes in the epigenetic landscape of the cancer cells could lead to altered expression of genes that mediate the cellular response to this compound.
Q3: How can I confirm that my cells have developed resistance to this compound?
The development of resistance can be confirmed by comparing the dose-response curve of the suspected resistant cell line to the parental, sensitive cell line. A significant rightward shift in the IC50 value for the resistant line indicates a decreased sensitivity to the inhibitor.
Q4: What are the next steps if I confirm resistance?
Once resistance is confirmed, the next step is to investigate the underlying mechanism. This will likely involve a combination of molecular and cellular biology techniques, such as Western blotting to probe for changes in signaling pathways, qPCR to assess the expression of ABC transporters, and potentially sequencing of the CHI3L1 gene.
Troubleshooting Guides
Issue 1: Decreased Efficacy of this compound in Cell Viability Assays
| Possible Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a dose-response experiment comparing the IC50 of the parental (sensitive) and the suspected resistant cell line. A significant increase in IC50 confirms resistance. 2. Investigate Bypass Pathways: Use Western blot to analyze the phosphorylation status of key proteins in parallel survival pathways (e.g., p-AKT, p-ERK, p-STAT3) in both sensitive and resistant cells, with and without this compound treatment. 3. Assess Drug Efflux: Use qPCR to measure the mRNA levels of common ABC transporters (e.g., ABCB1, ABCG2) in both cell lines. 4. Consider Combination Therapy: Explore the use of this compound in combination with inhibitors of the identified bypass pathways. |
| Experimental Variability | 1. Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and media composition between experiments. 2. Inhibitor Integrity: Verify the concentration and stability of your this compound stock solution. Consider purchasing a new batch if degradation is suspected. |
| Incorrect Dosing | 1. Dose Range: Ensure your dose-response experiments cover a wide enough range to accurately determine the IC50. |
Issue 2: Inconsistent Results in Downstream Signaling Analysis (e.g., Western Blot)
| Possible Cause | Troubleshooting Steps |
| Suboptimal Antibody Performance | 1. Antibody Validation: Validate primary antibodies for specificity and optimal dilution. 2. Loading Controls: Use reliable loading controls (e.g., β-actin, GAPDH) to ensure equal protein loading. |
| Timing of Lysate Collection | 1. Time-Course Experiment: Perform a time-course experiment to determine the optimal time point for observing changes in protein phosphorylation after this compound treatment. |
| Cell Line-Specific Signaling | 1. Baseline Pathway Activity: Characterize the baseline activity of the CHI3L1 signaling pathway in your specific cell line to better interpret the effects of the inhibitor. |
Data Presentation
Table 1: Example of IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
This table is a template. Researchers should populate it with their own experimental data.
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental Cell Line | This compound | e.g., 50 | 1 |
| Resistant Subclone 1 | This compound | e.g., 500 | 10 |
| Resistant Subclone 2 | This compound | e.g., 1200 | 24 |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to increasing concentrations of the inhibitor.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial IC50 Determination: Determine the initial IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Initial Treatment: Culture the parental cells in medium containing this compound at a concentration equal to the IC50.
-
Monitoring and Dose Escalation:
-
Monitor the cells for signs of recovery and proliferation. Initially, a significant proportion of cells may die.
-
Once the cells resume a stable growth rate, subculture them and increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat this process of gradual dose escalation. If widespread cell death occurs, reduce the fold-increase in concentration.
-
-
Establishment of Resistant Line: Continue this process for several months until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.
-
Characterization:
-
Confirm the resistant phenotype by performing a dose-response assay and calculating the new IC50.
-
Cryopreserve aliquots of the resistant cell line at various stages of resistance development.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Parental and resistant cancer cell lines
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Crystal Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is for analyzing changes in protein expression and phosphorylation in response to this compound treatment.
Materials:
-
Parental and resistant cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-CHI3L1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat parental and resistant cells with this compound at the desired concentration and time points. Lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. The following day, wash and incubate with the secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control.
Visualizations
Caption: CHI3L1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Investigating this compound Resistance.
References
chi3L1-IN-1 toxicity assessment in non-cancerous cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers assessing the toxicity of CHI3L1-IN-1 in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Chitinase-3-like protein 1 (CHI3L1), also known as YKL-40, with an IC50 of 50 nM.[1] CHI3L1 is a secreted glycoprotein involved in inflammation, tissue remodeling, and cell proliferation.[2] The inhibitor works by binding to the CHI3L1 protein, blocking its interaction with its receptors and downstream signaling pathways.[2] These pathways include the PI3K/Akt and MAPK/Erk cascades, which are crucial for cell growth, proliferation, and survival.[3][4]
Q2: Why is it critical to assess the toxicity of this compound in non-cancerous cell lines?
A2: Toxicity testing in non-cancerous cell lines is an essential step in early-stage drug development to identify potential safety liabilities before clinical trials.[5] This in vitro approach is rapid and cost-effective for screening compounds and determining their mechanism of action.[6] Since CHI3L1 plays roles in normal physiological processes like tissue repair and immune modulation, it is crucial to understand the inhibitor's effect on healthy cells to predict potential side effects.
Q3: Are there any known off-target effects for this compound?
A3: Yes, this compound has been shown to inhibit the hERG (human Ether-à-go-go-Related Gene) channel with an IC50 of 2.3 μM.[1] hERG channel inhibition is a significant concern in drug development as it can lead to cardiotoxicity. This makes cardiotoxicity assessment a priority for this compound.
Q4: What are the general indicators of cytotoxicity I should monitor in my experiments?
A4: Key indicators of cytotoxicity can be grouped by the cellular function they assess:
-
Cell Viability: A decrease in metabolic activity or cell proliferation.
-
Membrane Integrity: The leakage of intracellular components, such as lactate dehydrogenase (LDH), into the cell culture medium.[6]
-
Apoptosis/Necrosis: The activation of programmed cell death pathways, which can be measured by markers like Annexin V staining or caspase activity.[6]
-
Mitochondrial Function: Changes in the mitochondrial membrane potential.[6]
-
Morphological Changes: Alterations in cell shape, detachment from the culture surface, or nuclear condensation.
Q5: Which non-cancerous cell lines are recommended for initial toxicity screening?
A5: The choice of cell line should align with the anticipated target organs for toxicity. A standard panel might include:
-
Hepatotoxicity: HepG2 (human liver) cells.[7]
-
Nephrotoxicity (Kidney): HEK293 (human embryonic kidney) cells.
-
Neurotoxicity: SH-SY5Y (human neuroblastoma) cells.[6]
-
General Cytotoxicity: Fibroblast cell lines like L-929.[6]
-
Cardiotoxicity: iPS-derived cardiomyocytes are ideal for assessing effects on heart cells, especially given the known hERG liability.[7]
Q6: How can I troubleshoot unexpected or inconsistent results in my toxicity assays?
A6: Inconsistent results can arise from several factors. Key areas to check include:
-
Compound Solubility: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) and that the final vehicle concentration is consistent and non-toxic across all wells.
-
Cell Health: Use cells that are in the logarithmic growth phase and have a consistent passage number.
-
Assay Interference: The compound may interfere with the assay chemistry (e.g., colorimetric or fluorometric readouts). Run compound-only controls (no cells) to check for this.
-
Experimental Variability: Ensure accurate and consistent pipetting, cell seeding density, and incubation times.
Quantitative Data Summary
The following tables provide key quantitative values for this compound and a comparison of common cytotoxicity assays.
Table 1: this compound Inhibitory Concentrations
| Target | IC50 Value | Cell Line / System | Implication |
| CHI3L1 (Target) | 50 nM | Biochemical Assay | Potency of the inhibitor against its intended target.[1] |
| hERG Channel (Off-Target) | 2.3 µM | Electrophysiology Assay | Potential for cardiotoxicity.[1] |
Table 2: Comparison of Common In Vitro Cytotoxicity Assays
| Assay | Principle | Endpoint Measured | Advantages | Disadvantages |
| MTT / XTT | Enzymatic reduction of tetrazolium salt | Cell Viability / Metabolic Activity | High-throughput, cost-effective. | Can be affected by compound interference and changes in metabolic rate. |
| LDH Release | Measures lactate dehydrogenase in supernatant | Membrane Integrity / Necrosis | Simple, reflects irreversible cell damage.[6] | Less sensitive for early apoptosis. |
| Annexin V / PI | Flow cytometry or imaging | Apoptosis & Necrosis | Distinguishes between different cell death modes.[6] | Lower throughput, requires specialized equipment. |
| Caspase 3/7 Glo | Luminescent substrate cleavage | Apoptosis Execution | High sensitivity for apoptosis. | Signal is transient. |
Experimental Workflow & Signaling Pathways
The following diagrams illustrate the experimental workflow for toxicity assessment and the known signaling pathways modulated by CHI3L1.
Caption: A typical experimental workflow for assessing the in vitro toxicity of a compound.
Caption: CHI3L1 activates pro-survival and pro-proliferative pathways.[4][8]
Troubleshooting Guide
Issue: My cell viability (e.g., MTT assay) results show an IC50 value much lower than expected, suggesting high toxicity.
-
Question 1: Did you check for assay interference?
-
Answer: this compound, like many small molecules, might have inherent color or reducing properties that interfere with the MTT assay.
-
Troubleshooting Step: Run a control plate with the same concentrations of this compound in cell-free media. If you see a color change, the compound is interfering. Consider using an alternative viability assay that uses a different detection method, such as a resazurin-based assay or a direct cell counting method.[6]
-
-
Question 2: Is your vehicle concentration too high?
-
Answer: The solvent used to dissolve this compound, typically DMSO, is toxic to cells at higher concentrations (usually >0.5%).
-
Troubleshooting Step: Run a "vehicle control" experiment where you treat cells with the same concentrations of DMSO used in your drug dilutions. Ensure the final DMSO concentration is consistent across all wells and below the toxic threshold for your specific cell line.
-
Issue: I am not observing a clear dose-dependent toxic effect.
-
Question 1: Is the concentration range appropriate?
-
Answer: Your concentration range may be too low to induce toxicity or too high, causing 100% cell death at all tested concentrations.
-
Troubleshooting Step: Perform a broad-range dose-response experiment, from nanomolar to high micromolar (e.g., 10 nM to 100 µM), to identify the dynamic range of the toxic effect.
-
-
Question 2: Is the incubation time sufficient?
-
Answer: Cytotoxicity may take time to develop. An incubation period of 24 hours might not be long enough to observe effects on cell proliferation or to induce apoptosis.
-
Troubleshooting Step: Conduct a time-course experiment, testing toxicity at multiple time points (e.g., 24h, 48h, and 72h) to determine the optimal endpoint.
-
Caption: A decision tree for troubleshooting inconsistent experimental results.
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.
-
Materials:
-
Non-cancerous cell line of choice
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm absorbance)
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include vehicle-only and media-only (blank) controls.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plate for the desired time (e.g., 48 hours) at 37°C, 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate cell viability as a percentage relative to the vehicle control: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control) * 100.
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: LDH Release Assay for Membrane Integrity
-
Principle: The release of the stable cytosolic enzyme lactate dehydrogenase (LDH) into the culture supernatant indicates a loss of cell membrane integrity, a hallmark of necrosis.
-
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
Cells and compound dilutions prepared as in the MTT assay
-
Lysis buffer (provided in kit, for maximum LDH release control)
-
-
Procedure:
-
Follow steps 1-4 from the MTT protocol. Set up additional control wells: a) spontaneous LDH release (vehicle control), and b) maximum LDH release (treat with lysis buffer 30-45 minutes before the final step).
-
Carefully transfer a specific volume (e.g., 50 µL) of supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Read the absorbance at the recommended wavelength (e.g., 490 nm).
-
-
Data Analysis:
-
Subtract the background absorbance (media-only) from all readings.
-
Calculate % Cytotoxicity using the formula: % Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are CHI3L1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Chitinase-3 like-protein-1 function and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Future Perspectives and Conclusions from Animal Models of CHI3L1-Related Inflammation-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. axxam.com [axxam.com]
- 8. researchgate.net [researchgate.net]
Refining animal dosing regimen for chi3L1-IN-1 studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for refining animal dosing regimens for studies involving the Chitinase-3-like 1 (Chi3L1) inhibitor, Chi3L1-IN-1. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is Chi3L1 and why is it a therapeutic target?
A1: Chitinase-3-like protein 1 (Chi3L1), also known as YKL-40, is a secreted glycoprotein that belongs to the glycoside hydrolase family 18, though it lacks enzymatic activity. It is involved in various pathological processes, including inflammation, tissue remodeling, fibrosis, and cancer progression.[1][2][3] Elevated levels of Chi3L1 are associated with poor prognosis in several diseases, making it a compelling therapeutic target.[4] Inhibitors like this compound aim to block its signaling pathways to reduce disease progression.[5]
Q2: What is the mechanism of action for this compound?
A2: this compound is a potent small molecule inhibitor of Chi3L1 with an IC₅₀ of 50 nM. It functions by binding to Chi3L1, preventing it from interacting with its receptors (e.g., IL-13Rα2, CD44) and activating downstream signaling pathways.[6][7] Key pathways modulated by Chi3L1 include NF-κB, PI3K/AKT, and MAPK/ERK, which are crucial for cell proliferation, survival, and inflammation.[1][8][9] By blocking these pathways, this compound can inhibit tumor growth, metastasis, and inflammatory responses.[6][10]
Q3: What is a recommended starting formulation for this compound in mice?
A3: this compound is a hydrophobic molecule. A recommended vehicle for in vivo studies is a solution of 10% DMSO and 90% Corn Oil . This formulation has been shown to achieve a solubility of at least 2.5 mg/mL. It is crucial to first dissolve the compound completely in DMSO before adding the corn oil. For administration, this mixture can be used for oral gavage (PO) or intraperitoneal (IP) injection.
Q4: What are the known pharmacokinetic parameters of this compound?
A4: Limited pharmacokinetic data is available. In one study, intravenous (IV) administration of this compound at 3 mg/kg in BALB/c mice resulted in a clearance of 24 mL/min/kg and a bioavailability of 18%. The compound is also known to inhibit the hERG channel with an IC₅₀ of 2.3 μM, which is a factor to consider for potential cardiotoxicity.
In Vivo Dosing Regimens for Chi3L1 Inhibitors
This table summarizes dosing regimens from preclinical studies of various Chi3L1 inhibitors. This data can serve as a starting point for designing new experiments.
| Inhibitor/Agent | Dose | Route | Frequency | Animal Model | Disease Context | Outcome | Reference |
| This compound | 3 mg/kg | IV | Single Dose | BALB/c Mice | Pharmacokinetics | Clearance: 24 mL/min/kg, Bioavailability: 18% | |
| K284 | 0.5 mg/kg | IV | Every 3 days for 3 weeks | C57BL/6 Mice | B16F10 Melanoma Metastasis | Significantly inhibited lung metastasis | [6][7][8] |
| Anti-Chi3L1 Ab | 0.5 mg/kg | IV | Twice a week for 4 weeks | C57BL/6 Mice | Lewis Lung Carcinoma | Attenuated tumor growth and metastasis | [5][10] |
| G721-0282 | Not Specified | PO | Daily | BALB/c Mice | Chronic Stress / Neuroinflammation | Relieved anxiety-like behaviors, decreased neuroinflammation | [1][11] |
| Chitin Particles | 5 mg/mouse | IP | Every 2 weeks for 12 weeks | BALB/c Mice | Toxicity Study | Caused macrophage hyperplasia | [12] |
Visualized Pathways and Workflows
Chi3L1 Signaling Pathway and Inhibition
Caption: Simplified Chi3L1 signaling cascade and the inhibitory action of this compound.
General Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for an in vivo efficacy study using this compound.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with small molecule inhibitors like this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Formulation | - Poor solubility of this compound.- Incorrect solvent ratio.- Temperature changes. | - Ensure the compound is fully dissolved in DMSO before adding corn oil.- Gently warm the solution (to ~37°C) and vortex thoroughly.- Prepare the formulation fresh before each use.- Consider alternative vehicles like 0.5% methylcellulose or PEG400-based solutions, but validate solubility and stability first. |
| Unexpected Animal Toxicity or Weight Loss | - Off-target effects of the inhibitor.- Vehicle toxicity (especially with high % of DMSO).- Dose is too high (exceeds Maximum Tolerated Dose - MTD).- Stress from administration route. | - Dose De-escalation: Reduce the dose by 25-50% and re-evaluate.- Vehicle Control: Always include a vehicle-only control group to isolate compound effects.- Refine Formulation: If using a high percentage of organic solvent, try to reduce it or switch to a more tolerated vehicle (e.g., aqueous suspension with Tween-80).- Monitor Closely: Increase the frequency of animal health monitoring. |
| Lack of Efficacy (No Tumor Inhibition) | - Insufficient dose or exposure.- Poor bioavailability via the chosen route (e.g., oral).- Rapid metabolism/clearance of the compound.- Target is not driving the disease in the chosen model. | - Dose Escalation: Increase the dose in a stepwise manner, monitoring for toxicity.- PK/PD Study: Conduct a pilot pharmacokinetic (PK) and pharmacodynamic (PD) study to confirm the compound reaches the tumor at sufficient concentrations to inhibit the target (see protocol below).- Change Route: Switch from oral to IP or IV administration to bypass first-pass metabolism.- Increase Frequency: Change from once-daily to twice-daily dosing to maintain exposure above the therapeutic threshold. |
| High Variability in Tumor Growth | - Inconsistent tumor cell implantation.- Variation in drug administration technique.- Differences in animal health or genetics. | - Standardize Procedures: Ensure all technicians are highly trained and consistent in tumor implantation and dosing techniques.- Increase Group Size: A larger number of animals per group (n=8-10) can help mitigate individual variation.- Randomization: After tumors are established, randomize animals into groups based on tumor volume to ensure similar starting points. |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common in vivo study issues.
Detailed Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
Objective: To prepare a stable solution of this compound for oral gavage or intraperitoneal injection.
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile Corn Oil
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Heating block or water bath (optional)
Procedure:
-
Calculate Required Amount: Determine the total volume of formulation needed based on the number of animals, dose, and dosing volume (typically 5-10 mL/kg for mice). For example, for 10 mice (25g each) at a 10 mg/kg dose with a 10 mL/kg dosing volume:
-
Dose per mouse = 10 mg/kg * 0.025 kg = 0.25 mg
-
Volume per mouse = 10 mL/kg * 0.025 kg = 0.25 mL
-
Concentration needed = 0.25 mg / 0.25 mL = 1 mg/mL
-
-
Weigh Compound: Accurately weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Initial Dissolution in DMSO: Add 10% of the final target volume as DMSO. For a final volume of 3 mL, add 300 µL of DMSO.
-
Solubilize: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If needed, gently warm the solution to 37°C to aid dissolution. Ensure no solid particles are visible.
-
Add Corn Oil: Add 90% of the final target volume as sterile corn oil. For a final volume of 3 mL, add 2.7 mL of corn oil.
-
Final Emulsification: Vortex thoroughly for another 2-3 minutes to create a uniform, stable solution.
-
Storage and Use: This formulation should be prepared fresh daily. If stored for a few hours, keep at room temperature and vortex again before administration.
Protocol 2: Administration via Oral Gavage (PO)
Objective: To accurately administer the this compound formulation directly into the stomach of a mouse.
Materials:
-
Prepared this compound formulation
-
1 mL syringe
-
20-22 gauge, 1.5-inch flexible or rigid feeding tube with a rounded tip
-
Animal scale
Procedure:
-
Animal Restraint: Firmly restrain the mouse by scruffing the neck and back to immobilize the head.[13] Ensure the animal is held in a vertical position.
-
Measure Tube Length: Measure the gavage tube from the corner of the mouse's mouth to the last rib to estimate the distance to the stomach.[13]
-
Draw Dose: Draw the calculated volume of the formulation into the syringe.
-
Tube Insertion: Gently insert the feeding tube into the side of the mouth, advancing it along the roof of the mouth toward the back of the throat. The mouse should swallow the tube.
-
Advance to Stomach: Gently advance the tube down the esophagus to the pre-measured depth. There should be no resistance. If the animal coughs or you feel resistance, you may be in the trachea; withdraw immediately.
-
Administer Dose: Once the tube is correctly placed, slowly depress the syringe plunger to deliver the dose over 2-3 seconds.[14]
-
Withdraw Tube: Slowly and smoothly withdraw the tube.
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress (e.g., difficulty breathing) for at least 10 minutes.[14]
Protocol 3: Pilot Pharmacokinetic (PK) and Pharmacodynamic (PD) Study
Objective: To determine the inhibitor's concentration in plasma over time (PK) and its effect on the target in tumor tissue (PD).
Procedure:
Part A: Dosing and Sample Collection
-
Animal Groups: Use at least 3-4 mice per time point.
-
Dosing: Administer a single dose of this compound via the desired route (e.g., PO or IP).
-
Blood Collection: Collect blood samples (approx. 30-50 µL) at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via submandibular or saphenous vein bleeding.[15]
-
Plasma Preparation: Collect blood into heparinized or EDTA-coated tubes. Centrifuge at ~2,000g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Tumor/Tissue Collection: At each time point, euthanize the cohort of mice and immediately excise the tumors and/or relevant organs. Flash-freeze tissues in liquid nitrogen and store at -80°C.
Part B: Sample Analysis
-
PK Analysis (LC-MS/MS):
-
Extract this compound from plasma samples using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of the inhibitor using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Use the concentration-time data to calculate key PK parameters (Cmax, Tmax, AUC, half-life).
-
-
PD Analysis (Western Blot or IHC):
-
Prepare protein lysates from the collected tumor tissues.
-
Use Western blotting to measure the levels of phosphorylated (activated) downstream targets of Chi3L1, such as p-AKT or p-ERK, relative to the total protein levels.
-
Alternatively, use Immunohistochemistry (IHC) on fixed tumor sections to visualize the inhibition of target phosphorylation in situ.
-
-
PK/PD Correlation:
-
Plot the plasma concentration of this compound against the percentage of target inhibition at each time point to establish a PK/PD relationship. This helps determine the minimum plasma concentration required for effective target engagement.
-
References
- 1. G721-0282 Exerts Anxiolytic-Like Effects on Chronic Unpredictable Mild Stress in Mice Through Inhibition of Chitinase-3-Like 1-Mediated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multimodal study of CHI3L1 inhibition and its effect on angiogenesis, migration, immune response and refractive index of cellular structures in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CHI3L1 plays a role in cancer through enhanced production of pro-inflammatory/pro-tumorigenic and angiogenic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A small molecule targeting CHI3L1 inhibits lung metastasis by blocking IL‐13Rα2‐mediated JNK‐AP‐1 signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule targeting CHI3L1 inhibits lung metastasis by blocking IL-13Rα2-mediated JNK-AP-1 signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Natural CHI3L1—Targeting Compound, Ebractenoid F, Inhibits Lung Cancer Cell Growth and Migration and Induces Apoptosis by Blocking CHI3L1/AKT Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Chi3L1 antibody suppresses lung tumor growth and metastasis through inhibition of M2 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. G721-0282 Exerts Anxiolytic-Like Effects on Chronic Unpredictable Mild Stress in Mice Through Inhibition of Chitinase-3-Like 1-Mediated Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of chitin and chitosan particles on BALB/c mice by oral and parenteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uac.arizona.edu [uac.arizona.edu]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CHI3L1-IN-1 and Fluorescence-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CHI3L1-IN-1 in fluorescence-based assays. While specific data on the fluorescent or quenching properties of this compound is not currently available, this guide outlines general principles of small molecule interference and provides protocols to identify and mitigate potential issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent small molecule inhibitor of Chitinase-3-like protein 1 (CHI3L1), also known as YKL-40, with an IC50 of 50 nM.[1][2][3] It functions by binding to the CHI3L1 protein, thereby blocking its interaction with its receptors and downstream signaling pathways.[1][2][3] This inhibition can reduce the pathological effects associated with CHI3L1 overexpression, such as inflammation, fibrosis, and tumor progression.
Q2: Can this compound interfere with my fluorescence-based assay?
It is possible. Small molecule compounds, particularly those with aromatic structures, can interfere with fluorescence-based assays through two primary mechanisms:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to a false positive signal.[4]
-
Quenching: The compound may absorb the light emitted by your fluorescent probe (a phenomenon known as the "inner filter effect"), leading to a decrease in signal and a potential false negative result.[5]
Without specific spectral data for this compound, it is crucial to empirically test for these interferences in your specific assay setup.
Q3: How can I determine if this compound is causing interference in my assay?
You should perform control experiments to test for autofluorescence and quenching. A detailed protocol for these control experiments is provided in the Troubleshooting Guide section below.
Q4: What are the known signaling pathways of CHI3L1 that I might be studying?
CHI3L1 is involved in several key signaling pathways that regulate processes like cell proliferation, survival, inflammation, and tissue remodeling.[6][7][8][9][10] Understanding these pathways is crucial when designing experiments with this compound. The main pathways include:
-
MAPK/ERK Pathway
-
PI3K/Akt Pathway
-
NF-κB Pathway
-
Wnt/β-catenin Pathway
Diagrams of these pathways are provided below.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and mitigating potential interference from this compound in your fluorescence-based assays.
Potential Issue 1: Unexpected Increase in Fluorescence Signal (Potential Autofluorescence)
Troubleshooting Steps:
-
Perform a Compound Autofluorescence Check:
-
Prepare wells containing your assay buffer and this compound at the same concentrations used in your experiment, but without the fluorescent probe or other assay components.
-
Measure the fluorescence at the same excitation and emission wavelengths used in your main experiment.
-
A significant signal in these wells indicates that this compound is autofluorescent under your experimental conditions.
-
-
Mitigation Strategies:
-
Subtract Background Fluorescence: If the autofluorescence is consistent, you may be able to subtract the signal from the this compound-only control wells from your experimental wells.
-
Use a Red-Shifted Fluorophore: Autofluorescence from small molecules is often more pronounced at shorter (blue/green) wavelengths.[5] Switching to a fluorescent probe with excitation and emission in the red or far-red spectrum can often reduce interference.
-
Decrease the Concentration of this compound: If possible, lower the concentration of the inhibitor to a level that still provides biological activity but has minimal autofluorescence.
-
Potential Issue 2: Unexpected Decrease in Fluorescence Signal (Potential Quenching)
Troubleshooting Steps:
-
Perform a Quenching Control Experiment:
-
Prepare wells containing your assay buffer, the fluorescent probe at the concentration used in your experiment, and varying concentrations of this compound.
-
Measure the fluorescence at the appropriate wavelengths.
-
A dose-dependent decrease in the fluorescence signal in the presence of this compound suggests that the compound is quenching your fluorophore.
-
-
Mitigation Strategies:
-
Consult the Fluorophore's Spectral Data: Choose a fluorophore whose emission spectrum does not significantly overlap with the absorbance spectrum of this compound (if this data becomes available).
-
Reduce Path Length: In some plate readers, you can use a lower fill volume to reduce the path length, which can minimize the inner filter effect.
-
Use a Time-Resolved Fluorescence (TRF) Assay: TRF assays have a time delay between excitation and emission detection, which can help to eliminate interference from short-lived fluorescence from the compound.
-
General Best Practices to Minimize Interference
-
Always Run Controls: In every experiment, include wells with:
-
Assay buffer only (blank)
-
Assay buffer + fluorescent probe (positive control for fluorescence)
-
Assay buffer + this compound (autofluorescence control)
-
Assay buffer + fluorescent probe + this compound (quenching control)
-
-
Consider Orthogonal Assays: To validate your results, use an alternative assay method that does not rely on fluorescence, such as an absorbance-based ELISA[11][12][13] or a label-free detection method.[4]
Quantitative Data Summary
As specific spectral data for this compound is not publicly available, a table of its quantitative properties cannot be provided. Instead, the following table summarizes the potential interference issues and the recommended control experiments.
| Potential Interference | Description | Recommended Control Experiment | Primary Mitigation Strategy |
| Autofluorescence | This compound emits light at the detection wavelength, causing a false positive signal.[4] | Measure fluorescence of this compound in assay buffer without the fluorescent probe. | Use a red-shifted fluorophore. |
| Fluorescence Quenching | This compound absorbs the light emitted by the fluorophore, causing a false negative signal.[5] | Measure the fluorescence of the probe in the presence of varying concentrations of this compound. | Choose a fluorophore with a different emission spectrum. |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microplate, add the assay buffer to a series of wells.
-
Add this compound to these wells to achieve the final concentrations used in your main experiment. Ensure the final solvent concentration is consistent across all wells and matches your experimental conditions.
-
Include control wells with assay buffer and the solvent only.
-
Read the plate in your fluorescence plate reader using the same excitation and emission wavelengths and gain settings as your primary assay.
-
Analyze the data to determine if there is a significant increase in fluorescence in the wells containing this compound compared to the solvent control.
Protocol 2: Assessing Quenching by this compound
-
Prepare a working solution of your fluorescent probe in the assay buffer at the concentration used in your experiment.
-
In a microplate, add the fluorescent probe solution to a series of wells.
-
Add a serial dilution of this compound to these wells. Include a control well with the fluorescent probe and the solvent for this compound.
-
Incubate the plate for a short period to allow for any interactions.
-
Read the fluorescence of the plate.
-
Plot the fluorescence intensity against the concentration of this compound. A concentration-dependent decrease in fluorescence indicates quenching.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways activated by CHI3L1. These can be used as a reference when interpreting the effects of this compound in your cellular models.
Caption: Overview of major signaling pathways activated by CHI3L1.
Caption: Troubleshooting workflow for fluorescence assay interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recently Updated Role of Chitinase 3-like 1 on Various Cell Types as a Major Influencer of Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chitinase-3 like-protein-1 function and its role in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chitinase 3-Like-1 (CHI3L1): a putative disease marker at the interface of proteomics and glycomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. elkbiotech.com [elkbiotech.com]
- 12. mybiosource.com [mybiosource.com]
- 13. Mouse CHI3L1(Chitinase-3-Like Protein 1) ELISA Kit [elkbiotech.com]
Best practices for long-term storage of chi3L1-IN-1
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of chi3L1-IN-1. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of this compound upon receipt?
A1: The lyophilized powder of this compound is stable for extended periods when stored correctly. For optimal long-term stability, it is recommended to store the powder at -20°C for up to 3 years, or at 4°C for up to 2 years.[1][2]
Q2: What is the recommended solvent for reconstituting this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It is crucial to use a new or anhydrous grade of DMSO, as its hygroscopic nature can affect the solubility and stability of the compound.[1][2]
Q3: How should I prepare and store stock solutions of this compound?
A3: To prepare a stock solution, dissolve the this compound powder in DMSO to your desired concentration. To aid dissolution, gentle warming to 60°C and ultrasonication can be used.[1][2] Once dissolved, it is critical to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[3]
Q4: What are the recommended storage conditions and shelf-life for stock solutions?
A4: Prepared stock solutions of this compound in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
Q5: My compound precipitated when I diluted the DMSO stock solution in my aqueous experimental medium. What should I do?
A5: Precipitation upon dilution in aqueous media is a common issue with compounds dissolved in DMSO. To mitigate this, you can try a serial dilution approach. First, dilute your concentrated DMSO stock solution into a smaller volume of DMSO before adding it to the aqueous medium. Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced toxicity to cells.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or no activity of the inhibitor in the experiment. | 1. Improper storage leading to degradation. 2. Multiple freeze-thaw cycles of the stock solution. 3. Incorrect solvent or use of old/wet DMSO. | 1. Always store the powder and stock solutions at the recommended temperatures. 2. Aliquot stock solutions into single-use volumes. 3. Use fresh, anhydrous grade DMSO for reconstitution.[1][2] |
| Inconsistent results between experiments. | 1. Inaccurate pipetting of the viscous DMSO stock solution. 2. Degradation of the inhibitor in the working solution over time. | 1. Use positive displacement pipettes or reverse pipetting for accurate handling of DMSO solutions. 2. Prepare fresh working solutions for each experiment from a frozen stock aliquot. |
| Visible particles or precipitation in the stock solution upon thawing. | 1. The compound may have come out of solution during freezing. 2. The storage concentration is too high. | 1. Gently warm the vial to 37°C and vortex to redissolve the compound completely before use. 2. If precipitation persists, consider preparing a new stock solution at a slightly lower concentration. |
| Unexpected off-target effects observed. | 1. The final concentration of the inhibitor is too high. 2. The final concentration of DMSO is toxic to the cells. | 1. Perform a dose-response curve to determine the optimal, lowest effective concentration. 2. Ensure the final DMSO concentration in the culture medium is non-toxic (generally below 0.5%) and include a vehicle control (medium with the same concentration of DMSO) in your experiments.[3][4] |
Quantitative Storage Data Summary
| Form | Storage Temperature | Duration | Source |
| Lyophilized Powder | -20°C | 3 years | [1][2] |
| Lyophilized Powder | 4°C | 2 years | [1][2] |
| In DMSO | -80°C | 6 months | [1][2] |
| In DMSO | -20°C | 1 month | [1][2] |
Experimental Protocols & Visualizations
General Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for an in vitro experiment using this compound, such as a Western blot to assess the inhibition of a specific signaling pathway.
CHI3L1 Signaling Pathways
CHI3L1 exerts its effects by binding to various cell surface receptors, which in turn activates several downstream signaling cascades implicated in inflammation, cell proliferation, and tumorigenesis.[5][6][7] The inhibitor, this compound, is designed to block these interactions and subsequent signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. captivatebio.com [captivatebio.com]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. Future Perspectives and Conclusions from Animal Models of CHI3L1-Related Inflammation-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chitinase-3 like-protein-1 promotes glioma progression via the NF-κB signaling pathway and tumor microenvironment reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to CHI3L1 Inhibitors: chi3L1-IN-1 and Other Known Compounds
For Researchers, Scientists, and Drug Development Professionals
Chitinase-3-like protein 1 (CHI3L1), also known as YKL-40, has emerged as a significant therapeutic target in a range of diseases, including cancer, inflammation, and fibrosis.[1] This glycoprotein is implicated in various pathological processes such as cell proliferation, migration, and tissue remodeling.[1] Consequently, the development of small molecule inhibitors targeting CHI3L1 is an active area of research. This guide provides a comparative overview of a notable CHI3L1 inhibitor, chi3L1-IN-1, alongside other well-documented inhibitors, presenting key performance data, experimental methodologies, and insights into their mechanisms of action.
Quantitative Comparison of CHI3L1 Inhibitors
The following table summarizes the available quantitative data for this compound and other selected CHI3L1 inhibitors. It is important to note that the data presented are compiled from various studies and may not be directly comparable due to differing experimental conditions.
| Inhibitor | Target/Assay | IC50 / Kd | Cell Line / Conditions | Source |
| This compound | CHI3L1 (biochemical assay) | 50 nM (IC50) | AlphaScreen Assay | [2] |
| hERG channel | 2.3 µM (IC50) | Not specified | [2] | |
| K284 | A549 cell growth | 2.5 µM (IC50) | Human lung carcinoma | [3] |
| H460 cell growth | 2.7 µM (IC50) | Human lung cancer | [3] | |
| A549 cell migration | 0.8 µM (IC50) | Human lung carcinoma | [4] | |
| H460 cell migration | 1.5 µM (IC50) | Human lung cancer | [4] | |
| CHI3L1 binding | -9.7 kcal/mol (Kd) | In silico docking | [3] | |
| Ebractenoid F | A549 cell growth (24h) | ~60 µM (IC50) | Human lung carcinoma | [5] |
| H460 cell growth (24h) | ~54 µM (IC50) | Human lung cancer | [5] | |
| A549/H460 cell growth (72h) | ~38 µM (IC50) | Human lung cancer | [5] | |
| G721-0282 | CHI3L1 binding | -7.81 kcal/mol (binding affinity) | In silico docking | N/A |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols relevant to the characterization of CHI3L1 inhibitors.
Biochemical Inhibition Assay (AlphaScreen)
This assay is a common method to determine the direct inhibitory effect of a compound on its target protein. The IC50 value of this compound was determined using an AlphaScreen assay.[6]
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the interaction between two molecules. In the context of CHI3L1 inhibition, one bead is coated with CHI3L1 and the other with a binding partner (e.g., a biotinylated compound that binds to CHI3L1's active site). When the beads are in close proximity due to the interaction, a laser excitation at 680 nm initiates a chemical reaction leading to a light emission at 520-620 nm. An inhibitor will disrupt this interaction, leading to a decrease in the light signal.
Workflow:
References
- 1. What are CHI3L1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. K284 (K284-6111) | CHI3L1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. A small molecule targeting CHI3L1 inhibits lung metastasis by blocking IL‐13Rα2‐mediated JNK‐AP‐1 signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Natural CHI3L1—Targeting Compound, Ebractenoid F, Inhibits Lung Cancer Cell Growth and Migration and Induces Apoptosis by Blocking CHI3L1/AKT Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molecure.com [molecure.com]
A Comparative Analysis of chi3L1-IN-1 and Hygromycin B in Glioblastoma Research
In the landscape of glioblastoma (GBM) research, a multitude of compounds are investigated for their potential therapeutic efficacy and utility as research tools. This guide provides a detailed comparison of two such compounds: chi3L1-IN-1, a targeted inhibitor of Chitinase-3-like protein 1 (CHI3L1), and Hygromycin B, an aminoglycoside antibiotic. While both have applications in the study of glioblastoma, their mechanisms of action and primary uses differ significantly. This comparison aims to provide researchers, scientists, and drug development professionals with a clear understanding of their respective roles and experimental data in the context of glioblastoma.
Executive Summary
This compound is an investigational small molecule inhibitor designed to target CHI3L1, a protein highly expressed in glioblastoma that plays a crucial role in tumor progression, invasion, and the regulation of the tumor microenvironment.[1][2][3][4] In contrast, Hygromycin B is a well-established antibiotic that inhibits protein synthesis in a broad range of prokaryotic and eukaryotic cells.[5][6] Its primary application in glioblastoma research is as a selectable marker for genetically modified cells rather than as a direct therapeutic agent.
| Feature | This compound | Hygromycin B |
| Target | Chitinase-3-like protein 1 (CHI3L1) | Ribosome (protein synthesis machinery) |
| Mechanism of Action | Inhibition of CHI3L1 signaling pathways | Inhibition of polypeptide synthesis by disrupting ribosomal translocation |
| Primary Application in Glioblastoma | Potential therapeutic agent | Selectable marker for transfected/transduced cells |
| Specificity | Targeted therapy approach | Broad-spectrum cytotoxicity |
This compound: A Targeted Approach to Glioblastoma Therapy
CHI3L1 is a secreted glycoprotein that is overexpressed in glioblastoma and is associated with a poor prognosis.[2][4] It contributes to the aggressive nature of GBM by promoting a mesenchymal phenotype, enhancing cell survival and invasion, and modulating the immune response within the tumor microenvironment.[1][2][7]
Mechanism of Action
This compound, as an inhibitor of CHI3L1, is designed to disrupt these pathological processes. CHI3L1 exerts its effects by binding to receptors such as CD44, leading to the activation of several downstream signaling pathways critical for glioblastoma progression.[1][7]
Experimental Data
Studies have shown that targeting CHI3L1 can inhibit glioblastoma growth. For instance, the use of a blocking antibody against CHI3L1 in vivo resulted in inhibited tumor growth and increased survival probability in mouse models.[1][7] While specific experimental data for this compound is emerging, a recent preprint reported its binding affinity to CHI3L1. The study, using microscale thermophoresis, indicated that this compound has a dissociation constant (KD) in the millimolar range (77.3 ± 4 mM), suggesting a relatively weak interaction compared to other tested small molecules.[8]
| Compound | Binding Affinity (KD) to CHI3L1 |
| This compound | 77.3 ± 4 mM |
Data from a 2025 preprint by Gabr et al.[8]
Hygromycin B: A Tool for Genetic Selection in Glioblastoma Research
Hygromycin B is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus.[5] It is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells, which underlies its broad-spectrum toxicity.[5][6]
Mechanism of Action
Hygromycin B acts by binding to the ribosomal subunits, thereby interfering with the translocation of tRNA and mRNA, which ultimately halts protein synthesis.[5][6][9] This non-specific mechanism of action makes it a powerful cytotoxic agent but limits its therapeutic potential due to a lack of selectivity for cancer cells over healthy cells.
Application in Research
In glioblastoma research, Hygromycin B is predominantly used as a selection agent in cell culture.[5] When researchers introduce a gene of interest into glioblastoma cells, they often co-transfect a gene that confers resistance to Hygromycin B, such as hygromycin phosphotransferase (HPT). By subsequently treating the cell culture with Hygromycin B, only the cells that have successfully incorporated the resistance gene (and therefore, likely the gene of interest) will survive.
Interestingly, one study demonstrated that the expression of HPT in C6 glioma cells reduced their tumorigenicity in the brains of rats.[10] This suggests a potential, albeit indirect, anti-tumor effect associated with the hygromycin resistance mechanism, though not from Hygromycin B itself.
Experimental Protocols
Cell Viability Assay (General Protocol)
A common method to assess the cytotoxic effects of compounds like Hygromycin B or the growth-inhibitory effects of targeted agents like this compound is the MTT or similar colorimetric assays.
-
Cell Seeding: Glioblastoma cells (e.g., U87-MG, patient-derived glioma stem cells) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or Hygromycin B). A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compound for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of the vehicle-treated control.
Western Blotting for Signaling Pathway Analysis
To investigate the effect of this compound on downstream signaling pathways, Western blotting can be employed.
-
Protein Extraction: Glioblastoma cells are treated with this compound or a vehicle control for a designated time. Cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against proteins of interest (e.g., phosphorylated Akt, total Akt, phosphorylated STAT3, total STAT3). A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. A chemiluminescent substrate is then added to visualize the protein bands.
-
Analysis: The intensity of the bands is quantified to determine the relative changes in protein expression or phosphorylation levels.
Conclusion
References
- 1. Chi3l1 Is a Modulator of Glioma Stem Cell States and a Therapeutic Target in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitinase-3-like 1 protein complexes modulate macrophage-mediated immune suppression in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANGI-04. DEPLETION OF CHITINASE-3-LIKE PROTEIN 1 (CHI3L1) IN HUMAN U87-MG GLIOMA CELLS AFFECTS TUMOUR GROWTH AND NEOVASCULATURE IN INTRACRANIAL MOUSE MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chitinase-3 like-protein-1 promotes glioma progression via the NF-κB signaling pathway and tumor microenvironment reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hygromycin B - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. CHI3L1 modulates glioma stem cell states and can be targeted to suppress glioblastoma growth | BioWorld [bioworld.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Structural basis for hygromycin B inhibition of protein biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduced tumorigenicity of rat glioma cells in the brain when mediated by hygromycin phosphotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of chi3L1-IN-1's Anti-Inflammatory Effects
This guide provides a comparative analysis of the anti-inflammatory properties of chi3L1-IN-1, a novel inhibitor of Chitinase-3-like-1 (CHI3L1), against established nonsteroidal anti-inflammatory drugs (NSAIDs). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the mechanism of action, supporting experimental data, and detailed protocols.
Introduction to CHI3L1 and its Role in Inflammation
Chitinase-3-like-1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein implicated in the pathogenesis of various inflammatory diseases, fibrosis, and cancer.[1] Elevated levels of CHI3L1 are associated with conditions like rheumatoid arthritis, inflammatory bowel disease, and asthma.[1] CHI3L1 exerts its pro-inflammatory effects by binding to receptors such as interleukin-13 receptor alpha 2 (IL-13Rα2), which in turn activates downstream signaling pathways including MAPK and NF-κB.[2][3] This activation leads to the recruitment of inflammatory cells and the release of pro-inflammatory cytokines, promoting cell proliferation and migration.[1][4]
This compound: A Targeted Anti-Inflammatory Agent
As a specific inhibitor of CHI3L1, this compound represents a targeted approach to mitigating inflammation. By blocking the interaction of CHI3L1 with its receptors, this compound aims to interrupt the inflammatory cascade at its source.[1] This mechanism of action distinguishes it from traditional NSAIDs, which primarily function by inhibiting cyclooxygenase (COX) enzymes.
Comparative Analysis: this compound vs. NSAIDs
To objectively evaluate the anti-inflammatory potential of this compound, this guide will utilize data from studies on known CHI3L1 inhibitors, such as K284 and ebractenoid F, as representative examples of this class of drugs. These will be compared with commonly used NSAIDs like Ibuprofen and Celecoxib.
Mechanism of Action
| Drug Class | Primary Target | Downstream Effects |
| This compound (and other CHI3L1 inhibitors) | Chitinase-3-like-1 (CHI3L1) | Inhibition of MAPK, NF-κB, and PI3K/Akt signaling pathways; reduced pro-inflammatory cytokine and chemokine secretion.[3][4][5] |
| Non-selective NSAIDs (e.g., Ibuprofen) | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) | Inhibition of prostaglandin synthesis, leading to reduced pain, fever, and inflammation.[6][7][8] |
| COX-2 selective NSAIDs (e.g., Celecoxib) | Cyclooxygenase-2 (COX-2) | Selective inhibition of prostaglandin synthesis at inflammatory sites, with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[6][7][8] |
In Vitro Efficacy: Inhibition of Inflammatory Markers
The following table summarizes the inhibitory effects of CHI3L1 inhibitors on key inflammatory mediators in cell-based assays.
| Inhibitor | Cell Line | Assay | Endpoint Measured | Result (IC50 or % Inhibition) |
| K284 | A549, H460 (Lung Cancer) | Cell Proliferation Assay | Cancer cell growth | Concentration-dependent inhibition.[9][10] |
| K284 | A549, H460 (Lung Cancer) | Cell Migration Assay | Cancer cell migration | Concentration-dependent inhibition.[9][10] |
| Ebractenoid F | A549, H460 (Lung Cancer) | Cell Proliferation Assay | Cancer cell growth | Concentration-dependent inhibition (0-70 µM).[11][12] |
| Ebractenoid F | A549, H460 (Lung Cancer) | Cell Migration Assay | Cancer cell migration | Significant inhibition.[11][12] |
In Vivo Efficacy: Animal Models of Inflammation
| Inhibitor | Animal Model | Key Findings |
| K284 | Mouse model of lung metastasis (B16F10 melanoma cells) | Significant inhibition of lung metastasis at 0.5 mg/kg body weight.[9][10] |
| Anti-CHI3L1 Antibody | Mouse xenograft model (HCT116 colon cancer cells) | Enhanced tumor growth, macrophage infiltration, and microvessel density with CHI3L1 overexpression; effects were neutralized by an anti-CHI3L1 antibody.[4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms discussed, the following diagrams illustrate the CHI3L1 signaling pathway and a typical experimental workflow for evaluating CHI3L1 inhibitors.
Caption: CHI3L1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., SW480) in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or a vehicle control and incubate for the desired time period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Transwell Migration Assay
-
Cell Preparation: Co-culture target cells (e.g., SW480) and migratory cells (e.g., THP-1 monocytes) for a specified duration (e.g., 4 hours).[4]
-
Transwell Setup: Place cell culture inserts (8 µm pore size) into the wells of a 24-well plate containing culture medium with or without a chemoattractant (e.g., conditioned medium from CHI3L1-overexpressing cells).
-
Cell Seeding: Seed the migratory cells in the upper chamber of the transwell insert.
-
Treatment: Add this compound, a neutralizing antibody against CHI3L1, or a control IgG to the co-culture.[4]
-
Incubation: Incubate the plate for a sufficient time to allow cell migration (e.g., 24 hours).
-
Quantification: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells under a microscope.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Sample Collection: Collect cell culture supernatants or serum from treated and control groups.
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IL-8, MCP-1) and incubate overnight.[4]
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add standards and samples to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) and incubate.
-
Substrate Addition: Add a substrate solution (e.g., TMB) to develop the color.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at 450 nm. The cytokine concentration is determined by comparison to the standard curve.
Conclusion
This compound presents a promising, targeted approach to anti-inflammatory therapy. Its specific mechanism of action, focused on the inhibition of the CHI3L1 signaling pathway, offers a distinct alternative to the broad COX inhibition of traditional NSAIDs. The presented data on representative CHI3L1 inhibitors demonstrate their potential to reduce key inflammatory processes such as cell proliferation and migration. Further comparative studies with direct head-to-head in vivo experiments are warranted to fully elucidate the therapeutic potential of this compound relative to existing anti-inflammatory agents.
References
- 1. What are CHI3L1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inflammatory Effects and Regulatory Mechanisms of Chitinase-3-like-1 in Multiple Human Body Systems: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chitinase-3-Like Protein 1 as a Therapeutic Target for Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chitinase 3-like 1 promotes macrophage recruitment and angiogenesis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Significance of chitinase-3-like protein 1 in the pathogenesis of inflammatory diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Choosing a nonsteroidal anti-inflammatory drug for pain - Australian Prescriber [australianprescriber.tg.org.au]
- 8. List of NSAIDs from strongest to weakest [medicalnewstoday.com]
- 9. A small molecule targeting CHI3L1 inhibits lung metastasis by blocking IL-13Rα2-mediated JNK-AP-1 signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A small molecule targeting CHI3L1 inhibits lung metastasis by blocking IL‐13Rα2‐mediated JNK‐AP‐1 signals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Natural CHI3L1-Targeting Compound, Ebractenoid F, Inhibits Lung Cancer Cell Growth and Migration and Induces Apoptosis by Blocking CHI3L1/AKT Signals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Small Molecule YKL-40 Inhibitors for Researchers
A comprehensive guide for scientists and drug development professionals on the current landscape of small molecule inhibitors targeting YKL-40, a key protein implicated in cancer and inflammatory diseases. This guide provides a comparative analysis of their performance, supported by available experimental data and detailed methodologies.
YKL-40, also known as Chitinase-3-like protein 1 (CHI3L1), is a secreted glycoprotein that plays a significant role in cell proliferation, differentiation, angiogenesis, and tissue remodeling. Its overexpression is associated with the progression of various cancers and chronic inflammatory conditions, making it a compelling therapeutic target. The development of small molecule inhibitors against YKL-40 is an active area of research aimed at modulating its pathological functions.
This guide summarizes the available quantitative data on several small molecule YKL-40 inhibitors, details the experimental protocols for key assays used in their evaluation, and provides visual representations of the YKL-40 signaling pathway and experimental workflows.
Comparative Performance of Small Molecule YKL-40 Inhibitors
The development of potent and selective small molecule inhibitors of YKL-40 is a key objective in targeting this protein for therapeutic intervention. Researchers have identified several compounds that interfere with YKL-40's interaction with its binding partners, such as chitin oligomers and heparan sulfate. The inhibitory activity of these molecules is typically quantified by their half-maximal inhibitory concentration (IC50) and dissociation constant (Kd).
| Inhibitor Name | Assay Type | Target Interaction | IC50 | Binding Affinity (Kd) | Reference |
| OAT-3912 | AlphaScreen | YKL-40 : Chitin Binding Pocket | Low nanomolar affinity | Not Reported | [1] |
| Compound 1 | AlphaLISA | CHI3L1 : Galectin-3 | 23.5 ± 2.0 µM | Not Reported | [2] |
| Compound 2 | AlphaLISA | CHI3L1 : Galectin-3 | 15.4 ± 4.7 µM | Not Reported | [2] |
| Unnamed Compound | AlphaScreen | YKL-40 : Biotinylated Compound | ~124 nM | Not Reported | [3] |
| OAT Compound | Microscale Thermophoresis (MST) | mYKL-40 : OAT Compound | Not Reported | 1.5 µM | [4] |
Note: The available data is currently limited, and direct head-to-head comparison studies under identical experimental conditions are not yet published. The presented data is collated from various sources and should be interpreted with this in mind.
YKL-40 Signaling Pathways
YKL-40 exerts its biological effects by binding to cell surface receptors, such as interleukin-13 receptor alpha-2 (IL-13Rα2) and syndecan-1, initiating downstream signaling cascades. These pathways are crucial for the pro-tumorigenic and pro-inflammatory functions of YKL-40.[3][4][5] The inhibition of these signaling events is the primary goal of YKL-40-targeted therapies.
Experimental Protocols
The identification and characterization of small molecule inhibitors of YKL-40 rely on robust and reproducible biochemical and biophysical assays. The two primary methods employed are the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) and Microscale Thermophoresis (MST).
AlphaScreen Assay for YKL-40 Inhibition
AlphaScreen is a bead-based assay technology used to study biomolecular interactions in a high-throughput format. For YKL-40, two main competitive binding assay formats have been developed to screen for inhibitors that disrupt the interaction of YKL-40 with either chitooligosaccharides or heparan sulfate.[3][4]
Detailed Protocol for YKL-40 AlphaScreen Assay:
Materials:
-
His-tagged recombinant YKL-40 protein
-
Biotinylated probe: Biotinylated OAT (for chitin-binding site) or Biotinylated Heparan Sulfate (HS-biot) (for heparin-binding site)
-
Small molecule inhibitor library
-
AlphaScreen Nickel Chelate Acceptor beads (PerkinElmer)
-
Streptavidin Donor beads (PerkinElmer)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well white opaque microplates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the small molecule inhibitors in assay buffer. Prepare working solutions of His-tagged YKL-40 and the biotinylated probe in assay buffer.
-
Assay Reaction:
-
To each well of a 384-well plate, add 5 µL of the small molecule inhibitor solution.
-
Add 5 µL of His-tagged YKL-40 solution.
-
Add 5 µL of the biotinylated probe solution.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Bead Addition:
-
Prepare a mixture of Streptavidin Donor beads and Nickel Chelate Acceptor beads in assay buffer, protected from light.
-
Add 10 µL of the bead mixture to each well.
-
-
Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.
-
Data Acquisition: Read the plate using an AlphaScreen-compatible plate reader (excitation at 680 nm, emission at 520-620 nm).
-
Data Analysis: The signal will be inversely proportional to the inhibitory activity of the compound. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Microscale Thermophoresis (MST) for Measuring Binding Affinity
Microscale Thermophoresis is a biophysical technique used to quantify the binding affinity between a fluorescently labeled molecule and a non-labeled binding partner. In the context of YKL-40, MST is employed to determine the dissociation constant (Kd) of small molecule inhibitors.[4][6]
Detailed Protocol for YKL-40 MST Assay:
Materials:
-
Recombinant YKL-40 protein (e.g., murine YKL-40/BRP-39)
-
Fluorescent labeling kit (e.g., NHS-ester dye)
-
Small molecule inhibitor
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
MST standard or premium capillaries (NanoTemper Technologies)
-
Monolith NT.115 or other MST instrument (NanoTemper Technologies)
Procedure:
-
Protein Labeling: Label the recombinant YKL-40 protein with a fluorescent dye according to the manufacturer's protocol. Remove excess dye using a desalting column.
-
Sample Preparation:
-
Prepare a stock solution of the fluorescently labeled YKL-40 at a constant concentration in MST buffer.
-
Prepare a 2-fold serial dilution series of the small molecule inhibitor in MST buffer, starting from a high concentration.
-
-
Binding Reaction:
-
Mix each inhibitor dilution with an equal volume of the labeled YKL-40 solution. This will result in a constant concentration of labeled YKL-40 and varying concentrations of the inhibitor.
-
Incubate the samples for a sufficient time to allow the binding to reach equilibrium (e.g., 10-30 minutes at room temperature).
-
-
Capillary Loading: Load the samples into MST capillaries.
-
MST Measurement:
-
Place the capillaries into the MST instrument.
-
Perform the MST measurement. The instrument will apply an infrared laser to create a temperature gradient and measure the change in fluorescence as the molecules move along this gradient.
-
-
Data Analysis:
-
The change in thermophoresis upon binding is plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a binding curve (e.g., the law of mass action) to determine the dissociation constant (Kd).
-
This guide provides a foundational overview for researchers interested in the exciting field of small molecule YKL-40 inhibition. As research progresses, more comprehensive head-to-head studies and a wider array of characterized inhibitors are expected to emerge, further paving the way for novel therapeutic strategies targeting YKL-40.
References
- 1. researchgate.net [researchgate.net]
- 2. US20230278996A1 - Ykl-40 inhibitors and their therapeutic applications - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Structure-Based Discovery of High-Affinity Small Molecule Ligands and Development of Tool Probes to Study the Role of Chitinase-3-Like Protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CHI3L1 Blockade: Small Molecule Inhibitors vs. Antibody-Based Therapies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the small molecule inhibitor chi3L1-IN-1 and antibody-based therapies targeting Chitinase-3-like-1 (CHI3L1), a critical player in various cancers and inflammatory diseases. This document synthesizes available preclinical data to inform strategic decisions in the development of novel therapeutics targeting the CHI3L1 pathway.
Introduction to CHI3L1 and its Blockade
Chitinase-3-like-1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein implicated in the pathogenesis of a range of diseases, including glioblastoma, lung cancer, and inflammatory conditions.[1][2] Its multifaceted role in promoting cell proliferation, migration, tissue remodeling, and modulating the immune response has made it an attractive therapeutic target.[3][4] Two primary strategies have emerged to inhibit CHI3L1's pathological functions: small molecule inhibitors and monoclonal antibodies. This guide focuses on a comparative analysis of these two approaches, with a specific look at the small molecule this compound and representative anti-CHI3L1 antibodies.
Efficacy of Antibody-Based CHI3L1 Blockade
Monoclonal antibodies designed to neutralize CHI3L1 have demonstrated significant therapeutic potential in a variety of preclinical models. These antibodies function by binding to CHI3L1 and preventing its interaction with its receptors, thereby blocking downstream signaling pathways.
In Vivo Efficacy in Cancer Models
Studies utilizing humanized anti-CHI3L1 antibodies have shown robust anti-tumor and anti-metastatic effects. In a lung cancer mouse model, treatment with an anti-CHI3L1 antibody attenuated both tumor growth and metastasis.[3][5] Similarly, in a human glioblastoma xenograft model, a blocking anti-CHI3L1 antibody inhibited tumor growth by over 60% and increased the probability of survival.[6][7]
Ocean Biomedical's anti-CHI3L1 antibody has shown effectiveness in suppressing and reversing tumor growth in EGFR-mutant non-small-cell lung cancer (NSCLC) models.[8] In these studies, the antibody demonstrated a reduction of lung tumor metastasis by more than 50% when tested with TKI inhibitors.[8]
Mechanism of Action
The anti-tumor effects of CHI3L1 antibodies are associated with the inhibition of M2 macrophage polarization, a key process in creating an immunosuppressive tumor microenvironment.[3][5] Furthermore, these antibodies have been shown to regulate the expression of immune checkpoint molecules, such as PD-L1, suggesting a potential for combination therapies.[9] In glioblastoma, anti-CHI3L1 antibodies can reduce the mesenchymal transcriptomic signature, a hallmark of aggressive disease.[6][7]
Efficacy of Small Molecule Inhibitor this compound and Other Small Molecules
The development of small molecule inhibitors targeting CHI3L1 is an active area of research. These molecules offer potential advantages in terms of oral bioavailability and tissue penetration.
This compound
This compound has been identified as an inhibitor of CHI3L1 with an IC50 of 50 nM. However, its binding affinity to CHI3L1 has been reported to be in the millimolar range (KD = 77.3 ± 4 mM), suggesting a potentially weak direct interaction. Pharmacokinetic studies in mice revealed a clearance of 24 mL/min/kg and a bioavailability of 18%. It is also noted to inhibit the hERG channel with an IC50 of 2.3 μM, which is a consideration for potential off-target effects.
Other Notable Small Molecule Inhibitors
-
K284: This small molecule has demonstrated significant in vivo efficacy, inhibiting lung metastasis in mouse models at a dose of 0.5 mg/kg.[10][11][12] It acts by binding to the chitin-binding domain of CHI3L1, which prevents its interaction with the IL-13Rα2 receptor and subsequently inhibits the JNK-AP-1 signaling pathway.[10][11][12]
-
G28: In a comparative study, G28 showed a stronger binding affinity to CHI3L1 (KD = 51.42 ± 0.24 μM) than this compound and demonstrated superior performance in 3D GBM spheroid models, with dose-dependent reductions in spheroid weight, migration, and viability.[4]
-
Compounds 1-7 and 8: Discovered through virtual and high-throughput screening, these compounds have shown promising activity. Compound 1-7 reduced glioblastoma spheroid viability and inhibited STAT3 phosphorylation, with a binding affinity (Kd) of 7.40 ± 0.78 μM and an IC50 of 15.4 ± 4.7 μM for disrupting the CHI3L1-galectin-3 interaction.[2][13][14][15] Compound 8, with a Kd of 6.8 μM, also reduced spheroid viability and attenuated phospho-STAT3 levels.[16]
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for both antibody-based and small molecule inhibitors of CHI3L1.
| Inhibitor Type | Inhibitor Name | Model System | Key Efficacy Data | Dosage/Concentration | Reference |
| Antibody | Anti-CHI3L1 Humanized Antibody | Lung Cancer Mouse Model | Attenuated tumor growth and metastasis | 0.5 mg/kg, twice a week | [5] |
| Antibody | Blocking Anti-CHI3L1 Antibody | Human Glioblastoma Xenografts | >60% inhibition of tumor growth | Not Specified | [6][7] |
| Antibody | Ocean Biomedical Anti-CHI3L1 Antibody | EGFR-mutant NSCLC Mouse Model | >50% reduction in lung metastasis (with TKIs) | Not Specified | [8] |
| Small Molecule | This compound | In vitro | IC50 = 50 nM | - | |
| Small Molecule | K284 | Lung Metastasis Mouse Model | Significant inhibition of lung metastasis | 0.5 mg/kg | [10][11][12] |
| Small Molecule | G28 | 3D GBM Spheroid Model | Dose-dependent reduction in spheroid weight, migration, and viability | Not Specified | [4] |
| Small Molecule | Compound 1-7 | 3D GBM Spheroid Model | Reduced spheroid viability and inhibited STAT3 phosphorylation | 10-50 µM | [2][13][14][15] |
| Small Molecule | Compound 8 | 3D GBM Spheroid Model | Reduced spheroid viability and attenuated pSTAT3 levels | Not Specified | [16] |
| Inhibitor Type | Inhibitor Name | Binding Affinity (Kd) | IC50 | Pharmacokinetics (Mouse) | Reference |
| Small Molecule | This compound | 77.3 ± 4 mM | 50 nM | Clearance: 24 mL/min/kg, Bioavailability: 18% | |
| Small Molecule | G28 | 51.42 ± 0.24 μM | Not Specified | Not Specified | [4] |
| Small Molecule | Compound 1-7 | 7.40 ± 0.78 μM | 15.4 ± 4.7 μM (CHI3L1-galectin-3 interaction) | Not Specified | [2][13][14][15] |
| Small Molecule | Compound 8 | 6.8 μM | Not Specified | Not Specified | [16] |
Experimental Protocols
In Vivo Murine Lung Cancer Model (Antibody Treatment)
-
Cell Line: Lewis Lung Carcinoma (LLC) cells.
-
Animal Model: C57BL/6 mice.
-
Procedure: LLC cells are injected subcutaneously into the mice.
-
Treatment: The day after cell injection, mice are treated with an anti-CHI3L1 humanized antibody (0.5 mg/kg), Avastin (positive control), or a vehicle control via intravenous injection twice a week for four weeks.
-
Endpoint: Tumor growth is monitored and measured at the end of the experiment.[5]
In Vivo Murine Lung Metastasis Model (Small Molecule Treatment)
-
Cell Line: B16F10 melanoma cells or A549 human lung adenocarcinoma cells.
-
Animal Model: C57BL/6 mice.
-
Procedure: Cancer cells are injected into the tail vein of the mice.
-
Treatment: Mice are intravenously administered with K284 (0.5 mg/kg) or a saline control at 3-day intervals for 3 weeks.
-
Endpoint: The number of metastatic nodules and the area of metastasis in the lungs are measured.[10]
3D Glioblastoma Spheroid Viability Assay (Small Molecule Treatment)
-
Model: Multicellular 3D glioblastoma spheroids composed of GBM cells, endothelial cells, and macrophages.
-
Treatment: Spheroids are treated with varying concentrations of the small molecule inhibitor (e.g., Compound 1-7 at 10, 25, and 50 µM).
-
Assay: Spheroid viability is assessed using a suitable assay (e.g., CellTiter-Glo).
-
Endpoint: The dose-dependent reduction in spheroid viability is quantified.[2][13]
Visualization of Signaling Pathways and Experimental Workflow
Caption: CHI3L1 Signaling Pathways in Cancer.
Caption: General Experimental Workflow for Inhibitor Evaluation.
Conclusion
Both antibody-based therapies and small molecule inhibitors targeting CHI3L1 show considerable promise in preclinical settings.
Antibody-based approaches have demonstrated potent in vivo efficacy in reducing tumor growth and metastasis in established cancer models. Their high specificity and long half-life are significant advantages.
Small molecule inhibitors , including this compound and more recently developed compounds like K284 and G28, offer the potential for oral administration and better tissue penetration. While this compound itself exhibits some limitations in binding affinity, newer molecules are showing improved potency and efficacy in complex in vitro models.
The choice between these two modalities will depend on the specific therapeutic context, including the cancer type, desired pharmacokinetic profile, and potential for combination therapies. Further head-to-head comparative studies are warranted to definitively establish the superior approach for clinical development. This guide provides a foundational comparison to aid researchers in navigating the evolving landscape of CHI3L1-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Anti-Chi3L1 antibody suppresses lung tumor growth and metastasis through inhibition of M2 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Anti‐Chi3L1 antibody suppresses lung tumor growth and metastasis through inhibition of M2 polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHI3L1 modulates glioma stem cell states and can be targeted to suppress glioblastoma growth | BioWorld [bioworld.com]
- 7. Chi3l1 Is a Modulator of Glioma Stem Cell States and a Therapeutic Target in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ocean Biomedical’s anti-CHI3L1 antibody demonstrates tumor reduction in EGFR-mutant lung cancer | BioWorld [bioworld.com]
- 9. CHI3L1 regulates PD-L1 and anti–CHI3L1–PD-1 antibody elicits synergistic antitumor responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A small molecule targeting CHI3L1 inhibits lung metastasis by blocking IL‐13Rα2‐mediated JNK‐AP‐1 signals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A small molecule targeting CHI3L1 inhibits lung metastasis by blocking IL-13Rα2-mediated JNK-AP-1 signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of small molecule CHI3L1 inhibitors by SPR-based high-throughput screening. | Read by QxMD [read.qxmd.com]
- 14. Discovery of small molecule CHI3L1 inhibitors by SPR-based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Small Molecule CHI3L1 Inhibitors by SPR-Based High-Throughput Screening | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 16. pubs.acs.org [pubs.acs.org]
Comparative Analysis of chi3L1-IN-1: A Guide to Selectivity and Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitor chi3L1-IN-1, focusing on its selectivity for its primary target, Chitinase-3-like protein 1 (CHI3L1), and its cross-reactivity with other glycoside hydrolases. The information presented herein is compiled from publicly available research data to assist in the evaluation of this compound for therapeutic and research applications.
Introduction to this compound and its Target
Chitinase-3-like protein 1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein belonging to the glycoside hydrolase family 18. Despite its classification, CHI3L1 is catalytically inactive due to a mutation in a key active site residue, meaning it lacks the ability to hydrolyze chitin. Instead, it functions as a lectin, binding to chitin and heparin, and is implicated in various pathological processes including inflammation, fibrosis, and cancer progression by activating signaling pathways such as PI3K/AKT, MAPK/ERK, and NF-κB.[1][2]
This compound (also known as Compound 30) is a potent small molecule inhibitor developed to target CHI3L1.[3] It originates from a chemical series initially identified as a scaffold for inhibitors of active mammalian chitinases.[3][4] Understanding its selectivity is crucial for predicting its biological effects and potential off-target activities.
Quantitative Inhibitor Profile
The following table summarizes the known inhibitory activities of this compound against its intended target, CHI3L1, and other relevant proteins. While literature describes this compound as a dual inhibitor of the active glycoside hydrolases Acidic Mammalian Chitinase (AMCase) and Chitotriosidase (CHIT1), specific IC50 values for these enzymes are not available in the reviewed literature.[5][6]
| Target Protein | Protein Class | Known IC50 | Citation(s) |
| CHI3L1 (YKL-40) | Glycoside Hydrolase Family 18 (Inactive Lectin) | 50 nM | [7] |
| hERG | Ion Channel | 2.3 µM | [7] |
| AMCase | Glycoside Hydrolase Family 18 (Active Chitinase) | Activity Confirmed, Specific IC50 Not Available | [3][6] |
| CHIT1 | Glycoside Hydrolase Family 18 (Active Chitinase) | Activity Confirmed, Specific IC50 Not Available | [3][6] |
Note: The inhibition of the hERG channel, although at a concentration ~46-fold higher than for CHI3L1, indicates potential for off-target effects and should be considered in experimental design.
Experimental Methodologies
The inhibitory activity of compounds against CHI3L1 is typically assessed through binding assays rather than enzymatic assays, due to CHI3L1's lack of catalytic function. The primary methods cited in the literature for screening and characterizing CHI3L1 inhibitors are Microscale Thermophoresis (MST) and AlphaLISA.
Microscale Thermophoresis (MST) Protocol for Binding Affinity
MST measures the affinity of a ligand (e.g., this compound) for a target protein (e.g., CHI3L1) by detecting changes in the movement of the fluorescently labeled target along a microscopic temperature gradient upon ligand binding.
-
Protein Labeling: The target protein, CHI3L1, is fluorescently labeled using an appropriate kit (e.g., RED-NHS dye). The labeled protein is then purified to remove excess dye.
-
Sample Preparation: A fixed concentration of the labeled CHI3L1 is prepared in an appropriate assay buffer (e.g., PBS with 0.05% Tween-20).
-
Ligand Titration: The inhibitor (ligand) is prepared in a 16-point serial dilution series (typically 1:1) in the same assay buffer.
-
Incubation: Equal volumes of the labeled CHI3L1 solution and each dilution of the inhibitor are mixed, resulting in a constant concentration of the target and varying concentrations of the ligand. The samples are incubated briefly at room temperature to allow binding to reach equilibrium.
-
Capillary Loading: Approximately 5-10 µL of each sample is loaded into hydrophilic or premium-coated glass capillaries.
-
MST Measurement: The capillaries are placed in an MST instrument. An infrared laser creates a precise temperature gradient, and the movement of the fluorescent molecules is monitored. The change in thermophoresis is measured and plotted against the logarithm of the ligand concentration.
-
Data Analysis: The resulting binding curve is fitted to a suitable model (e.g., the law of mass action) to determine the dissociation constant (Kd).
AlphaLISA Protocol for Protein-Protein Interaction Inhibition
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) can be used to measure the ability of an inhibitor to disrupt the interaction between CHI3L1 and one of its binding partners, such as Galectin-3.[4]
-
Reagent Preparation: Prepare a gradient of inhibitor concentrations in assay buffer (e.g., AlphaLISA buffer with 2.5% DMSO). Prepare solutions of His-tagged CHI3L1 and GST-tagged Galectin-3. Prepare AlphaLISA anti-His Donor beads and anti-GST Acceptor beads.[4]
-
Assay Reaction: In a microplate, add the inhibitor dilutions, followed by the His-CHI3L1 and GST-Galectin-3 proteins.
-
Incubation: Incubate the mixture at room temperature (e.g., for 3 hours in the dark) to allow for protein-protein interaction in the presence of the inhibitor.[4]
-
Bead Addition: Add the AlphaLISA Donor and Acceptor beads to the wells. Incubate again (e.g., for 1 hour) to allow the beads to bind to their respective protein tags.
-
Signal Detection: In the absence of an inhibitor, CHI3L1 and Galectin-3 interact, bringing the Donor and Acceptor beads into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in light emission at ~615 nm. This signal is measured using an Alpha-compatible plate reader.
-
Data Analysis: The inhibitory effect is quantified by the reduction in the AlphaLISA signal. The data is plotted as inhibition percentage versus inhibitor concentration, and an IC50 value is calculated from the resulting dose-response curve.[4]
Visualized Workflows and Pathways
To further clarify the experimental and biological context, the following diagrams illustrate a general workflow for assessing inhibitor selectivity and a simplified signaling pathway involving CHI3L1.
Caption: Generalized workflow for determining inhibitor selectivity.
Caption: Simplified CHI3L1 signaling pathway and point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Chitinase-3 like-protein-1 promotes glioma progression via the NF-κB signaling pathway and tumor microenvironment reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Anti-Inflammatory Effect of Acidic Mammalian Chitinase Inhibitor OAT-177 in DSS-Induced Mouse Model of Colitis [mdpi.com]
- 7. chitinase suppliers USA [americanchemicalsuppliers.com]
Independent Validation of chi3L1-IN-1's Binding Site on CHI3L1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of chi3L1-IN-1 and other notable CHI3L1 inhibitors, with a focus on the experimental validation of their binding sites. The information presented herein is intended to aid researchers in evaluating these compounds for their specific research and development needs.
Executive Summary
Chitinase-3-like protein 1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein implicated in the pathogenesis of various inflammatory diseases, fibrotic conditions, and cancers.[1][2] Its role in promoting cell proliferation, migration, and tissue remodeling has made it an attractive therapeutic target.[1] This guide focuses on the independent validation of the binding site of a potent CHI3L1 inhibitor, this compound, and compares its binding characteristics with other known inhibitors, K284 and G721–0282. The validation of a specific binding site is a critical step in drug development, providing a rational basis for lead optimization and mechanism-of-action studies.
Comparative Analysis of CHI3L1 Inhibitors
The following table summarizes the quantitative data for this compound and two alternative inhibitors, K284 and G721–0282. This data is compiled from various experimental assays and provides a basis for comparing their potency and binding affinities.
| Inhibitor | Target | Method | Reported Affinity | Reference |
| This compound | CHI3L1 | AlphaScreen | IC50: 50 nM | [3] |
| hERG | Unknown | IC50: 2.3 µM | [3] | |
| CHI3L1 | Microscale Thermophoresis (MST) | K D : Weak, in the millimolar range | [4] | |
| K284 | CHI3L1 | Molecular Docking | Binding Affinity: -9.7 kcal/mol | [5] |
| CHI3L1 | Microscale Thermophoresis (MST) | K D : 152 µM | [4] | |
| G721–0282 | CHI3L1 | Molecular Docking | Binding Affinity: -7.81 kcal/mol | [6] |
| CHI3L1 | Microscale Thermophoresis (MST) | No detectable dose-dependent binding | [4] |
Independent Validation of Binding Sites
The precise interaction of a small molecule inhibitor with its protein target is fundamental to its mechanism of action. Various biophysical and biochemical techniques are employed to elucidate these interactions at an atomic level.
This compound: High-Resolution Crystallographic Validation
The most definitive evidence for the binding site of this compound on CHI3L1 comes from X-ray crystallography. The co-crystal structure of CHI3L1 in complex with this compound (referred to as compound 30 in the study) has been solved and deposited in the Protein Data Bank (PDB) with the accession code 8R41 .[7][8] This provides a high-resolution, atomic-level view of the inhibitor bound within a specific pocket of the protein.
Analysis of the co-crystal structure reveals key interactions between this compound and specific amino acid residues within the CHI3L1 binding pocket. These interactions are crucial for the inhibitor's potency and selectivity.
Experimental Workflow for CHI3L1-Inhibitor Co-crystallization:
Caption: Workflow for determining the co-crystal structure of CHI3L1 and an inhibitor.
Alternative Inhibitors: Insights from Other Techniques
While co-crystal structures provide the most detailed binding site information, other experimental methods offer valuable insights, especially in the absence of high-resolution structural data.
-
K284: The binding site of K284 on CHI3L1 was investigated using a pull-down assay coupled with deletion mapping . This technique helps to identify the specific domain of the protein that interacts with the inhibitor. For K284, these studies indicated that it binds to the chitin-binding domain (CBD) of CHI3L1.[9] Further molecular docking studies have proposed potential interactions with specific amino acid residues within this domain.[5]
-
G721–0282: The interaction of G721–0282 with CHI3L1 has been primarily studied through molecular docking simulations .[6] These computational models predict the likely binding pose of the inhibitor within a putative binding pocket of CHI3L1. While informative, it is important to note that these are predictive models and await direct experimental validation, as microscale thermophoresis (MST) experiments did not show detectable dose-dependent binding.[4]
Experimental Workflow for Binding Site Identification by Deletion Mapping and Pull-down Assay:
Caption: Workflow for identifying inhibitor binding domains using deletion mapping and pull-down assays.
CHI3L1 Signaling Pathways
CHI3L1 exerts its biological effects by interacting with various cell surface receptors, which in turn activates several downstream signaling cascades. Understanding these pathways is crucial for elucidating the mechanism of action of CHI3L1 inhibitors. The primary receptors for CHI3L1 include Interleukin-13 receptor alpha 2 (IL-13Rα2), CD44, and Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1][10] Activation of these receptors can lead to the stimulation of key signaling pathways such as NF-κB, PI3K/AKT, and MAPK/ERK, ultimately promoting inflammation, cell survival, and proliferation.[11][12]
Caption: Simplified CHI3L1 signaling pathways.
Detailed Experimental Protocols
Detailed and validated protocols are essential for the reproducibility of experimental results. Below are generalized protocols for key techniques mentioned in this guide. For specific experimental conditions, it is recommended to consult the original research articles.
X-ray Crystallography of Protein-Ligand Complexes
-
Protein Expression and Purification: The target protein (e.g., CHI3L1) is overexpressed in a suitable expression system (e.g., mammalian HEK293 cells) and purified to high homogeneity using chromatographic techniques.
-
Crystallization: The purified protein is mixed with the inhibitor of interest and subjected to crystallization screening using methods like vapor diffusion (hanging or sitting drop).
-
Data Collection: Diffraction-quality crystals are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source.
-
Structure Determination: The diffraction data is processed to determine the electron density map, and the atomic model of the protein-ligand complex is built and refined.
Site-Directed Mutagenesis
-
Primer Design: Primers containing the desired mutation are designed to anneal to the plasmid DNA encoding the target protein.
-
PCR Amplification: The entire plasmid is amplified using a high-fidelity DNA polymerase, incorporating the mutagenic primers.
-
Template Removal: The parental, methylated plasmid DNA is digested with the DpnI restriction enzyme.
-
Transformation: The mutated, circular plasmid DNA is transformed into competent E. coli cells for propagation.
-
Verification: The presence of the desired mutation is confirmed by DNA sequencing.
Competitive Binding Assay (AlphaScreen)
-
Reagent Preparation: Donor beads are coated with a tagged ligand that binds to the target protein, and acceptor beads are coated with an antibody or other molecule that binds to the tagged target protein.
-
Assay Setup: The target protein, donor beads, acceptor beads, and a test compound (inhibitor) are incubated together in a microplate.
-
Signal Detection: In the absence of an inhibitor, the ligand-protein interaction brings the donor and acceptor beads into proximity, generating a chemiluminescent signal upon laser excitation.
-
Data Analysis: A competing inhibitor will disrupt the ligand-protein interaction, leading to a decrease in the signal. The IC50 value is determined by measuring the signal at various inhibitor concentrations.
Conclusion
The independent validation of a small molecule's binding site is paramount in modern drug discovery. The availability of a high-resolution co-crystal structure for this compound provides a strong foundation for its further development and use as a chemical probe to study CHI3L1 biology. While alternative inhibitors like K284 and G721–0282 also show promise, the validation of their binding sites through high-resolution structural techniques would further strengthen their case as lead compounds. This comparative guide provides researchers with the necessary data and context to make informed decisions regarding the selection and application of CHI3L1 inhibitors in their studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. PDBe Connect Pages [ebi.ac.uk]
- 6. Inhibition of CHI3L1 decreases N-cadherin and VCAM-1 levels in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. Structure-Based Discovery of High-Affinity Small Molecule Ligands and Development of Tool Probes to Study the Role of Chitinase-3-Like Protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. molecure.com [molecure.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Uncovering novel mechanisms of chitinase-3-like protein 1 in driving inflammation-associated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Chitinase-3-Like-1 (Chi3L1) Inhibition in Cancer Cell Lines
An Analysis of the Therapeutic Target and the Current Landscape of its Inhibition
Chitinase-3-like-protein-1 (Chi3L1), also known as YKL-40, has emerged as a significant therapeutic target in oncology. This secreted glycoprotein is implicated in the pathogenesis of numerous cancers, including glioblastoma, colorectal, and breast cancer, where its elevated expression is often correlated with poor prognosis.[1][2][3] Chi3L1 plays a multifaceted role in the tumor microenvironment, promoting cancer cell proliferation, survival, angiogenesis, invasion, and metastasis.[3][4] Consequently, inhibiting its activity presents a promising strategy for cancer therapy.
This guide provides a comparative analysis of the effects of Chi3L1 inhibition across different cancer cell lines. While the specific small molecule inhibitor, chi3L1-IN-1 , is commercially available with a reported in vitro IC50 of 50 nM against the Chi3L1 protein, there is a notable scarcity of peer-reviewed, published studies detailing its specific efficacy and comparative performance across various cancer cell lines.[5] A recent preclinical study has also indicated that this compound may have modest to undetectable direct binding affinity to the Chi3L1 protein.[6]
Therefore, this guide will focus on a broader, yet crucial, comparative analysis: the observed effects of targeting the Chi3L1 protein itself through various methods of inhibition (e.g., neutralizing antibodies, siRNA, other small molecules) in key cancer types. This approach provides researchers with vital, data-supported insights into the potential outcomes of effective Chi3L1 inhibition.
Comparative Efficacy of Chi3L1 Inhibition Across Cancer Types
The following tables summarize the observed effects of Chi3L1 inhibition from various studies, providing a proxy for the expected performance of a potent inhibitor in different cancer cell lines.
Table 1: Effects of Chi3L1 Inhibition on Glioblastoma Cell Lines
| Parameter | Cell Line | Method of Inhibition | Observed Effect | Reference |
| Invasion | U87-MG | shRNA Knockdown | Reduced invasiveness and MMP-2 expression/activity. | [7] |
| Angiogenesis | U87 | shRNA Knockdown | Suppressed tumor angiogenesis and decreased vessel density in xenograft models. | [8][9] |
| Cell State | Patient-Derived GSCs | Blocking Antibody | Inhibited tumor growth and promoted differentiation, reducing the mesenchymal signature. | [10][11] |
| Invasiveness | U-87 MG Spheroids | Inhibitor G721-0282 | Decreased N-cadherin and VCAM-1 levels, suggesting reduced invasiveness. | [10] |
Table 2: Effects of Chi3L1 Inhibition on Colorectal Cancer Cell Lines
| Parameter | Cell Line | Method of Inhibition | Observed Effect | Reference |
| Cell Proliferation | SW480 | siRNA (miRNA) | Significantly suppressed cancer cell proliferation. | [12] |
| Macrophage Chemotaxis | SW480 | Neutralizing Antibody | Significantly inhibited the migration of THP-1 macrophage cells. | [12] |
| Angiogenesis | SW480, HCT116 | Neutralizing Antibody | Suppressed migration and tube formation of endothelial cells (HUVECs). | [12][13] |
| Cell Growth | Colon Cancer Cells | Anti-CHI3L1 Antibody | Inhibited cell growth in a concentration-dependent manner and increased apoptosis. | [7] |
Table 3: Effects of Chi3L1 Inhibition on Breast Cancer Cell Lines
| Parameter | Cell Line | Method of Inhibition | Observed Effect | Reference |
| Metastasis | 4T1 (murine) | Chitin (ligand) | Decreased lung metastasis in vivo. | [1][14] |
| Immune Evasion | PyMT (murine) | Gene Ablation | Delayed tumor onset and increased T cell infiltration. | [15] |
| Stemness | MDA-MB-231 | Anti-CHI3L1 Antibody | Blocked signaling pathways associated with cancer stem cell properties. | [5] |
| Tumor Growth | 4T1 (murine) | Knockout Mice | Decreased primary tumor growth and metastasis. | [16] |
Signaling Pathways and Mechanism of Action
Chi3L1 exerts its pro-tumorigenic effects by activating several key signaling pathways upon binding to its receptors, most notably Interleukin-13 receptor alpha 2 (IL-13Rα2) and CD44. An effective inhibitor like this compound would aim to block these initial interactions, thereby preventing downstream signaling.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of Chi3L1 inhibition.
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cell lines (e.g., SW480, U-87 MG) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the Chi3L1 inhibitor (or vehicle control) and incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
2. Transwell Migration/Invasion Assay
This assay assesses the ability of cancer cells to migrate through a porous membrane, with an additional extracellular matrix layer for invasion studies.
-
Chamber Preparation: 8.0 µm pore size Transwell inserts are placed into 24-well plates. For invasion assays, the inserts are pre-coated with a thin layer of Matrigel.
-
Cell Seeding: Cancer cells (e.g., 5 x 104 cells) are resuspended in serum-free medium and added to the upper chamber. The lower chamber is filled with medium containing a chemoattractant (e.g., 10% FBS).
-
Treatment: The Chi3L1 inhibitor is added to both the upper and lower chambers.
-
Incubation: The plate is incubated for 12-48 hours at 37°C.
-
Cell Staining: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. Migrated cells on the lower surface are fixed with methanol and stained with Crystal Violet.
-
Quantification: The stained cells are photographed under a microscope, and the number of migrated cells is counted in several random fields.
3. Western Blotting
This technique is used to detect and quantify specific proteins in a cell lysate, such as those involved in the Chi3L1 signaling pathway (e.g., p-Akt, p-ERK).
-
Protein Extraction: Cells are treated with the Chi3L1 inhibitor for a designated time, then lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight with a primary antibody specific to the target protein (e.g., anti-p-Akt).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Conclusion
Targeting Chitinase-3-like-protein-1 shows considerable therapeutic promise across multiple aggressive cancer types, including glioblastoma, colorectal cancer, and breast cancer. Preclinical data derived from various inhibition methods consistently demonstrate that blocking Chi3L1 function can effectively reduce tumor cell proliferation, invasion, and angiogenesis. The signaling pathways downstream of Chi3L1 are well-characterized, providing a solid mechanistic foundation for the development of targeted inhibitors.
While this compound is presented as a specific inhibitor of this target, the absence of comprehensive, peer-reviewed studies on its cellular effects necessitates further independent research. The data presented in this guide, based on the broader effects of Chi3L1 inhibition, should serve as a valuable benchmark for researchers and drug development professionals evaluating this compound and other novel inhibitors against this important cancer target. Future studies are critical to validate the efficacy of this compound and to establish a clear comparative profile against other therapeutic alternatives.
References
- 1. Induction of proinflammatory mediators by CHI3L1 is reduced by chitin treatment: decreased tumor metastasis in a breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SSAT - Colorectal Cancer Is Associated With Elevated Plasma Levels of Chitinase 3-Like-1 [meetings.ssat.com]
- 3. CHI3L1 plays a role in cancer through enhanced production of pro-inflammatory/pro-tumorigenic and angiogenic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is YKL-40 a new therapeutic target in cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CHI3L1-Targeted Small Molecules as Glioblastoma Therapies: Virtual Screening-Based Discovery, Biophysical Validation, Pharmacokinetic Profiling, and Evaluation in Glioblastoma Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-CHI3L1 antibody suppresses colon cancer growth through downregulation of VEGFA and NAMPT expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. YKL-40, a secreted glycoprotein, promotes tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | YKL-40 acts as an angiogenic factor to promote tumor angiogenesis [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Chitinase 3-like 1 promotes macrophage recruitment and angiogenesis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Induction of proinflammatory mediators by CHI3L1 is reduced by chitin treatment: decreased tumor metastasis in a breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The tumor-derived cytokine Chi3l1 induces neutrophil extracellular traps that promote T cell exclusion in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
A Comparative Analysis of CHI3L1-IN-1 and the Kinase Inhibitor Imatinib
For researchers, scientists, and drug development professionals, this guide provides a side-by-side analysis of CHI3L1-IN-1, an inhibitor of the inflammatory protein Chitinase-3-like protein 1 (CHI3L1), and Imatinib, a well-established kinase inhibitor. This comparison clarifies their distinct mechanisms of action and offers a framework for their investigation in relevant disease models.
While both this compound and Imatinib are implicated in cancer and inflammatory diseases, they operate through fundamentally different molecular targets. This compound targets a secreted glycoprotein, CHI3L1 (also known as YKL-40), which is involved in inflammation, tissue remodeling, and cell proliferation. In contrast, Imatinib is a tyrosine kinase inhibitor that potently targets the Bcr-Abl fusion protein, a hallmark of chronic myeloid leukemia (CML), as well as other receptor tyrosine kinases like c-Kit and PDGFR.
This guide will delve into the specifics of their target profiles, mechanisms of action, and the signaling pathways they modulate. Furthermore, it provides detailed protocols for key experiments to assess their respective activities and cellular effects.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and Imatinib, offering a direct comparison of their biochemical and cellular potencies.
| Inhibitor | Primary Target | IC50 | Other Notable Targets |
| This compound | Chitinase-3-like protein 1 (CHI3L1/YKL-40) | 50 nM[1][2] | hERG channel (2.3 μM) |
| Imatinib | Bcr-Abl tyrosine kinase | ~0.4 µM (cellular IC50 for c-Abl inhibition)[3] | c-Kit, PDGFR, v-Abl (IC50 ~0.1-0.6 µM)[4] |
Table 1: Target Profile and Potency. This table highlights the primary molecular targets and the half-maximal inhibitory concentrations (IC50) of this compound and Imatinib.
| Assay Type | This compound | Imatinib |
| Cell Proliferation (e.g., in cancer cell lines) | Inhibition of CHI3L1-mediated proliferation | Inhibition of Bcr-Abl-driven proliferation |
| Apoptosis | Can induce apoptosis in cells dependent on CHI3L1 signaling | Induces apoptosis in Bcr-Abl positive cells |
| In Vitro Target Activity | Inhibition of CHI3L1 binding to its substrates (e.g., chitin) | Inhibition of Bcr-Abl kinase activity (phosphorylation of substrates) |
Table 2: Comparative Effects in Cellular and Biochemical Assays. This table outlines the expected outcomes when testing this compound and Imatinib in common experimental assays.
Signaling Pathways
The signaling pathways modulated by CHI3L1 and the Bcr-Abl kinase are distinct, reflecting their different roles in cellular processes. The following diagrams, generated using Graphviz, illustrate these pathways.
Caption: CHI3L1 binds to its receptors, activating downstream pathways like PI3K/AKT, MAPK, and NF-κB, which promote cell proliferation, survival, and inflammation.
Caption: The constitutively active Bcr-Abl kinase activates multiple downstream pathways, including RAS/MAPK, PI3K/AKT, and STAT, leading to uncontrolled cell proliferation and inhibition of apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize and compare the activities of this compound and Imatinib.
Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Cells of interest (e.g., cancer cell line with known CHI3L1 expression or Bcr-Abl positive cell line)
-
Complete cell culture medium
-
This compound and Imatinib stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat cells with a serial dilution of this compound or Imatinib and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate in the dark at room temperature for at least 2 hours with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[5][6]
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound and Imatinib stock solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound or Imatinib for a specified time.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[7][8][9][10]
In Vitro CHI3L1 Activity Assay (Chitin-Binding Assay)
This assay evaluates the ability of this compound to inhibit the binding of CHI3L1 to its substrate, chitin.
Materials:
-
Recombinant human CHI3L1
-
This compound
-
Chitin magnetic beads
-
Binding buffer (e.g., PBS with 0.05% Tween-20)
-
Wash buffer (Binding buffer)
-
Elution buffer (e.g., high salt or low pH buffer)
-
SDS-PAGE and Western blotting reagents
-
Anti-CHI3L1 antibody
Procedure:
-
Incubate recombinant CHI3L1 with varying concentrations of this compound in binding buffer for 1 hour at room temperature.
-
Add chitin magnetic beads to the mixture and incubate for another 1-2 hours with gentle rotation to allow binding.
-
Separate the beads using a magnetic stand and collect the supernatant (unbound fraction).
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the bound CHI3L1 from the beads using elution buffer.
-
Analyze the unbound and eluted fractions by SDS-PAGE and Western blotting using an anti-CHI3L1 antibody to determine the extent of inhibition.[11][12]
In Vitro Bcr-Abl Kinase Assay
This assay measures the ability of Imatinib to inhibit the kinase activity of Bcr-Abl.
Materials:
-
Recombinant Bcr-Abl kinase
-
Kinase reaction buffer
-
ATP
-
Specific peptide substrate for Bcr-Abl (e.g., Abltide)
-
Imatinib
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Luminometer
Procedure:
-
Set up the kinase reaction in a 96-well plate by adding kinase reaction buffer, recombinant Bcr-Abl kinase, and the peptide substrate.
-
Add serial dilutions of Imatinib to the wells.
-
Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer. The signal is inversely proportional to the kinase activity.[13]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comparative analysis of this compound and Imatinib.
Caption: A workflow for comparing this compound and Imatinib, from in vitro target validation to cellular assays and data analysis.
References
- 1. ashpublications.org [ashpublications.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. kumc.edu [kumc.edu]
- 9. A Simplified Method for Evaluating Chitin-Binding Activity Applied to YKL-40 (HC-gp39, CHI3L1) and Chitotriosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Simplified Method for Evaluating Chitin-Binding Activity Applied to YKL-40 (HC-gp39, CHI3L1) and Chitotriosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. rcostoya.com [rcostoya.com]
Safety Operating Guide
Proper Disposal and Handling of chi3L1-IN-1: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of the research chemical chi3L1-IN-1. The following procedures are based on the Safety Data Sheet (SDS) provided by MedChemExpress and are intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Essential Safety Precautions and Handling
Personal Protective Equipment (PPE):
When working with this compound, it is imperative to use the following personal protective equipment to minimize exposure risk:
-
Eye and Face Protection: Wear chemical safety goggles or glasses that conform to recognized standards.
-
Hand Protection: Use appropriate chemical-resistant gloves. Inspect gloves for integrity before each use and employ proper glove removal techniques to prevent skin contact.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: In case of inadequate ventilation or the potential for aerosolization, use a certified respirator.
Handling and Storage:
-
Handling: Avoid direct contact with the skin and eyes. Prevent the formation of dust and aerosols during handling. Ensure adequate ventilation in the work area.
-
Storage: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.
In Case of Accidental Release:
Should an accidental spill occur, follow these steps:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid generating dust.
-
Carefully sweep or scoop up the spilled material.
-
Place the material into a designated, sealed container for disposal.
-
Prevent the spilled material from entering drains or waterways.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound:
| Property | Value |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to prevent environmental contamination and ensure compliance with regulations. Follow this step-by-step protocol for all waste containing this compound.
-
Waste Segregation: Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, tubes), and personal protective equipment, in a designated and clearly labeled waste container.
-
Containerization: The waste container must be leak-proof, have a secure lid, and be made of a material compatible with the chemical waste.
-
Labeling: Clearly label the waste container with "Hazardous Chemical Waste" and identify the contents, including "this compound".
-
Professional Disposal: Arrange for the disposal of the chemical waste through a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this material through standard laboratory trash or down the drain.
-
Empty Containers: Dispose of empty containers as unused product in the same manner as the chemical waste itself.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Personal protective equipment for handling chi3L1-IN-1
Disclaimer: The following safety and handling information is based on a representative Safety Data Sheet (SDS) for a similar small molecule inhibitor, IL-15-IN-1, from the same supplier, MedChemExpress. It is intended to provide essential, immediate safety and logistical information. Researchers, scientists, and drug development professionals should always consult the specific SDS for chi3L1-IN-1 upon receipt and before handling the compound.
This guide provides procedural, step-by-step guidance to directly answer specific operational questions regarding the safe handling of this compound, from receipt to disposal.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times when handling the compound to protect against splashes. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber) | Inspect gloves for tears or holes before each use. Change gloves immediately if contaminated, torn, or punctured. |
| Skin and Body Protection | Laboratory coat | A buttoned lab coat should be worn to protect skin and personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary. |
Operational and Disposal Plans
Safe handling and disposal of this compound are critical to ensure a safe laboratory environment. Follow these procedural steps for operational and disposal plans.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Handling and Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions should be performed in a chemical fume hood to minimize inhalation exposure.
-
Avoid generating dust when handling the solid form.
-
Use non-sparking tools and equipment.
-
After handling, wash hands thoroughly with soap and water.
Disposal Plan:
-
Dispose of unused this compound and any contaminated materials (e.g., gloves, pipette tips, empty containers) as hazardous chemical waste.
-
Do not dispose of down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Safe Handling Workflow for this compound
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
